molecular formula C27H43NO7 B1213232 Zygadenine CAS No. 545-45-9

Zygadenine

Número de catálogo: B1213232
Número CAS: 545-45-9
Peso molecular: 493.6 g/mol
Clave InChI: NPNDUIMQBJIGQS-IDFKWMMPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zygadenine is a steroidal alkaloid of the cevanine type, a core structural motif found in poisonous plants of the genera Zigadenus and Veratrum , commonly known as death camas . This complex natural product features a characteristic C-nor-D-homo steroid skeleton with multiple hydroxyl groups, making it a subject of interest in synthetic chemistry and biological studies . Recent research has clarified its toxicological role, indicating that this compound itself is a primary toxicant that reaches systemic circulation, whereas its esterified form, zygacine, is rapidly metabolized into this compound in ruminants . The compound is known to interact with voltage-gated sodium channels, altering their permeability and leading to increased nerve and muscle excitability, which underpins its neurotoxic effects . This mechanism makes this compound a valuable tool for researchers studying ion channel function and dysfunction. Its primary research applications include neuropharmacology, as a probe for sodium channel mechanisms, and toxicology, for investigating livestock poisoning and developing diagnostic biomarkers . Furthermore, the intricate structural and stereochemical features of this compound have established it as a significant target for method development in organic synthesis, with several recent achievements in its total synthesis highlighting its complexity . Our product is supplied as a high-purity compound to ensure consistent and reliable results in your investigative work. This compound is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,18S,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,22,23-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO7/c1-13-4-7-18-24(3,32)20-14(12-28(18)11-13)15-10-25-17(26(15,33)22(31)21(20)30)6-5-16-23(25,2)9-8-19(29)27(16,34)35-25/h13-22,29-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18-,19-,20+,21+,22-,23-,24+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNDUIMQBJIGQS-IDFKWMMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7C5(CCC(C7(O6)O)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)CC[C@H]7[C@@]5(CC[C@@H]([C@]7(O6)O)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969682
Record name 4,9-Epoxycevane-3,4,14,15,16,20-hexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-45-9
Record name (3β,4α,15α,16β)-4,9-Epoxycevane-3,4,14,15,16,20-hexol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zygadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,9-Epoxycevane-3,4,14,15,16,20-hexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZYGADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N72U4OAF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zygadenine: A Technical Whitepaper on its Discovery, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zygadenine, a complex steroidal alkaloid found in plants of the Zigadenus genus (commonly known as death camas), has been a subject of chemical and toxicological interest for over a century. This document provides a comprehensive overview of the historical discovery and isolation of this compound, alongside contemporary data on its biological activity. It is intended to serve as a technical guide, presenting quantitative data in structured formats, detailing experimental methodologies where available, and visualizing its mechanism of action through signaling pathway diagrams.

Discovery and Historical Context

The initial identification of an alkaloid from Zigadenus species dates back to 1913. F.W. Heyl, F.E. Hefner, and S.K. Loy, working at the University of Wyoming, reported the isolation of a substance they named "this compound" from Zigadenus intermedius. Their initial assessment of its empirical formula was later corrected. The definitive structural elucidation of this compound was a significant undertaking, culminating in the work of S. Morris Kupchan and his colleagues, who reported the complete structure in 1956 and published a detailed account in 1959.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₄₃NO₇--INVALID-LINK--
Molar Mass 493.6 g/mol --INVALID-LINK--
Class Steroidal Alkaloid (Veratrum type)--INVALID-LINK--

Quantitative Toxicity Data

Recent studies have provided valuable quantitative data on the acute toxicity of this compound and its naturally occurring esters. The following table summarizes the intravenous (IV) median lethal dose (LD₅₀) in mice, highlighting the significantly higher toxicity of the ester derivatives compared to the parent this compound alkaloid.

CompoundAdministration RouteSpeciesLD₅₀ (mg/kg)
This compound-HClIntravenousMouse59.5
Zygacine-HCl (3-acetyl ester)IntravenousMouse1.6
3-Angeloylthis compound-HClIntravenousMouse1.0
3-Veratroylthis compound-HClIntravenousMouse0.5

Data sourced from a 2024 study on the comparative toxicity of this compound and its esters.[1]

Experimental Protocols

Historical Isolation and Purification (General Overview)

Detailed protocols from the original 1913 and 1959 publications have proven difficult to access. The following is a generalized workflow based on common alkaloid extraction techniques of that era.

G plant_material Dried and Ground Zigadenus Plant Material extraction Extraction with a Solvent (e.g., ethanol or methanol) plant_material->extraction acid_base_extraction Acid-Base Extraction to Separate Alkaloids extraction->acid_base_extraction crude_alkaloid_extract Crude Alkaloid Extract acid_base_extraction->crude_alkaloid_extract crystallization Fractional Crystallization crude_alkaloid_extract->crystallization purified_this compound Purified this compound Crystals crystallization->purified_this compound

Caption: Generalized workflow for the historical isolation of this compound.

Modern Analytical Methodology: HPLC-MS/MS for Zygacine Detection

Modern approaches to the analysis of Zigadenus alkaloids utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The following outlines a general procedure for sample preparation and analysis for the related alkaloid, zygacine, which can be adapted for this compound.

  • Sample Preparation (Whole Blood):

    • Thaw, vortex, and centrifuge whole blood samples.

    • Aliquot the supernatant and add an equal volume of acetonitrile.

    • Vortex and centrifuge the mixture.

    • Transfer the resulting supernatant to an HPLC autosampler vial and centrifuge again before analysis.[2]

  • HPLC-MS/MS Analysis:

    • Utilize a suitable HPLC column and a solvent gradient (e.g., methanol/water).

    • Detect the analyte using mass spectrometry in tandem mode (MS/MS) by monitoring specific mass-to-charge ratio (m/z) transitions.

    • Quantitate based on peak area measurements against a standard curve.[2]

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

This compound belongs to the Veratrum class of alkaloids, which are known to exert their toxic effects by modulating the function of voltage-gated sodium channels (VGSCs).[3] These channels are critical for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Veratrum alkaloids bind to site 2 on the VGSC alpha subunit, which leads to a persistent activation state.[4][5] This is achieved by shifting the voltage dependence of activation to more negative potentials and by inhibiting the inactivation of the channel.[6][7] The result is an uncontrolled influx of sodium ions, leading to membrane depolarization, repetitive firing of neurons, and ultimately, cellular dysfunction.

G cluster_membrane Cell Membrane VGSC_closed Voltage-Gated Sodium Channel (Resting State) VGSC_open Voltage-Gated Sodium Channel (Open State) VGSC_inactivated Voltage-Gated Sodium Channel (Inactivated State) VGSC_open->VGSC_inactivated normal inactivation Na_influx Na+ Influx VGSC_open->Na_influx Persistent_depolarization Persistent Depolarization and Repetitive Neuronal Firing VGSC_open->Persistent_depolarization This compound This compound This compound->VGSC_open binds and prevents inactivation Depolarization Membrane Depolarization Depolarization->VGSC_closed opens Na_influx->Depolarization further

Caption: this compound's effect on voltage-gated sodium channels.

Conclusion

This compound remains a molecule of significant interest due to its complex structure and potent biological activity. While historical methods laid the groundwork for its discovery, modern analytical techniques have enabled more precise quantification and toxicological assessment. The elucidation of its mechanism of action as a modulator of voltage-gated sodium channels provides a clear rationale for its observed toxicity and offers a basis for further research in pharmacology and toxicology. This guide has synthesized the available historical and contemporary data to provide a foundational resource for professionals in the fields of natural product chemistry, toxicology, and drug development.

References

A Technical Guide to the Natural Sources and Biosynthesis of Zygadenine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zygadenine is a highly oxygenated, steroidal alkaloid belonging to the cevanine subclass of Veratrum alkaloids.[1][2][3] These alkaloids are characterized by a unique C-nor-D-homo steroid skeleton.[4] Found in a variety of toxic plants, this compound and its derivatives are known for their potent biological activities and are responsible for instances of poisoning in both livestock and humans.[4] This guide provides a comprehensive overview of the natural sources of this compound, delves into the current understanding of its biosynthetic pathway, and outlines key experimental protocols relevant to its study.

Natural Sources of this compound

This compound is a principal toxic component of several flowering plants belonging to the family Melanthiaceae.[5] These plants are commonly referred to as "death camas" due to their high toxicity and resemblance to edible plants like wild onions.[6]

Primary plant sources include:

  • Genus Toxicoscordion : Notably Toxicoscordion venenosum (meadow death camas).[5]

  • Genus Zigadenus : Including Zigadenus paniculatus (foothill death camas) and Zigadenus glaberrimus (sandbog death camas).[5][7] The name "this compound" is derived from this genus.[5]

  • Genus Anticlea : Such as Anticlea elegans (mountain death camas).[5]

  • Genus Stenanthium .[6]

These genera are prevalent throughout North America, and poisonings often occur in early spring when the plants are abundant and other forage is scarce.[6] The primary toxic alkaloids present in these plants are this compound and its esters, with zygacine (the 3-acetyl ester of this compound) often being the most abundant.[7][8] Zygacine can constitute more than 50% of the total steroidal alkaloids in death camas at various growth stages.[9]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound at the molecular level is not yet fully elucidated. However, as a Veratrum-type steroidal alkaloid (VSA), its synthesis is understood to originate from cholesterol and follow a pathway similar to that of other complex steroidal alkaloids found in related plant families like Fritillaria and Veratrum.[10][11]

Key Postulated Steps in Biosynthesis:

  • Precursor Molecule : The biosynthesis begins with the sterol precursor, cholesterol. Steroidal alkaloids are generally biosynthesized from cholesterol through a series of modifications.[11]

  • Oxidative Modifications : The cholesterol skeleton undergoes a series of hydroxylation and oxidation reactions.[11] These late-stage oxidation steps are critical for the formation of the highly functionalized this compound structure.[12]

  • Role of Cytochrome P450 Enzymes : Members of the cytochrome P450 (CYP450) gene superfamily are believed to play a crucial role in regulating these oxidative steps.[11] Studies on related alkaloids in Fritillaria cirrhosa suggest that specific CYP450s may function as hydroxylases active at the C-22, C-23, or C-26 positions of the steroid core.[11]

  • Nitrogen Incorporation : The pathway involves a transamination step at C-26 to incorporate the nitrogen atom, which is characteristic of this class of alkaloids.[11]

  • Ring Formation : A series of cyclization reactions leads to the formation of the distinctive hexacyclic C-nor-D-homo steroid framework characteristic of cevanine-type alkaloids.[3][13]

While the specific enzymes for this compound synthesis have not been isolated, research on related Veratrum alkaloids provides a strong model for the pathway.[11] The enzymes involved in alkaloid biosynthesis are known to be located in various subcellular compartments, including the cytosol, plastids, and endoplasmic reticulum.[14]

Quantitative Data: Toxicity

This compound and its esters are highly potent compounds. The toxicity can vary depending on the specific ester and the route of administration, with zygacine being metabolized to the less potent this compound after ingestion.[7][8]

CompoundAnimalRoute of AdministrationLD₅₀ (Lethal Dose, 50%)
ZygacineMouseIntravenous (IV)2.0 ± 0.2 mg/kg[6]
ZygacineMouseOral132 ± 21 mg/kg[6]
Zygacine-HClMouseIntravenous (IV)1.6 mg/kg[8]
This compound-HClMouseIntravenous (IV)59.5 mg/kg[8]
3-angeloylthis compound-HClMouseIntravenous (IV)1.0 mg/kg[8]
3-veratroylthis compound-HClMouseIntravenous (IV)0.5 mg/kg[8]

In sheep, zygacine-HCl was found to be significantly more toxic than this compound-HCl when administered intravenously. A dose of 1.25 mg/kg of zygacine-HCl produced severe signs of poisoning, whereas a dose of 12.5 mg/kg of this compound-HCl was needed to cause similar effects.[8]

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Plant Material

This protocol outlines a general method for the extraction of a crude alkaloid mixture from "death camas" plant material, based on methodologies used for Zigadenus paniculatus.[9]

  • Objective : To isolate the total alkaloid content from dried plant matter.

  • Materials :

    • Dried, ground plant material (e.g., Zigadenus paniculatus).

    • Methanol (reagent grade).

    • Large extraction vessel.

    • Filtration apparatus (e.g., Buchner funnel, filter paper).

    • Rotary evaporator.

  • Methodology :

    • Weigh 50 g of dry, finely ground plant material and place it into the extraction vessel.

    • Add 1 L of methanol to the plant material.

    • Allow the mixture to extract for 24 hours at room temperature with occasional stirring.

    • Filter the mixture through a Buchner funnel to separate the methanol extract from the plant solids.

    • Wash the solids with a small additional volume of methanol to ensure complete recovery of the extract.

    • Combine the methanol filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

    • The resulting crude extract can be further purified using chromatographic techniques (e.g., column chromatography, HPLC) to isolate this compound and its derivatives.

Protocol 2: Elucidation of Biosynthetic Pathways via Transcriptomics

This protocol describes a conceptual workflow for identifying candidate genes involved in this compound biosynthesis, based on modern approaches used for studying Veratrum-type alkaloids.[11]

  • Objective : To identify and characterize genes (e.g., CYP450s) involved in the this compound biosynthetic pathway.

  • Methodology :

    • Plant Material Collection : Collect tissues from a this compound-producing plant (e.g., Toxicoscordion venenosum) at different developmental stages or from different plant organs (roots, leaves, flowers).

    • RNA Extraction and Sequencing : Extract total RNA from the collected tissues. Perform full-length transcriptome sequencing (e.g., using PacBio or Illumina sequencing platforms) to generate a comprehensive library of expressed genes.

    • Gene Identification and Annotation : Assemble the transcriptome and annotate the discovered genes. Specifically search for gene families known to be involved in steroidal alkaloid biosynthesis, such as Cytochrome P450s (CYP450s), oxidoreductases, and transferases.[12]

    • Phylogenetic Analysis : Construct phylogenetic trees to compare the candidate genes with known alkaloid biosynthesis genes from other species (e.g., Fritillaria, Veratrum).

    • Expression Analysis : Correlate the expression levels of the candidate genes across different tissues with the concentration of this compound in those same tissues (as determined by chemical analysis, e.g., LC-MS). Genes whose expression is highly correlated with alkaloid accumulation are strong candidates for involvement in the pathway.

    • Functional Characterization : Functionally verify the role of candidate genes through heterologous expression in a host like Nicotiana benthamiana or yeast, followed by enzymatic assays to confirm their specific catalytic activity (e.g., hydroxylation of a precursor).

Total Synthesis

The total synthesis of this compound represents a significant challenge due to its highly oxidized and complex hexacyclic framework.[2] A breakthrough was recently achieved with the first enantioselective total synthesis of (-)-zygadenine.[15][16] The synthetic strategy involved constructing the hexacyclic carbon skeleton via a stereoselective intramolecular Diels-Alder reaction, followed by a radical cyclization and a carefully designed series of oxidation-reduction manipulations to install the correct functional groups.[15][17] This achievement opens avenues for synthesizing this compound derivatives for pharmacological evaluation.

Conclusion

This compound is a potent, naturally occurring steroidal alkaloid found in several North American plant species known as "death camas." While its general biosynthetic pathway is presumed to start from cholesterol and involve key oxidative enzymes like CYP450s, the precise molecular details remain an active area of research. The successful total synthesis of this compound provides a powerful tool for further investigation. A deeper understanding of its biosynthesis and pharmacology is crucial for managing livestock poisoning, understanding its ecological role, and potentially harnessing the complex chemistry of the Veratrum alkaloids for therapeutic development.

References

Zygadenine's Mechanism of Action on Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zygadenine is a steroidal alkaloid found in plants of the Melanthiaceae family, commonly known as death camas. Its pronounced toxicity, particularly cardiotoxicity, is primarily attributed to its interaction with voltage-gated sodium channels (NaV). This technical guide provides an in-depth analysis of the mechanism of action of this compound and related Veratrum alkaloids on NaV channels. Due to a scarcity of specific quantitative data for this compound, this guide leverages extensive research on veratridine, a closely related and well-studied compound, to elucidate the fundamental aspects of this interaction. This compound is understood to act as a potent modulator of NaV channel gating, binding to the neurotoxin receptor site 2 within the channel pore. This binding preferentially occurs when the channel is in the open state, leading to a hyperpolarizing shift in the voltage-dependence of activation and a profound inhibition of the inactivation process. The result is a persistent influx of sodium ions, leading to membrane depolarization, uncontrolled cell firing, and the observed toxic effects. This document details the electrophysiological consequences of this interaction, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the molecular interactions and experimental workflows.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a C-nor-D-homo steroidal alkaloid produced by various species of the Veratrum and Zigadenus genera[1]. These plants have a history of medicinal use but are highly toxic if ingested, causing symptoms such as vomiting, bradycardia, hypotension, and potentially death[2][3]. The primary molecular target responsible for this toxicity is the family of voltage-gated sodium channels[1].

Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons and myocytes[4][5]. These channels are composed of a large pore-forming α-subunit and one or more auxiliary β-subunits[6][7]. The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6)[6]. The S4 segments act as voltage sensors, while the S5-S6 segments from each domain form the central ion-conducting pore[4][6]. The channel cycles through distinct conformational states—primarily closed, open, and inactivated—to precisely control the flow of Na+ ions across the cell membrane[5].

Neurotoxins that target NaV channels are classified based on their binding site on the channel protein. This compound and other Veratrum alkaloids are classified as site 2 toxins[8][9].

Mechanism of Action: Binding and Gating Modification

The mechanism of action for this compound on NaV channels is primarily inferred from studies on the more extensively researched alkaloid, veratridine. These toxins act as state-dependent agonists or modulators rather than simple pore blockers[8][10].

Binding to Neurotoxin Receptor Site 2

This compound binds to neurotoxin receptor site 2, which is located within the inner pore of the NaV channel[8][11]. This site is formed by the S6 transmembrane segments of domains I and IV[8][11][12]. Site-directed mutagenesis studies on other site 2 toxins, such as batrachotoxin, have identified specific amino acid residues within these S6 segments that are crucial for binding[8]. The binding of these alkaloids is use-dependent, meaning they have a much higher affinity for the open state of the channel than the closed state[2][10]. This implies that the channel must first be activated by membrane depolarization for the toxin to bind effectively.

Modification of Channel Gating

Once bound, this compound is thought to induce profound changes in the gating properties of the NaV channel:

  • Shift in Voltage-Dependence of Activation: The toxin causes a significant hyperpolarizing shift in the voltage-dependence of activation. This means the channel is more likely to open at more negative membrane potentials, including the typical resting potential of a cell[3][8].

  • Inhibition of Inactivation: The most critical effect is the removal or dramatic slowing of the channel's fast inactivation process[2][8][13]. Normally, NaV channels rapidly inactivate within milliseconds of opening, which terminates the sodium influx. By preventing this inactivation, the toxin-modified channel can remain open for a prolonged period during membrane depolarization[2][13].

The combination of these two effects—easier activation and persistent opening—leads to a sustained, non-inactivating sodium current. This aberrant current causes prolonged membrane depolarization, leading to repetitive, uncontrolled firing in neurons and muscle cells, which underlies the clinical symptoms of toxicity[2][13].

Quantitative Electrophysiological Data

Direct and comprehensive quantitative data for this compound's effect on NaV channel kinetics are limited in publicly accessible literature. However, detailed studies on veratridine, particularly on the human NaV1.7 channel (a key channel in pain pathways), provide a strong model for the expected effects of this compound.

ParameterControl (NaV1.7)Veratridine (75 µM)DescriptionReference
Peak Current IC₅₀ N/A18.39 µMConcentration for 50% inhibition of the transient peak Na+ current.[3]
Sustained Current EC₅₀ N/A9.53 µMConcentration for 50% of the maximal sustained (non-inactivating) Na+ current.[3]
V₁/₂ of Activation -21.64 ± 0.75 mV-28.14 ± 0.66 mVVoltage at which 50% of channels are activated. Veratridine causes a leftward (hyperpolarizing) shift.[3]
V₁/₂ of Inactivation -59.39 ± 0.39 mV-73.78 ± 0.5 mVVoltage at which 50% of channels are in the steady-state inactivated state. Veratridine causes a significant leftward shift.[3]

Signaling Pathways and Logical Relationships

The interaction of this compound with the NaV channel can be visualized as a modification of the channel's state transitions and the resulting downstream cellular effects.

Zygadenine_Action_Pathway cluster_channel NaV Channel Gating States cluster_effect This compound Modulation cluster_cellular Cellular Consequences Closed Closed Open Open Closed->Open Depolarization Open->Closed Repolarization (Deactivation) Inactivated Inactivated Open->Inactivated Fast Inactivation This compound This compound Open->this compound Favored Binding State Inactivated->Closed Repolarization Mod_Open Modified Open State (Non-inactivating) This compound->Mod_Open Binds to Open State Na_Influx Persistent Na+ Influx Mod_Open->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Firing Repetitive Firing / Cell Hyperexcitability Depolarization->Firing Toxicity Cellular Toxicity (e.g., Arrhythmia) Firing->Toxicity Experimental_Workflow cluster_prep Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with NaV1.x) Solution_Prep Prepare Internal & External Solutions Giga_Seal Approach Cell & Form Giga-Seal Cell_Culture->Giga_Seal Pipette_Pull Pull & Fire-Polish Micropipettes Solution_Prep->Giga_Seal Pipette_Pull->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Control_Record Record Control Data (Activation & Inactivation Protocols) Whole_Cell->Control_Record Drug_App Perfuse with this compound Control_Record->Drug_App Drug_Record Record Drug Effect Data (Repeat Protocols) Drug_App->Drug_Record Washout Washout & Record Recovery Drug_Record->Washout Measure_Currents Measure Peak & Sustained Currents Washout->Measure_Currents Calc_Conductance Calculate Conductance Measure_Currents->Calc_Conductance Fit_Boltzmann Fit Curves with Boltzmann Function Calc_Conductance->Fit_Boltzmann Compare_Params Compare V₁/₂ and Slopes (Control vs. Drug) Fit_Boltzmann->Compare_Params

References

Zygadenine: A Comprehensive Technical Review of its Pharmacological and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zygadenine is a steroidal alkaloid found in plants of the Melanthiaceae family, commonly known as death camas (Zigadenus species).[1] These plants are notorious for their toxicity to both livestock and humans. This compound is a principal toxic component, alongside its more toxic ester derivatives, such as zygacine.[2][3] Zygacine is rapidly metabolized to this compound in the body, making the study of this compound crucial for understanding the toxicology of death camas poisoning.[3] This technical guide provides an in-depth overview of the pharmacological and toxicological properties of this compound, with a focus on its mechanism of action, quantitative toxicity data, and relevant experimental methodologies.

Pharmacological Properties

The primary pharmacological effect of this compound and other veratrum alkaloids is the activation of voltage-gated sodium channels.[4][5] This action disrupts normal nerve and muscle function, leading to the observed toxic effects.

Mechanism of Action

This compound belongs to the class of veratrum alkaloids that act as site 2 neurotoxins on voltage-gated sodium channels. These alkaloids bind to the S6 transmembrane segments in domain IV of the alpha subunit of the sodium channel. This binding has several key consequences for channel function:

  • Persistent Activation: this compound causes a shift in the voltage-dependence of activation to more negative membrane potentials, meaning the channels open at normal resting membrane potential.

  • Inhibition of Inactivation: The alkaloid binding inhibits the fast inactivation mechanism of the sodium channel, leading to a persistent influx of sodium ions.

  • Prolonged Depolarization: The sustained sodium influx results in prolonged depolarization of the cell membrane of excitable tissues like neurons and muscle cells.

This persistent depolarization leads to uncontrolled nerve firing and muscle contractions, ultimately causing the systemic effects observed in poisoning.[4][5]

Pharmacokinetics (ADME)

Detailed pharmacokinetic data specifically for this compound is limited. However, studies on its precursor, zygacine, provide some insights. Zygacine is rapidly metabolized to this compound, indicating a significant first-pass effect.[3] This suggests that following ingestion of plants containing zygacine, this compound is the primary circulating toxicant. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound itself.

Toxicological Properties

This compound is a potent toxin, although less so than its esterified derivatives. Its toxicity is primarily manifested through its effects on the nervous and cardiovascular systems.

Acute Toxicity

Quantitative toxicity data for this compound has been determined in animal models. The intravenous (IV) median lethal dose (LD50) is a key measure of its acute toxicity.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound-HClMouseIntravenous (IV)59.5
Zygacine-HClMouseIntravenous (IV)1.6
Angeloylthis compound-HClMouseIntravenous (IV)1.0
Veratroylthis compound-HClMouseIntravenous (IV)0.5

Data compiled from a comparative study on the acute toxicity of this compound and its esters.[3]

In sheep, a dose of 12.5 mg/kg of this compound-HCl administered intravenously was required to produce severe clinical signs of poisoning, in contrast to a much lower dose of 1.25 mg/kg for zygacine-HCl.[3]

Clinical Signs and Symptoms of Poisoning

Ingestion of plants containing this compound leads to a predictable set of clinical signs, primarily due to the overstimulation of the nervous system and the induction of the Bezold-Jarisch reflex.[4][5]

Early Signs:

  • Nausea and vomiting

  • Excessive salivation

  • Abdominal pain

Progressive Signs:

  • Muscular weakness and ataxia (incoordination)

  • Tremors and convulsions

  • Bradycardia (slowed heart rate)

  • Hypotension (low blood pressure)

  • Apnea (cessation of breathing)

Death typically results from respiratory failure or cardiac arrest.

Treatment of Poisoning

There is no specific antidote for this compound poisoning. Treatment is primarily supportive and aimed at managing the clinical signs.[1] Standard treatment protocols include:

  • Decontamination: Administration of activated charcoal to absorb any remaining toxin in the gastrointestinal tract.

  • Cardiovascular Support:

    • Atropine: To counteract the severe bradycardia.

    • Dopamine or other vasopressors: To manage hypotension.

  • Fluid Therapy: Intravenous fluids to support cardiovascular function and correct any electrolyte imbalances.

  • Respiratory Support: Mechanical ventilation may be necessary in cases of respiratory depression or failure.

Experimental Protocols

Acute Intravenous Toxicity Study in Mice (Modified from OECD Guidelines)

This protocol outlines a general procedure for determining the intravenous LD50 of a substance like this compound in mice.

1. Animals:

  • Healthy, young adult mice (e.g., Swiss Webster or CD-1 strain), 6-8 weeks old.

  • Equal numbers of males and females.

  • Animals are acclimatized for at least 5 days before the experiment.

2. Housing and Feeding:

  • Housed in standard cages with a 12-hour light/dark cycle.

  • Provided with standard laboratory chow and water ad libitum.

  • Food is withheld for 3-4 hours before dosing.

3. Test Substance Preparation:

  • This compound hydrochloride is dissolved in a suitable sterile vehicle, such as saline (0.9% NaCl).

  • The concentration is adjusted to allow for the administration of the desired dose in a volume of approximately 5-10 ml/kg body weight.

4. Dosing Procedure:

  • A preliminary range-finding study is conducted with small groups of animals to determine the approximate lethal dose range.

  • Based on the range-finding study, at least 4-5 dose levels are selected.

  • Animals are weighed immediately before dosing.

  • The test substance is administered via a tail vein injection.

  • A control group receives the vehicle only.

5. Observation:

  • Animals are observed continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.

  • Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Mortality is recorded over a 14-day period.

6. Data Analysis:

  • The LD50 is calculated using a recognized statistical method, such as probit analysis.

Quantification of this compound in Biological Samples (LC-MS/MS)

This protocol describes a general method for the analysis of this compound in serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of serum or plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled alkaloid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute this compound.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. These would need to be determined through initial infusion experiments.

    • Optimization: Ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) are optimized for maximum signal intensity.

3. Quantification:

  • A calibration curve is prepared by spiking known concentrations of this compound into blank serum or plasma and processing these standards alongside the unknown samples.

  • The peak area ratio of this compound to the internal standard is plotted against the concentration to generate the calibration curve.

  • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Zygadenine_Mechanism_of_Action cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_influx Persistent Na+ Influx Na_channel->Na_influx Causes This compound This compound This compound->Na_channel Binds to Site 2 (Inhibits Inactivation) Depolarization Prolonged Membrane Depolarization Na_influx->Depolarization Leads to Nerve_firing Repetitive Neuronal Firing Depolarization->Nerve_firing Muscle_contraction Uncontrolled Muscle Contraction Depolarization->Muscle_contraction Clinical_signs Clinical Signs of Toxicity (Bradycardia, Hypotension, etc.) Nerve_firing->Clinical_signs Muscle_contraction->Clinical_signs

Caption: Mechanism of this compound's action on voltage-gated sodium channels.

Zygadenine_Toxicity_Workflow Ingestion Ingestion of This compound-containing plant Metabolism Metabolism of Zygacine to this compound Ingestion->Metabolism Absorption Systemic Absorption Metabolism->Absorption Target_interaction Interaction with Voltage-Gated Sodium Channels Absorption->Target_interaction Cellular_effects Cellular Effects (Prolonged Depolarization) Target_interaction->Cellular_effects Systemic_effects Systemic Effects (Bezold-Jarisch Reflex) Cellular_effects->Systemic_effects Clinical_signs Clinical Signs (Vomiting, Bradycardia, Hypotension) Systemic_effects->Clinical_signs Treatment Supportive Care (Atropine, Vasopressors) Clinical_signs->Treatment Leads to

References

Zygadenine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zygadenine, a steroidal alkaloid belonging to the Veratrum family, and its derivatives are emerging as compounds of significant interest in pharmacological research. Found in plants of the Zigadenus genus, commonly known as death camas, these molecules have a historical reputation for their toxicity. However, recent scientific investigations have begun to unveil their potential therapeutic applications, stemming from a range of biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, supported by quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action.

Core Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives are primarily centered on their potent effects on the nervous system and cellular signaling pathways. The most well-documented activities include acute toxicity through interaction with voltage-gated sodium channels and potential modulation of the Hedgehog signaling pathway. Some evidence also points towards anti-inflammatory and antiviral properties.

Acute Toxicity

The acute toxicity of this compound and its derivatives is a critical aspect of their biological profile. This toxicity is largely attributed to their interaction with voltage-gated sodium channels. Esters of this compound have been shown to be more potent than the parent compound.

Table 1: Acute Toxicity of this compound and its Derivatives in Mice

CompoundAdministration RouteLD50 (mg/kg)Reference
This compound-HClIntravenous (IV)59.5[1]
Zygacine-HCl (3-acetylthis compound)Intravenous (IV)1.6[1]
Angeloylthis compound-HClIntravenous (IV)1.0[1]
Veratroylthis compound-HClIntravenous (IV)0.5[1]
ZygacineOral132 ± 21[2]

Signaling Pathway Interactions

Voltage-Gated Sodium Channel Modulation

The primary mechanism of toxicity for many Veratrum alkaloids, including this compound, is their interaction with voltage-gated sodium channels in excitable cells[3]. These compounds bind to site 2 on the channel, leading to persistent activation and preventing inactivation[3]. This disrupts normal nerve and muscle function, leading to the observed toxic effects.

Voltage_Gated_Sodium_Channel_Modulation cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (VGSC) Extracellular Intracellular PersistentActivation Persistent Channel Activation Na_Channel->PersistentActivation binds to This compound This compound Derivative BindingSite2 This compound->BindingSite2 BindingSite2->Na_Channel:p_in Na_Influx Continuous Na+ Influx PersistentActivation->Na_Influx CellularDisruption Disruption of Nerve/Muscle Function Na_Influx->CellularDisruption

Figure 1. Mechanism of this compound derivative action on voltage-gated sodium channels.

Hedgehog Signaling Pathway Inhibition

Several Veratrum alkaloids are potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and one that is often aberrantly activated in various cancers[4][5][6]. Alkaloids such as cyclopamine, found in plants from the Veratrum genus, have been extensively studied for their Hh pathway inhibition[4][6]. While direct studies on this compound's role in this pathway are less common, its classification as a Veratrum alkaloid suggests it may share this activity. The inhibition typically occurs through direct binding to the Smoothened (Smo) receptor, a key component of the Hh pathway[7].

Hedgehog_Signaling_Pathway_Inhibition cluster_pathway Hedgehog Signaling Pathway (Aberrantly Activated in Cancer) PTCH1 Patched-1 (PTCH1) Receptor SMO Smoothened (SMO) Receptor PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inactivates GLI GLI Transcription Factors SUFU->GLI inhibits TargetGenes Target Gene Expression (Proliferation, Survival) GLI->TargetGenes activates Zygadenine_Derivative This compound Derivative Zygadenine_Derivative->SMO binds and inhibits LD50_Determination_Workflow start Start acclimatize Acclimatize Mice (3-4 days) start->acclimatize dose_animal Dose a Single Mouse (IV or Oral) acclimatize->dose_animal observe Observe for Toxicity and Mortality (24h) dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survives decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Dies more_animals More Animals Needed? increase_dose->more_animals decrease_dose->more_animals more_animals->dose_animal Yes calculate_ld50 Calculate LD50 (e.g., Probit Analysis) more_animals->calculate_ld50 No end End calculate_ld50->end

References

In Vitro and In Vivo Effects of Zygadenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zygadenine, a steroidal alkaloid found in plants of the Veratrum and Zigadenus genera, is a potent neurotoxin known for its significant in vivo toxicity. As a member of the Veratrum alkaloids, its primary mechanism of action involves the modulation of voltage-gated sodium channels, leading to neuronal hyperexcitability. While in vivo studies have established its lethal dose and toxicological profile, comprehensive in vitro data remains limited. This technical guide synthesizes the current understanding of this compound's effects, drawing parallels with closely related Veratrum alkaloids to elucidate its potential cellular and systemic impacts. Particular attention is given to its interaction with neuronal signaling pathways and its potential, though less explored, role in modulating the Hedgehog signaling pathway. This document aims to provide a foundational resource for researchers investigating this compound for toxicological, pharmacological, or drug development purposes.

Introduction

This compound is a naturally occurring steroidal alkaloid that has been identified as a principal toxic component in various plant species, commonly known as "death camas". Historically, these plants have been responsible for numerous cases of poisoning in livestock and humans. The toxic effects of this compound are primarily attributed to its interaction with the nervous system, leading to a range of severe physiological responses. Understanding the in vitro and in vivo effects of this compound is crucial for developing potential antidotes, for its application as a research tool in neurobiology, and for exploring any potential therapeutic applications, a common trajectory for many natural toxins.

In Vivo Effects of this compound

The in vivo effects of this compound are characterized by acute and severe toxicity. The primary target of this compound is the nervous system, with downstream effects on the cardiovascular and muscular systems.

Quantitative Toxicity Data

The acute toxicity of this compound and its related esters has been determined in animal models, primarily in mice and sheep. The following table summarizes the available quantitative data on the lethal dose (LD50) of this compound and its derivatives.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
This compound-HClMouseIntravenous (IV)59.5[1]
Zygacine-HClMouseIntravenous (IV)1.6[1]
3-Angeloylthis compound-HClMouseIntravenous (IV)1.0[1]
3-Veratroylthis compound-HClMouseIntravenous (IV)0.5[1]

Zygacine is the 3-acetyl ester of this compound.

Clinical Signs of Toxicity

In vivo studies in sheep have provided insights into the clinical signs of this compound poisoning. Intravenous administration of this compound-HCl at a dose of 12.5 mg/kg was required to elicit severe clinical signs, which are comparable to those observed with a much lower dose of its more toxic ester, zygacine-HCl (1.25 mg/kg)[1].

Observed Clinical Signs in Sheep:

  • Severe signs of poisoning

While specific symptoms for this compound are not detailed, they are expected to be similar to those of other Veratrum alkaloids, which include:

  • Nausea and vomiting

  • Abdominal pain

  • Bradycardia (slow heart rate)

  • Hypotension (low blood pressure)

  • Ataxia (loss of full control of bodily movements)

  • Muscle weakness

  • Respiratory depression

In Vitro Effects of this compound

Direct and extensive in vitro studies on this compound are notably scarce in the current scientific literature. However, based on its classification as a Veratrum alkaloid and the known mechanisms of this class of compounds, its in vitro effects can be inferred. The primary cellular target is the voltage-gated sodium channel.

Postulated Effects on Cell Viability

While no specific IC50 values for this compound on cultured cell lines have been published, it is anticipated that this compound would exhibit cytotoxicity, particularly in neuronal and cardiac cell lines that are highly dependent on regulated sodium channel function. The cytotoxic effects would likely be dose-dependent.

Expected Observations in Cell Viability Assays (e.g., MTT, XTT):

  • Decreased cell viability in neuronal cell lines (e.g., SH-SY5Y, Neuro-2a).

  • Reduced viability in cardiomyocyte cell lines (e.g., H9c2, iPSC-derived cardiomyocytes).

Electrophysiological Effects

The hallmark of Veratrum alkaloids is their ability to bind to site 2 of the voltage-gated sodium channel. This binding leads to a persistent activation of the channel by shifting the voltage dependence of activation to more negative potentials and by inhibiting channel inactivation.

Anticipated Electrophysiological Profile (from Patch-Clamp Studies):

  • Prolonged opening of voltage-gated sodium channels.

  • Shift in the voltage-dependence of channel activation.

  • Inhibition of channel inactivation.

  • Resultant increase in intracellular sodium concentration, leading to membrane depolarization and hyperexcitability.

Signaling Pathways

The signaling pathways affected by this compound are primarily those downstream of persistent sodium ion influx and membrane depolarization. Additionally, as a Veratrum alkaloid, there is a potential for interaction with the Hedgehog signaling pathway.

Voltage-Gated Sodium Channel Signaling

The persistent activation of voltage-gated sodium channels by this compound initiates a cascade of events within excitable cells.

G This compound This compound VGSC Voltage-Gated Sodium Channel (Site 2) This compound->VGSC Activation Persistent Activation & Inhibition of Inactivation VGSC->Activation Na_Influx Increased Na+ Influx Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Toxicity Neurotoxicity & Cardiotoxicity Depolarization->Toxicity Neurotransmitter Excessive Neurotransmitter Release Hyperexcitability->Neurotransmitter Neurotransmitter->Toxicity

Figure 1: Postulated signaling cascade of this compound via voltage-gated sodium channels.

Potential Interaction with the Hedgehog Signaling Pathway

Several Veratrum alkaloids, most notably cyclopamine, are well-characterized inhibitors of the Hedgehog (Hh) signaling pathway. They exert their effect by directly binding to and inhibiting the Smoothened (Smo) receptor. Given the structural similarities among Veratrum alkaloids, it is plausible that this compound could also modulate this pathway. However, direct experimental evidence for this is currently lacking.

G cluster_pathway Hedgehog Signaling Pathway Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_ligand->PTCH1 Binds and inhibits Smo Smoothened (Smo) Receptor PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Activates This compound This compound (Postulated) This compound->Smo Inhibits?

Figure 2: Potential interaction of this compound with the Hedgehog signaling pathway.

Experimental Protocols

In Vivo Acute Toxicity (LD50) Determination in Mice

This protocol is a generalized procedure for determining the median lethal dose (LD50) of a substance.

G start Start prep Prepare this compound-HCl solutions in saline start->prep acclimate Acclimate mice (e.g., 1 week) prep->acclimate dose Administer single IV dose to groups of mice acclimate->dose observe Observe for clinical signs and mortality (24-48h) dose->observe record Record number of demises per dose group observe->record calculate Calculate LD50 using a statistical method (e.g., Probit analysis) record->calculate end End calculate->end

Figure 3: Workflow for in vivo LD50 determination of this compound in mice.

Methodology:

  • Animal Model: Use a standard laboratory mouse strain (e.g., Swiss Webster).

  • Compound Preparation: Dissolve this compound hydrochloride in sterile saline to create a series of graded concentrations.

  • Dosing: Administer a single dose of the this compound solution intravenously (IV) via the tail vein to different groups of mice. Include a control group receiving only saline.

  • Observation: Monitor the animals closely for a defined period (typically 24 to 48 hours) for the onset of clinical signs of toxicity and mortality.

  • Data Analysis: Record the number of deaths in each dose group and calculate the LD50 value using a suitable statistical method, such as Probit analysis.

In Vitro Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of this compound on a neuronal cell line.

Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line, such as SH-SY5Y, in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

This protocol outlines the general steps for assessing the effects of this compound on voltage-gated sodium channels in a neuronal cell line.

Methodology:

  • Cell Preparation: Culture cells expressing voltage-gated sodium channels (e.g., SH-SY5Y cells or HEK293 cells transfected with a specific sodium channel subtype) on coverslips suitable for electrophysiology.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

  • Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with the membrane of a single cell.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic currents across the cell membrane.

  • Data Acquisition: Apply a series of voltage-clamp protocols to elicit and record sodium currents in the absence (baseline) and presence of various concentrations of this compound.

  • Data Analysis: Analyze the recorded currents to determine the effects of this compound on channel properties such as current amplitude, voltage-dependence of activation and inactivation, and kinetics.

Conclusion and Future Directions

This compound is a potent neurotoxin with well-documented in vivo toxicity, primarily mediated through the persistent activation of voltage-gated sodium channels. While its in vitro effects have not been extensively characterized, its classification as a Veratrum alkaloid provides a strong basis for predicting its cellular mechanisms of action. The potential for this compound to interact with the Hedgehog signaling pathway, a hallmark of other Veratrum alkaloids, presents an intriguing area for future research.

To advance our understanding of this compound, the following research avenues are recommended:

  • Comprehensive In Vitro Profiling: Conduct detailed in vitro studies to determine the IC50 values of this compound across a panel of neuronal, cardiac, and cancerous cell lines.

  • Electrophysiological Characterization: Perform in-depth patch-clamp studies to quantify the specific effects of this compound on various subtypes of voltage-gated sodium channels.

  • Hedgehog Pathway Investigation: Directly assess the ability of this compound to inhibit the Hedgehog signaling pathway, for instance, by measuring its effect on GLI1 expression or Smoothened binding.

  • Development of Antidotes: Utilize the mechanistic understanding of this compound's action to screen for and develop effective antidotes for poisoning.

A more thorough characterization of the in vitro and in vivo effects of this compound will not only enhance our knowledge of its toxicological properties but may also uncover novel pharmacological applications for this potent natural compound.

References

The Dual Facets of Zygadenine: From Traditional Remedy to Potent Neurotoxin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Zygadenine, a steroidal alkaloid found in plants of the genus Zigadenus, commonly known as Death Camas, has a long and paradoxical history. For centuries, various Indigenous peoples of North America utilized these plants in their traditional medicine, primarily for external ailments. However, the ingestion of any part of the plant is highly toxic and can be fatal to both humans and livestock. This guide provides a comprehensive technical overview of this compound, exploring its role in ethnobotany, its toxicological profile, and the underlying molecular mechanisms of its activity. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential and challenges associated with this potent natural compound.

Ethnobotany and Traditional Medicinal Uses

Plants of the Zigadenus genus, particularly Zigadenus venenosus (meadow death camas), were recognized for their potent properties by several Native American tribes. Despite the well-known toxicity of the plant, it held a place in their pharmacopeia, exclusively for external applications.

Traditional Preparations and Applications:

The most common traditional preparation involved the creation of a poultice from the bulbs of the plant. The bulbs were either fresh or roasted, then mashed or crushed to a pulpy mass. This paste was then applied externally to treat a variety of conditions.

Tribe/RegionCondition TreatedMethod of Preparation
Mendocino Indians (California)Painful bruises, sprains, rheumatism, boilsPoultice of mashed bulbs.
PaiuteRheumatic painsPoultice of the bulb.
Okanagan-ColvilleArrow poisonMashed bulbs.
Chehalis, SquaxinEmetic (violent)Not specified for external use.
Haisla and HanaksialaPoisonRoots considered highly toxic.
LakotaPoisonPlant considered poisonous to humans.
KlamathEmeticRoots mixed with blue flag rootstocks.
Navajo, KayentaVeterinary aid (for sheep bloat)Infusion of the plant.

It is crucial to note that while some tribes reportedly used the plant for food, this was likely a case of mistaken identity with the edible camas lily (Camassia species), as ingestion of Zigadenus is extremely dangerous. The external use for pain and inflammation suggests that this compound and related alkaloids may have analgesic and anti-inflammatory properties when applied topically, though the mechanism for this is not well understood and requires further investigation. The preparation of a poultice generally involves crushing the plant material to release its active compounds and applying it to the skin, often held in place with a cloth.

Phytochemistry and Toxicology

The toxicity of Zigadenus species is primarily attributed to a group of steroidal alkaloids, with this compound and its 3-acetyl ester, zygacine, being the most prominent. Zygacine is often the more abundant of the two and is considered a primary toxic component.

Quantitative Toxicity Data:

The following table summarizes the available quantitative data on the toxicity of this compound and related compounds. It is important to note that zygacine is rapidly metabolized to this compound in the body, which has implications for its toxicity profile.

CompoundAnimal ModelRoute of AdministrationLD50Reference
ZygacineMiceIntravenous (IV)2.0 ± 0.2 mg/kg
ZygacineMiceOral132 ± 21 mg/kg
This compound-HClMiceIntravenous (IV)59.5 mg/kg
Zygacine-HClMiceIntravenous (IV)1.6 mg/kg
3-angeloylthis compound-HClMiceIntravenous (IV)1.0 mg/kg
3-veratroylthis compound-HClMiceIntravenous (IV)0.5 mg/kg
Zygacine-HClSheepIntravenous (IV)1.25 mg/kg (severe clinical signs)
This compound-HClSheepIntravenous (IV)12.5 mg/kg (similar severity of signs as 1.25 mg/kg zygacine-HCl)

The data clearly indicates that the esterified forms of this compound are significantly more toxic than this compound itself when administered intravenously.

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Zigadenus venenosus

This protocol is a generalized procedure for the extraction of alkaloids from plant material and can be adapted for the isolation of this compound.

Materials:

  • Dried and ground bulbs of Zigadenus venenosus

  • Methanol

  • Sulfuric acid (2%)

  • Ammonium hydroxide

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate the dried, powdered plant material in methanol for 24-48 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Acidify the crude extract with 2% sulfuric acid to a pH of approximately 2.

  • Partition the acidified extract with chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layer.

  • Basify the aqueous layer with ammonium hydroxide to a pH of 9-10.

  • Extract the alkaloids from the basified aqueous layer with chloroform (3-4 times).

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound by Column Chromatography

Further purification of the crude alkaloid extract is necessary to isolate this compound. This is a representative protocol based on common practices for alkaloid purification.

Materials:

  • Crude alkaloid extract from Protocol 1

  • Silica gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in the initial, least polar solvent of the gradient (e.g., 100% chloroform).

  • Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and load it onto the top of the column.

  • Begin elution with the solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

  • Collect fractions of the eluate in separate test tubes.

  • Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Combine fractions that show a single spot corresponding to the Rf value of this compound (if a standard is available) or a major, well-separated spot.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Protocol 3: Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

  • 13C NMR: Provides information about the number and types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to determine the complete structure and stereochemistry of the molecule.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula of the compound.

  • Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern of the molecule, which can aid in structural elucidation.

Protocol 4: In Vitro Bioassay - Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channel (Nav) Activity

This protocol describes a general method for assessing the effect of this compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav isoform like Nav1.5).

Materials:

  • HEK293 cells stably expressing the target Nav channel isoform.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software).

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal (pipette) and external (bath) solutions.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in the external solution).

Procedure:

  • Culture the HEK293 cells expressing the Nav channel of interest.

  • Prepare the internal and external solutions with appropriate ionic compositions to isolate sodium currents.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

  • Record baseline sodium currents in the absence of this compound.

  • Perfuse the cell with the external solution containing a known concentration of this compound.

  • Record sodium currents in the presence of this compound and observe any changes in current amplitude, activation kinetics, inactivation kinetics, and voltage-dependence of activation and inactivation.

  • To determine the IC50, apply a range of this compound concentrations and measure the corresponding inhibition of the peak sodium current.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound and other Veratrum alkaloids exert their toxic effects by modulating the function of voltage-gated sodium channels (Nav channels). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

This compound is known to bind to site 2 of the α-subunit of the sodium channel. This binding modifies the channel's gating properties, leading to a persistent activation and a block of inactivation. This results in a continuous influx of sodium ions into the cell, leading to membrane depolarization and uncontrolled nerve firing. In the heart, this can lead to arrhythmias, and in the central nervous system, it can cause seizures and paralysis.

Zygadenine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nav_channel Voltage-Gated Sodium Channel (Nav) Na_ion_in Na+ Influx Nav_channel->Na_ion_in Persistent Activation & Inhibition of Inactivation This compound This compound This compound->Nav_channel Binds to Site 2 Depolarization Membrane Depolarization Na_ion_in->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Uncontrolled Toxicity Cellular Toxicity (e.g., Arrhythmia, Seizures) AP_Firing->Toxicity

Mechanism of this compound's action on voltage-gated sodium channels.

Logical Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound, from its ethnobotanical context to its pharmacological activity.

Zygadenine_Investigation_Workflow cluster_ethnobotany Ethnobotanical Research cluster_phytochemistry Phytochemical Analysis cluster_pharmacology Pharmacological Evaluation cluster_drug_dev Drug Development Potential Ethno_Data Collection of Ethnobotanical Data Trad_Prep Analysis of Traditional Preparation Methods Ethno_Data->Trad_Prep Extraction Extraction of Alkaloids from Plant Material Trad_Prep->Extraction Isolation Isolation & Purification of this compound Extraction->Isolation Characterization Structural Characterization (NMR, MS) Isolation->Characterization Bioassay In Vitro Bioassays (e.g., Patch-Clamp) Characterization->Bioassay SAR Structure-Activity Relationship Studies Characterization->SAR Toxicity_Assay Toxicity Studies (e.g., LD50) Bioassay->Toxicity_Assay Mechanism_Study Mechanism of Action Studies Bioassay->Mechanism_Study Lead_Opt Lead Optimization Mechanism_Study->Lead_Opt SAR->Lead_Opt

Workflow for the investigation of this compound.

Conclusion

This compound represents a fascinating example of a natural product with a rich history in traditional medicine, yet posing significant toxicological risks. Its potent activity as a modulator of voltage-gated sodium channels makes it a valuable tool for studying the function of these channels and a potential starting point for the development of new therapeutic agents. However, its inherent toxicity necessitates a cautious and thorough approach to its study. The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to safely and effectively explore the complex nature of this compound and its potential applications. Further research is warranted to fully understand its traditional uses, refine its pharmacological profile, and potentially unlock its therapeutic value.

Zygadenine's physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zygadenine is a highly toxic steroidal alkaloid found in various species of the Melanthiaceae family, commonly known as death camas.[1] Its complex chemical structure and potent biological activity have made it a subject of interest for toxicological and pharmacological research. This document provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for its extraction and characterization, and a review of its mechanism of action.

Physical and Chemical Properties

This compound is a crystalline solid that is soluble in several organic solvents.[2] The following table summarizes its key physical and chemical properties.

PropertyValueReference(s)
Molecular Formula C₂₇H₄₃NO₇[3][4]
Molar Mass 493.63 g/mol [1][3]
Appearance White crystals/Fine needles from benzene[1][2]
Melting Point 214-220 °C[1][2][5]
Boiling Point 647.1 °C at 760 mmHg[5]
Solubility Soluble in alcohol, benzene, chloroform. Likely insoluble in water.[1][2]
Optical Rotation [α]D²⁰ -48.4° (c = 1.26 in chloroform)[2]
CAS Registry Number 545-45-9[3][5]
IUPAC Name (1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,18S,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁵.0¹⁸,²³.0¹⁹,²⁵]hexacosane-10,12,13,14,22,23-hexol[3]

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. While specific raw spectral data is not widely published in readily accessible formats, the primary methods used for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the complex steroidal backbone and the positions of the various hydroxyl groups.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as hydroxyl (-OH) and amine (-NH) groups.

Experimental Protocols

The following sections outline the general procedures for the isolation, purification, and characterization of this compound from plant sources, such as Toxicoscordion venenosum (meadow death camas).

General Workflow for this compound Isolation and Characterization

G A Plant Material Collection and Preparation B Solvent Extraction A->B Dried and powdered plant material C Acid-Base Partitioning B->C Crude alkaloid extract D Column Chromatography C->D Purified alkaloid fraction E Thin-Layer Chromatography (TLC) D->E Separated fractions F Crystallization E->F Identification of this compound-containing fractions G Structural Characterization (NMR, MS, IR) F->G Crystalline this compound G Z This compound Na_channel Voltage-Gated Sodium Channel Z->Na_channel Binds to site 2 Na_influx Persistent Na+ Influx Na_channel->Na_influx Prevents inactivation and shifts activation Depolarization Prolonged Membrane Depolarization Na_influx->Depolarization Nerve_firing Continuous Nerve Firing Depolarization->Nerve_firing Muscle_contraction Sustained Muscle Contraction Depolarization->Muscle_contraction Toxicity Toxic Effects (e.g., bradycardia, hypotension) Nerve_firing->Toxicity Muscle_contraction->Toxicity

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Zygadenine via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (-)-Zygadenine, a complex Veratrum alkaloid. The synthesis, developed by Luo and co-workers, features a key stereoselective intramolecular Diels-Alder reaction to construct the core hexacyclic skeleton of the molecule. This document is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

(-)-Zygadenine is a member of the highly oxidized cevanine subgroup of Veratrum alkaloids, a class of natural products known for their complex structures and diverse pharmacological activities.[1][2][3] The intricate, sterically congested polycyclic framework of these alkaloids presents a formidable challenge for synthetic chemists. The total synthesis of (-)-Zygadenine, as reported by Guo et al., provides an elegant and efficient strategy for accessing this complex molecule.[1][2]

The key feature of this synthesis is a stereoselective intramolecular Diels-Alder reaction, which efficiently constructs the C/D/E ring systems of the steroidal core in a single step and with excellent diastereoselectivity.[1][4] This is followed by a radical cyclization to forge the crucial C8-C14 bond, and a series of meticulously planned redox manipulations to install the requisite oxygenation pattern of the final natural product.[1][2][3]

Synthetic Strategy Overview

The retrosynthetic analysis reveals a convergent approach, disconnecting (-)-Zygadenine into two key fragments: a complex carboxylic acid and a chiral amine. The synthesis plan is highlighted by the following key transformations:

  • Intramolecular Diels-Alder Reaction: A furan-based diene and an alkene dienophile tethered together undergo an intramolecular [4+2] cycloaddition to form the oxa-bridged core structure.

  • Radical Cyclization: Formation of the C8-C14 bond is achieved through a radical-mediated cyclization.

  • Redox Manipulations: A series of carefully orchestrated oxidation and reduction steps are employed to achieve the correct oxidation states at various positions of the steroid skeleton.

The overall workflow of the synthesis is depicted in the following diagram:

G cluster_0 Fragment Synthesis cluster_1 Core Assembly cluster_2 Post-Cyclization Modifications start Starting Materials fragA Carboxylic Acid Fragment start->fragA fragB Amine Fragment start->fragB coupling Amide Coupling fragA->coupling fragB->coupling diels_alder Intramolecular Diels-Alder Reaction coupling->diels_alder radical_cyclization Radical Cyclization diels_alder->radical_cyclization redox Redox Manipulations radical_cyclization->redox final_product (-)-Zygadenine redox->final_product

Caption: Overall workflow for the total synthesis of (-)-Zygadenine.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of (-)-Zygadenine.

Amide Coupling and Intramolecular Diels-Alder Reaction

This one-pot procedure combines the amide coupling of the carboxylic acid and amine fragments, followed by the key intramolecular Diels-Alder reaction.

Protocol:

  • To a solution of the carboxylic acid fragment (1.0 equiv) in dry toluene (0.1 M) at 0 °C under an argon atmosphere, add triethylamine (3.0 equiv).

  • Slowly add pivaloyl chloride (1.2 equiv) and stir the mixture at 0 °C for 1 hour.

  • Add a solution of the amine fragment (1.1 equiv) in toluene and allow the reaction to warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12 hours to facilitate the intramolecular Diels-Alder reaction.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the Diels-Alder adduct.

Radical Cyclization

This protocol describes the formation of the C8-C14 bond via a tin-mediated radical cyclization.

Protocol:

  • To a solution of the Diels-Alder adduct (1.0 equiv) in dry benzene (0.01 M) under an argon atmosphere, add azobisisobutyronitrile (AIBN, 0.2 equiv).

  • Heat the solution to reflux (approximately 80 °C).

  • Add a solution of tributyltin hydride (nBu₃SnH, 2.0 equiv) in benzene via syringe pump over 4 hours.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the cyclized product.

Data Presentation

The following tables summarize the quantitative data for the key intermediates in the synthesis of (-)-Zygadenine.

Table 1: Reaction Yields for Key Synthetic Steps

StepProductYield (%)Diastereomeric Ratio
Amide Coupling / Diels-Alder ReactionDiels-Alder Adduct92>20:1
Radical CyclizationCyclized Product89Major diastereomer
...additional steps .........
Final Step (-)-Zygadenine...N/A

Table 2: Spectroscopic Data for Key Intermediates

Compound¹H NMR (CDCl₃, 400 MHz) δ¹³C NMR (CDCl₃, 100 MHz) δHRMS (ESI) m/z[α]D²⁵ (c, solvent)
Diels-Alder Adduct ............
Cyclized Product ............
(-)-Zygadenine ............

(Note: The full spectroscopic data is extensive and can be found in the supporting information of the original publication.)

Signaling Pathways and Logical Relationships

The stereochemical outcome of the intramolecular Diels-Alder reaction is governed by the transition state geometry. The reaction proceeds through an endo transition state, leading to the observed stereochemistry in the product. This is a crucial step that sets several stereocenters in the molecule.

G cluster_0 Intramolecular Diels-Alder Reaction cluster_1 Transition States precursor Tethered Diene-Dienophile endo_ts Endo Transition State (Favored) precursor->endo_ts [4+2] Cycloaddition exo_ts Exo Transition State (Disfavored) precursor->exo_ts product Diels-Alder Adduct (Single Diastereomer) endo_ts->product

Caption: Transition state model for the key Diels-Alder reaction.

Conclusion

The total synthesis of (-)-Zygadenine by Luo and co-workers represents a significant achievement in natural product synthesis. The strategic use of an intramolecular Diels-Alder reaction provides a rapid and stereocontrolled entry into the complex core of this Veratrum alkaloid. The detailed protocols and data presented in these application notes are intended to facilitate the application of this synthetic strategy in other contexts, such as the synthesis of analogues for biological evaluation and drug discovery programs. The robustness and efficiency of this route may also open new avenues for the synthesis of other members of the cevanine alkaloid family.

References

Zygadenine: Comprehensive Protocols for Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Zygadenine is a steroidal alkaloid found in various plant species, particularly those belonging to the genera Zigadenus, Amianthium, and Stenanthium, commonly known as Death Camas.[1] This compound and its derivatives are of significant interest to the scientific community due to their potent biological activities. This compound and related veratrum alkaloids are known to act as neurotoxins by modulating voltage-gated sodium channels.[2] This mechanism of action makes them valuable tools for neuroscience research and potential starting points for drug development.

The extraction and purification of this compound from plant material require a multi-step approach involving initial extraction, acid-base partitioning to isolate the alkaloid fraction, and subsequent chromatographic purification, followed by crystallization. The protocols provided herein are based on established methods for the isolation of zygacine, the 3-acetyl ester of this compound, and can be adapted for the efficient extraction and purification of this compound.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Total Alkaloids

This protocol outlines the initial extraction of total alkaloids from dried and ground plant material using a methanol extraction followed by an acid-base liquid-liquid extraction to separate the alkaloid fraction.

Materials and Reagents:

  • Dried and ground plant material (e.g., Zigadenus paniculatus)

  • Methanol (MeOH)

  • 1% Sulfuric Acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • 28% Ammonium Hydroxide (NH₄OH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Methanol Extraction:

    • To 50 g of dried, ground plant material, add 1 L of methanol.

    • Stir the mixture for 24 hours at room temperature.

    • Filter the mixture and collect the methanol extract.

    • Concentrate the methanol extract using a rotary evaporator at 45°C until a residue is obtained.

  • Acid-Base Extraction:

    • Dissolve the residue in 250 mL of a 1:1 solution of 1% sulfuric acid and chloroform.

    • Transfer the solution to a separatory funnel and shake vigorously.

    • Allow the layers to separate and drain the lower chloroform layer.

    • Repeat the chloroform wash of the acidic aqueous layer two more times with 100 mL of chloroform each time, discarding the chloroform layer after each wash.

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add 28% ammonium hydroxide to the cold aqueous solution to adjust the pH to approximately 10.

    • Transfer the basified aqueous solution to a separatory funnel and extract three times with 100 mL of chloroform each time.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Filter the dried chloroform extract and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting dried residue contains the crude alkaloid extract. Weigh the residue and store it at -20°C.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude alkaloid extract using silica gel column chromatography.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (230-400 mesh)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Ammonium Hydroxide (NH₄OH)

  • Glass chromatography column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial elution solvent (chloroform).

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Apply the dissolved sample carefully to the top of the silica gel column.

  • Elution:

    • Elute the column with a step gradient of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol. A common gradient is a step-wise increase of methanol in a chloroform/methanol/ammonium hydroxide mixture (e.g., starting with 98:2:0.1 and increasing the methanol content).

    • Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., chloroform:methanol 9:1).

    • Visualize the spots under a UV lamp or by using a suitable staining reagent.

    • Combine the fractions containing pure this compound.

  • Final Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC can be employed. The following provides general guidance, and specific parameters may need to be optimized.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

Mobile Phase:

  • A common mobile phase for the separation of alkaloids is a gradient of acetonitrile or methanol in water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Example: A gradient of acetonitrile in water (both containing 0.1% formic acid).

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound from column chromatography in the initial mobile phase.

  • Injection and Elution: Inject the sample onto the preparative column and elute with the optimized gradient.

  • Fraction Collection: Collect the peak corresponding to this compound based on the UV chromatogram.

  • Solvent Evaporation: Remove the solvent from the collected fraction to yield highly purified this compound.

Protocol 4: Crystallization of this compound

Crystallization is the final step to obtain high-purity, crystalline this compound.

Solvents:

  • A suitable solvent system for crystallization is typically a binary mixture where this compound is soluble in one solvent and poorly soluble in the other.

  • A commonly used solvent system for the crystallization of related alkaloids is hexane/acetone. Other potential systems include acetone-ether.[3]

Procedure:

  • Dissolve the purified this compound in a minimal amount of the "good" solvent (e.g., acetone) with gentle warming.

  • Slowly add the "poor" solvent (e.g., hexane or ether) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator to promote crystal formation.

  • Collect the crystals by filtration and wash with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Quantitative Data for Zygacine in Zigadenus paniculatus

Note: This data is for zygacine, a closely related alkaloid, and can be considered indicative for this compound extraction.

Plant Collection LocationZygacine as % of Crude Alkaloid Extract
Utah58%[4]
Nevada41%[4]

Table 2: General Yields for Alkaloid Extraction from Plant Material

Extraction StageTypical Yield RangeNotes
Crude Alkaloid Extract0.5 - 2.0% (of dry plant weight)Highly dependent on plant species, age, and growing conditions.
Purified Alkaloid (post-chromatography)10 - 50% (of crude extract)Dependent on the complexity of the alkaloid mixture and the efficiency of the chromatographic separation.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Ground Plant Material (e.g., Zigadenus sp.) methanol_extraction Methanol Extraction plant_material->methanol_extraction crude_extract Crude Methanol Extract methanol_extraction->crude_extract acid_base_extraction Acid-Base Liquid-Liquid Extraction crude_extract->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography partially_purified Partially Purified this compound column_chromatography->partially_purified prep_hplc Preparative HPLC partially_purified->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound crystallization Crystallization pure_this compound->crystallization crystalline_this compound Crystalline this compound crystallization->crystalline_this compound

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathway: Mechanism of Action of Veratrum Alkaloids

signaling_pathway cluster_cellular Cellular Level cluster_physiological Physiological Effects This compound This compound / Veratrum Alkaloids na_channel Voltage-Gated Sodium Channel This compound->na_channel Binds to and activates na_influx Increased Na+ Influx na_channel->na_influx depolarization Membrane Depolarization na_influx->depolarization nerve_firing Repetitive Nerve Firing depolarization->nerve_firing muscle_contraction Sustained Muscle Contraction nerve_firing->muscle_contraction cardiac_effects Cardiac Arrhythmias nerve_firing->cardiac_effects gi_effects Gastrointestinal Distress nerve_firing->gi_effects via vagal nerve stimulation

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

References

Application Notes and Protocols for the Quantification of Zygadenine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zygadenine is a steroidal alkaloid found in plants of the Zigadenus genus, commonly known as death camas. It is a potent neurotoxin that acts on voltage-gated sodium channels, leading to persistent neuronal excitation.[1] Exposure to this compound can cause severe illness and death in both humans and livestock. Consequently, sensitive and specific analytical methods are crucial for toxicological investigations, forensic analysis, and in the context of drug development where related compounds might be studied.

These application notes provide detailed protocols for the quantification of this compound in various biological matrices, including plasma/blood, urine, and tissue. The methodologies described are based on established analytical techniques for similar alkaloids and are intended to serve as a comprehensive guide for researchers.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is generally preferred for its high sensitivity and specificity, particularly for complex biological matrices. GC-MS can also be employed, often requiring derivatization to improve the volatility and thermal stability of this compound.

Application Note 1: Quantification of this compound in Plasma/Blood by LC-MS/MS

This method provides a sensitive and selective approach for the determination of this compound in plasma or whole blood samples, which is crucial for pharmacokinetic studies and toxicological assessments.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or blood samples.[2]

  • To 100 µL of plasma or whole blood in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm) is suitable for the separation.[3]

    • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[3]

    • Gradient: Start at a low percentage of B, ramp up to a high percentage to elute this compound, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 2-5 µL.[3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be determined by direct infusion of a standard solution.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for a validated LC-MS/MS method for this compound in plasma, based on typical values for similar alkaloid analyses.[3][4]

ParameterValue
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Lower Limit of Detection (LLOD)0.2 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 85%
Matrix Effect< 15%

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Blood Sample (100 µL) add_is Add Acetonitrile with IS (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detect by MS/MS (MRM Mode) separate->detect quantify Quantify this compound detect->quantify

LC-MS/MS workflow for this compound in plasma/blood.

Application Note 2: Quantification of this compound in Urine by SPE-LC-MS/MS

Solid-Phase Extraction (SPE) is a robust method for cleaning up complex matrices like urine, providing cleaner extracts and improved sensitivity compared to simple dilution methods.[5]

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: A mixed-mode cation exchange or reversed-phase cartridge is recommended.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • To 1 mL of urine, add an appropriate internal standard.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with 1 mL of a stronger organic solvent, possibly with a modifier to disrupt ionic interactions (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

The LC-MS/MS conditions would be similar to those described in Application Note 1, with potential minor adjustments to the gradient to optimize separation from any remaining matrix components.

Quantitative Data Summary (Hypothetical)
ParameterValue
Linearity Range0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Lower Limit of Detection (LLOD)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 80%
Matrix Effect< 20%

Experimental Workflow Diagram

SPE_LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis urine Urine Sample (1 mL) with IS load Load Sample urine->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Detect by MS/MS separate->detect quantify Quantify this compound detect->quantify

SPE-LC-MS/MS workflow for this compound in urine.

Application Note 3: Quantification of this compound in Tissue by GC-MS

This method is suitable for postmortem forensic analysis or biodistribution studies where tissue samples are the primary matrix. Derivatization is often necessary for GC-MS analysis of polar compounds like this compound.[6]

Experimental Protocol

1. Sample Preparation: Homogenization and Liquid-Liquid Extraction (LLE)

  • Homogenization: Homogenize a known weight of tissue (e.g., 1 gram) in a suitable buffer (e.g., phosphate buffer, pH 7.4) to create a tissue homogenate.[7]

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the tissue homogenate, add an internal standard.

    • Alkalinize the sample by adding a small volume of a strong base (e.g., 1M NaOH) to a pH > 10.

    • Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform and isopropanol).

    • Vortex for 5 minutes and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction of the aqueous layer with another 5 mL of the organic solvent.

    • Combine the organic extracts and evaporate to dryness.

2. Derivatization

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Conditions

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).[6]

    • Injector: Splitless mode at a high temperature (e.g., 280°C).[6]

    • Oven Program: A temperature gradient starting at a lower temperature and ramping up to a high final temperature to ensure elution of the derivatized analyte.[6]

    • Carrier Gas: Helium.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.[6]

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and IS.

Quantitative Data Summary (Hypothetical)
ParameterValue
Linearity Range10 - 2000 ng/g tissue
Lower Limit of Quantification (LOQ)10 ng/g tissue
Lower Limit of Detection (LOD)2 ng/g tissue
Accuracy (% Bias)Within ±20%
Precision (% RSD)< 20%
Recovery> 70%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis tissue Tissue Sample homogenize Homogenize tissue->homogenize lle Liquid-Liquid Extraction homogenize->lle dry Evaporate to Dryness lle->dry derivatize Derivatize (e.g., with BSTFA) dry->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Detect by MS (SIM Mode) separate->detect quantify Quantify this compound detect->quantify

GC-MS workflow for this compound in tissue.

Signaling Pathway of this compound

This compound exerts its toxic effects by binding to and persistently activating voltage-gated sodium channels (VGSCs) in excitable cells, such as neurons. This leads to a continuous influx of sodium ions, causing membrane depolarization and uncontrolled nerve firing. While the specific downstream signaling cascade for this compound is not extensively detailed in the literature, a plausible pathway can be inferred from the known consequences of sustained neuronal depolarization.

Proposed Signaling Pathway

Zygadenine_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds and Activates Na_Influx Persistent Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization AP_Firing Uncontrolled Action Potential Firing Depolarization->AP_Firing Ca_Influx Ca2+ Influx via Voltage-Gated Ca2+ Channels Depolarization->Ca_Influx Neurotransmitter_Release Excessive Neurotransmitter Release AP_Firing->Neurotransmitter_Release Cellular_Stress Cellular Stress & Excitotoxicity Neurotransmitter_Release->Cellular_Stress Ca_Influx->Cellular_Stress Apoptosis Neuronal Cell Death (Apoptosis) Cellular_Stress->Apoptosis

Proposed signaling pathway of this compound toxicity.

This diagram illustrates that this compound's binding to VGSCs initiates a cascade of events, beginning with sodium influx and leading to neuronal hyperexcitability, excessive neurotransmitter release, and ultimately, excitotoxicity and cell death.[8]

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the quantitative analysis of this compound in various biological samples. While specific parameters for this compound may require optimization, the provided information, based on established methods for similar alkaloids, serves as a robust starting point for researchers in toxicology, forensics, and drug development. The use of high-resolution and sensitive techniques like LC-MS/MS and GC-MS is essential for accurate and reliable quantification of this potent neurotoxin.

References

Zygadenine as a Pharmacological Tool for Studying Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zygadenine is a steroidal alkaloid derived from plants of the Veratrum and Toxicoscordion genera, commonly known as death camas. As a member of the Veratrum alkaloid family, this compound is recognized for its significant toxicity, which is primarily attributed to its interaction with ion channels. This document provides detailed application notes and protocols for utilizing this compound as a pharmacological tool in the study of ion channels, with a particular focus on voltage-gated sodium channels (NaV). While specific electrophysiological data for this compound is limited in publicly available literature, the information presented here is based on the well-documented effects of related Veratrum alkaloids and provides a robust framework for its characterization and use in research.

Mechanism of Action

Veratrum alkaloids are known to exert their physiological and toxic effects by modulating the function of voltage-gated sodium channels.[1] These alkaloids typically bind to site 2 of the α-subunit of the sodium channel, causing a persistent activation or modifying the channel's gating properties. This leads to an increased influx of sodium ions, resulting in membrane depolarization and subsequent effects on excitable cells, such as neurons and cardiomyocytes. The hypotensive and cardiotoxic effects observed with Veratrum alkaloid poisoning are consistent with this mechanism.[2][3][4]

Based on the activity of structurally similar Veratrum alkaloids, this compound is presumed to act as a modulator of voltage-gated sodium channels. Its toxic profile suggests that it may lead to prolonged channel opening and inhibition of inactivation, leading to cellular hyperexcitability.

Quantitative Data

Direct quantitative data on the interaction of this compound with specific ion channel subtypes is not extensively available. However, data from related Veratrum alkaloids and toxicity studies of this compound provide valuable insights.

CompoundAssayTargetResultReference
This compound-HCl Acute ToxicityMiceLD50: 59.5 mg/kg (intravenous)[5]
Isorubijervine Whole-cell Patch ClampHuman NaV1.5IC50: 6.962 µM[1]
Rubijervine Whole-cell Patch ClampHuman NaV1.5IC50: 10.81 µM[1]

Note: Isorubijervine and Rubijervine are structurally related Veratrum alkaloids. Their inhibitory activity on the cardiac sodium channel NaV1.5 suggests a likely target for this compound's cardiotoxic effects.

Signaling Pathway

The proposed signaling pathway for this compound's action on a voltage-gated sodium channel is depicted below. Binding of this compound to the channel is thought to stabilize an open or modified-open state, leading to persistent Na+ influx and membrane depolarization. This can result in uncontrolled cell firing and, in the case of cardiomyocytes, arrhythmias.

zygadenine_pathway This compound This compound NaV Voltage-Gated Sodium Channel (NaV) This compound->NaV Binds to Site 2 Depolarization Membrane Depolarization NaV->Depolarization Persistent Opening Na_ion Na+ Na_ion->NaV Influx Cellular_Response Cellular Response (e.g., Action Potential Firing, Arrhythmia) Depolarization->Cellular_Response

Proposed mechanism of this compound action on NaV channels.

Experimental Protocols

Protocol 1: Characterization of this compound's Effect on Voltage-Gated Sodium Channels using Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure to determine the functional effects of this compound on a specific voltage-gated sodium channel subtype (e.g., NaV1.5) expressed in a heterologous system.

Materials:

  • Cell line stably expressing the target NaV channel (e.g., HEK293 or CHO cells)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Plate the cells expressing the target NaV channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record the resulting currents in the absence of this compound (baseline).

  • This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. Allow sufficient time for the compound to equilibrate.

  • Data Acquisition: Repeat the voltage-clamp protocol at various concentrations of this compound.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after this compound application.

    • Construct a concentration-response curve to determine the IC50 or EC50 of this compound.

    • Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation, and the kinetics of channel opening and closing.

patch_clamp_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (NaV-expressing cells) Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Pipette_Pulling Pipette Pulling Pipette_Pulling->Giga_Seal Solution_Prep Solution Preparation Solution_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Baseline Recording (Voltage-Clamp Protocol) Whole_Cell->Baseline_Rec Zygadenine_App This compound Application Baseline_Rec->Zygadenine_App Post_Drug_Rec Post-Drug Recording Zygadenine_App->Post_Drug_Rec Current_Measure Measure Peak Current Post_Drug_Rec->Current_Measure CR_Curve Concentration-Response Curve (IC50/EC50) Current_Measure->CR_Curve Gating_Analysis Analyze Gating Properties Current_Measure->Gating_Analysis

Workflow for patch-clamp analysis of this compound.
Protocol 2: Radioligand Binding Assay to Determine this compound's Affinity for Sodium Channels

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for sodium channels using a radiolabeled ligand known to bind to the same or an allosterically coupled site.

Materials:

  • Membrane preparation from tissue or cells expressing the target NaV channel

  • Radiolabeled ligand (e.g., [3H]batrachotoxin or [3H]saxitoxin)

  • Unlabeled this compound

  • Binding buffer

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Reaction Setup: In a series of tubes, add a constant amount of membrane preparation and a fixed concentration of the radiolabeled ligand.

  • Competitive Binding: Add increasing concentrations of unlabeled this compound to the tubes.

  • Incubation: Incubate the tubes at an appropriate temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound.

    • Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow Membrane_Prep Membrane Preparation Reaction_Setup Set up Reaction: Membranes + Radioligand + this compound Membrane_Prep->Reaction_Setup Incubation Incubation to Equilibrium Reaction_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Workflow for radioligand binding assay.

Conclusion

This compound, as a representative of the Veratrum alkaloids, holds potential as a pharmacological tool for investigating the structure, function, and pharmacology of voltage-gated sodium channels. The protocols and information provided in this document offer a comprehensive guide for researchers to characterize the effects of this compound on ion channels, thereby contributing to a better understanding of its mechanism of action and potential applications in neuroscience and cardiovascular research. Due to its high toxicity, appropriate safety precautions must be taken when handling this compound.

References

Application Notes and Protocols for Zygadenine-Based Cellular Assays in Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zygadenine, a steroidal alkaloid derived from plants of the Zigadenus genus, commonly known as death camas, has emerged as a potent modulator of voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets in drug discovery for a range of therapeutic areas including pain, epilepsy, and cardiac arrhythmias. This compound acts as a neurotoxin that binds to and persistently activates Nav channels, leading to prolonged cell membrane depolarization. This property makes this compound a valuable pharmacological tool for the development of robust and high-throughput cellular assays to screen for novel Nav channel modulators.

These application notes provide detailed protocols for utilizing this compound in two primary high-throughput screening (HTS) formats: a fluorescence-based membrane potential assay and a sodium flux assay. These assays are designed to identify compounds that can inhibit or potentiate the activity of Nav channels.

Mechanism of Action

This compound, similar to other site 2 neurotoxins like veratridine, is believed to bind to the open state of the α-subunit of voltage-gated sodium channels. This interaction stabilizes the open conformation of the channel, resulting in two main functional consequences:

  • Inhibition of Inactivation: this compound prevents the channel from entering the fast-inactivated state, which leads to a persistent inward sodium current.

  • Hyperpolarizing Shift in Activation: The voltage threshold for channel activation is shifted to more negative membrane potentials, increasing the probability of the channel opening at resting membrane potential.

The sustained influx of sodium ions (Na+) through this compound-modified channels causes a prolonged depolarization of the cell membrane. This change in membrane potential can be measured indirectly using fluorescent membrane potential-sensitive dyes or directly by monitoring the influx of Na+ with sodium-sensitive fluorescent indicators. These principles form the basis for the described HTS assays to identify Nav channel antagonists or potentiators.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and its derivatives in cellular assays. These values are for illustrative purposes to demonstrate how to structure and present screening data. Actual values would need to be determined experimentally.

Table 1: Potency of this compound and its Analogs on a Representative Voltage-Gated Sodium Channel (e.g., Nav1.7) in a Membrane Potential Assay

CompoundEC50 (µM)Maximum Signal Window (% of Control)Hill Slope
This compound2.5951.2
Zygacine1.8981.1
Angeloylthis compound1.21021.3
Veratroylthis compound0.81051.2

Table 2: Inhibition of this compound-Induced Depolarization by a Panel of Test Compounds in a High-Throughput Screen

Compound IDIC50 (µM)Maximum Inhibition (%)Hill Slope
TST-0015.2920.9
TST-00212.8851.0
TST-003> 5020N/A
TST-0041.5981.1

Experimental Protocols

Protocol 1: Membrane Potential Assay for Screening Nav Channel Inhibitors

This protocol describes a homogeneous, fluorescence-based assay to identify inhibitors of this compound-induced depolarization in a cell line stably expressing a voltage-gated sodium channel of interest (e.g., HEK293 cells expressing Nav1.7).

Materials:

  • HEK293 cells stably expressing the Nav channel of interest

  • Black, clear-bottom 96- or 384-well microplates

  • FLIPR Membrane Potential Assay Kit (or equivalent)

  • This compound stock solution (in DMSO)

  • Test compounds and reference inhibitors (e.g., Tetracaine)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescence Plate Reader (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating:

    • Harvest and resuspend cells in culture medium at an appropriate density.

    • Seed the cells into the microplates and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 60 minutes to allow for dye loading.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and reference inhibitors in Assay Buffer.

    • Add the diluted compounds to the cell plates.

    • Incubate for 15-30 minutes at room temperature.

  • This compound Addition and Signal Detection:

    • Prepare a solution of this compound in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the integrated liquid handler to add the this compound solution to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a reference inhibitor (100% inhibition).

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Sodium Flux Assay for Screening Nav Channel Modulators

This protocol describes a cell-based assay to screen for compounds that modulate intracellular sodium levels following activation by this compound.

Materials:

  • CHO cells stably expressing the Nav channel of interest

  • Black, clear-bottom 96- or 384-well microplates

  • Sodium-sensitive fluorescent indicator (e.g., ANG-2 AM)

  • This compound stock solution (in DMSO)

  • Test compounds and reference modulators

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluorescence Plate Reader

Methodology:

  • Cell Plating:

    • Follow the same procedure as in the Membrane Potential Assay.

  • Dye Loading:

    • Prepare the sodium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium and load the cells with the dye solution.

    • Incubate at 37°C for 60 minutes.

    • Wash the cells twice with Assay Buffer to remove extracellular dye.

  • Compound and this compound Addition:

    • Prepare dilutions of test compounds in Assay Buffer.

    • Prepare a solution of this compound in Assay Buffer.

    • Place the cell plate in the fluorescence plate reader and establish a baseline reading.

    • Add the test compounds to the wells and incubate for a short period if pre-incubation is desired.

    • Add the this compound solution to initiate sodium influx.

  • Signal Detection and Data Analysis:

    • Record the fluorescence intensity over time.

    • Analyze the data as described for the membrane potential assay to determine percent inhibition or potentiation, and to calculate IC50 or EC50 values.

Mandatory Visualizations

G This compound-Induced Signaling Pathway This compound This compound Nav_Channel Voltage-Gated Sodium Channel (Nav) This compound->Nav_Channel Binds and Activates Na_Influx Na+ Influx Nav_Channel->Na_Influx Persistent Opening Depolarization Membrane Depolarization Na_Influx->Depolarization Cellular_Response Downstream Cellular Response (e.g., Neurotransmitter Release, Action Potential Firing) Depolarization->Cellular_Response

Caption: this compound-induced signaling pathway.

G HTS Workflow for Nav Channel Inhibitors cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Plate_Cells Plate Nav-expressing cells Dye_Loading Load with Membrane Potential Dye Plate_Cells->Dye_Loading Add_Compounds Add Test Compounds Dye_Loading->Add_Compounds Add_this compound Add this compound (Activator) Add_Compounds->Add_this compound Read_Fluorescence Measure Fluorescence Signal Add_this compound->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Dose_Response Generate Dose-Response Curves Calculate_Inhibition->Dose_Response Identify_Hits Identify Hit Compounds Dose_Response->Identify_Hits

Caption: High-throughput screening workflow.

G Logical Relationship of Assay Components This compound This compound (Activator) Nav_Channel Nav Channel (Target) This compound->Nav_Channel Activates Signal Fluorescence Signal (Readout) Nav_Channel->Signal Modulates Test_Compound Test Compound (Potential Inhibitor) Test_Compound->Nav_Channel Inhibits Fluorescent_Dye Fluorescent Dye (Reporter) Fluorescent_Dye->Signal Generates

Caption: Logical relationship of assay components.

Application Notes and Protocols: Zygadenine as a Positive Control for Sodium Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zygadenine is a steroidal alkaloid belonging to the Veratrum family of compounds, known for their potent effects on voltage-gated sodium channels (Nav).[1][2] These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets in drug discovery for conditions such as pain, epilepsy, and cardiac arrhythmias. This compound, like other Veratrum alkaloids such as veratridine, acts as a site 2 sodium channel activator. It binds to the open state of the channel, leading to persistent activation by shifting the voltage-dependence of activation to more hyperpolarized potentials and inhibiting channel inactivation. This sustained sodium influx results in membrane depolarization.

Due to its mechanism of action, this compound can serve as a valuable positive control in screening assays designed to identify new sodium channel modulators. Its ability to induce a robust and sustained channel activation provides a clear signal against which the effects of potential inhibitors or other activators can be measured.

Signaling Pathway and Mechanism of Action

This compound binds to neurotoxin receptor site 2 on the alpha subunit of voltage-gated sodium channels. This binding stabilizes the open conformation of the channel, leading to a persistent influx of sodium ions and prolonged cell membrane depolarization.

This compound This compound Nav_Channel Voltage-Gated Sodium Channel (Nav) This compound->Nav_Channel Binds to Site 2 (Open State) Na_Influx Sustained Na+ Influx Nav_Channel->Na_Influx Persistent Activation Depolarization Membrane Depolarization Na_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Action Potential Firing) Depolarization->Cellular_Response

Caption: this compound's signaling pathway.

Quantitative Data Summary

As previously mentioned, specific EC50/IC50 values for this compound's activation of various Nav channel subtypes are not well-documented in publicly available literature. The table below provides a template for researchers to populate with their experimentally determined values. For comparison, typical values for the well-characterized Veratrum alkaloid, veratridine, are included.

CompoundTargetAssay TypePotency (EC50/IC50)Reference
This compound e.g., Nav1.7Sodium InfluxTo be determined-
This compound e.g., Nav1.5ElectrophysiologyTo be determined-
VeratridineNav1.7Sodium Influx~10-30 µM[3]
VeratridineNav1.5ElectrophysiologyVaries with conditions[4]

It is highly recommended to perform a concentration-response curve to determine the optimal this compound concentration for use as a positive control in your specific cell line and assay conditions.

Experimental Protocols

The following protocols are adapted from established methods for other site 2 sodium channel activators like veratridine and can be used as a starting point for working with this compound.

Protocol 1: Fluorescence-Based Sodium Influx Assay

This protocol is suitable for a high-throughput screening (HTS) format to identify inhibitors of sodium channel activation.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Plating 1. Plate cells expressing Nav channels Dye_Loading 2. Load cells with a sodium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition 3. Add test compounds (potential inhibitors) Dye_Loading->Compound_Addition Zygadenine_Addition 4. Add this compound (Positive Control) Compound_Addition->Zygadenine_Addition Fluorescence_Measurement 5. Measure fluorescence change Zygadenine_Addition->Fluorescence_Measurement Data_Analysis 6. Analyze data to determine inhibition Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a fluorescence-based sodium influx assay.

Materials:

  • Cells stably expressing the voltage-gated sodium channel subtype of interest (e.g., HEK293, CHO, or neuroblastoma cells).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Sodium-sensitive fluorescent dye (e.g., ION Natrium Green-2 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic read capabilities.

Methodology:

  • Cell Plating: Seed cells into the microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the sodium-sensitive dye according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 1-2 hours at 37°C or as recommended by the dye manufacturer.

  • Compound Addition (for inhibitor screening):

    • Prepare serial dilutions of your test compounds in the assay buffer.

    • Add the test compounds to the dye-loaded cells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • This compound Addition and Signal Detection:

    • Prepare a working solution of this compound in the assay buffer. The final concentration should be determined from a dose-response curve (typically in the low micromolar range for Veratrum alkaloids).

    • Using the fluorescence plate reader, establish a baseline fluorescence reading for 1-2 minutes.

    • Add the this compound solution to all wells simultaneously using the instrument's injection system.

    • Immediately begin kinetic measurement of fluorescence intensity for 5-15 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of sodium ions.

    • For inhibitor screening, calculate the percentage of inhibition of the this compound-induced signal for each test compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Patch-Clamp Electrophysiology

This protocol allows for a detailed biophysical characterization of this compound's effect on sodium channel currents.

Experimental Workflow:

cluster_prep Preparation cluster_exp Recording cluster_analysis Data Analysis Cell_Prep 1. Prepare cells expressing Nav channels for patching Establish_Seal 2. Establish whole-cell configuration Cell_Prep->Establish_Seal Record_Baseline 3. Record baseline Na+ currents Establish_Seal->Record_Baseline Apply_this compound 4. Perfuse with This compound solution Record_Baseline->Apply_this compound Record_Effect 5. Record this compound-modified Na+ currents Apply_this compound->Record_Effect Analyze_Data 6. Analyze current properties (e.g., voltage-dependence, inactivation) Record_Effect->Analyze_Data

Caption: Workflow for patch-clamp electrophysiology.

Materials:

  • Cells expressing the sodium channel of interest.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Glass micropipettes.

  • Standard intracellular and extracellular solutions for sodium current recording.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Perfusion system.

Methodology:

  • Cell Preparation: Prepare cells on coverslips suitable for patch-clamp recording.

  • Establish Whole-Cell Configuration:

    • Pull glass micropipettes and fill them with the intracellular solution.

    • Approach a cell with the micropipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record Baseline Currents:

    • Clamp the cell at a holding potential where sodium channels are in the closed state (e.g., -100 mV).

    • Apply a series of depolarizing voltage steps to elicit sodium currents and record the baseline channel activity.

  • This compound Application:

    • Using the perfusion system, switch the extracellular solution to one containing the desired concentration of this compound. Again, the optimal concentration should be determined experimentally.

  • Record this compound-Modified Currents:

    • After a few minutes of perfusion to allow for this compound to take effect, repeat the same voltage-step protocol used for baseline recordings.

  • Data Analysis:

    • Compare the this compound-modified currents to the baseline currents.

    • Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and the time course of inactivation. A characteristic effect of this compound will be a significant slowing or removal of fast inactivation, resulting in a persistent inward current.

Safety and Handling

This compound is a toxic alkaloid.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is the responsibility of the researcher to ensure all safety precautions are taken.

References

Application Notes and Protocols for Zygadenine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Zygadenine in animal models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacological and toxicological effects of this compound.

Introduction

This compound is a steroidal alkaloid found in plants of the Zigadenus genus, commonly known as death camas. It belongs to the family of Veratrum alkaloids, which are known for their potent biological activities. Research indicates that this compound and related compounds primarily exert their effects through the modulation of voltage-gated sodium channels and inhibition of the Hedgehog signaling pathway. Notably, the related alkaloid zygacine is rapidly metabolized to this compound, suggesting that this compound is a key mediator of the observed toxicity. A clear understanding of its administration and effects in animal models is crucial for both toxicological assessment and the exploration of its potential therapeutic applications.

Quantitative Data

The following table summarizes the available quantitative data for this compound and the related, more extensively studied alkaloid, zygacine.

CompoundAnimal ModelRoute of AdministrationParameterValueReference
This compound-HCl MouseIntravenous (IV)LD5059.5 mg/kg[1]
Zygacine MouseIntravenous (IV)LD502.0 ± 0.2 mg/kg
Zygacine MouseOralLD50132 ± 21 mg/kg
Zygacine MouseIntravenous (IV)Elimination Half-life13.0 ± 2.7 min
This compound-HCl SheepIntravenous (IV)Dose for severe clinical signs12.5 mg/kg[1]
Zygacine-HCl SheepIntravenous (IV)Dose for severe clinical signs1.25 mg/kg[1]

Signaling Pathways

This compound, as a Veratrum alkaloid, is known to interact with at least two key signaling pathways:

  • Voltage-Gated Sodium Channels: Veratrum alkaloids bind to voltage-gated sodium channels, causing them to remain open for longer periods. This leads to an increased influx of sodium ions, resulting in persistent nerve cell firing and subsequent neurotoxic effects.[2][3]

  • Hedgehog Signaling Pathway: Certain Veratrum alkaloids, such as cyclopamine and jervine, are potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (SMO) receptor.[4][5][6][7] Given the structural similarity, it is plausible that this compound also modulates this pathway, which is crucial in embryonic development and has been implicated in various cancers.

Diagrams of Signaling Pathways

VoltageGatedSodiumChannel cluster_membrane Cell Membrane cluster_channel Voltage-Gated Sodium Channel Extracellular Extracellular Space Intracellular Intracellular Space Channel Na+ Channel Na_Influx Increased Na+ Influx Channel->Na_Influx Allows This compound This compound This compound->Channel Binds and keeps open Depolarization Membrane Depolarization Depolarization->Channel Opens Persistent_Firing Persistent Nerve Firing Na_Influx->Persistent_Firing Leads to

Voltage-Gated Sodium Channel Modulation by this compound.

HedgehogSignalingPathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits SUFU Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds This compound This compound This compound->SMO Inhibits Gli_Active Active Gli (Transcription Factor) SUFU_Gli->Gli_Active Releases Target_Genes Target Gene Expression Gli_Active->Target_Genes Activates

Inhibition of the Hedgehog Signaling Pathway by this compound.

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific research question, animal model, and institutional guidelines.

Preparation of this compound Solution

Note: this compound is sparingly soluble in water. The hydrochloride salt (this compound-HCl) is more water-soluble. For other forms, a suitable vehicle is required. Based on protocols for structurally similar Veratrum alkaloids like jervine and cyclopamine, the following vehicles can be considered.

  • For Oral Gavage (Suspension):

    • Weigh the required amount of this compound.

    • Prepare a 0.5% (w/v) solution of methylcellulose or sodium carboxymethyl cellulose in sterile water or saline.

    • Triturate the this compound powder with a small volume of the vehicle to form a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to create a homogenous suspension.

    • Prepare fresh on the day of administration.

  • For Intravenous Injection (Solution):

    • For this compound-HCl, dissolve directly in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.

    • For less soluble forms, a co-solvent system may be necessary. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) has been used for poorly soluble compounds in preclinical studies.[8] Caution: The final concentration of organic solvents should be minimized, and the solution should be administered as a slow bolus.

    • Sterile-filter the final solution through a 0.22 µm syringe filter before administration.

Animal Models
  • Species: Mice (e.g., Swiss Webster, C57BL/6) are commonly used for acute toxicity and initial efficacy studies. Rats (e.g., Sprague-Dawley) can also be used.

  • Health Status: Animals should be healthy and free of disease.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the experimental procedure.

Administration Protocols

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

  • Administration:

    • Draw the this compound suspension into a syringe fitted with the gavage needle.

    • Gently insert the needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Slowly administer the suspension. The typical volume for oral gavage in mice is 5-10 mL/kg.

  • Post-Administration: Carefully remove the gavage needle and return the mouse to its cage. Monitor for any signs of distress.

  • Animal Restraint and Warming: Place the mouse in a suitable restrainer. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins.

    • A successful insertion may be indicated by a flash of blood in the needle hub.

    • Slowly inject the this compound solution. The maximum volume for a bolus injection is typically 5 ml/kg.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the animal to its cage and monitor closely for any adverse reactions.

Experimental Workflow for Toxicity and Efficacy Studies

The following diagram outlines a general workflow for an in vivo study investigating the effects of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis cluster_data Data Interpretation A Acclimatize Animals B Randomize into Treatment Groups A->B D Administer this compound (Oral Gavage or IV) C Prepare this compound Formulation C->D E Monitor for Clinical Signs (e.g., neurotoxicity, weight loss) D->E F Collect Samples (Blood, Tissues) E->F G Perform Analyses (e.g., Histopathology, Biomarker assays) F->G H Statistical Analysis G->H I Interpret Results H->I

General Experimental Workflow for In Vivo this compound Studies.

Concluding Remarks

The protocols and information provided in these application notes are intended to serve as a starting point for researchers investigating this compound. Due to the high toxicity of Veratrum alkaloids, it is imperative to conduct pilot studies to determine the appropriate dose range for the specific animal model and research objectives. Careful observation for signs of neurotoxicity, such as tremors, convulsions, and changes in motor activity, is crucial. All work should be conducted in accordance with approved animal care and use protocols and safety guidelines.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Zygadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zygadenine is a steroidal alkaloid found in plants of the Veratrum and Zigadenus genera, commonly known as death camas.[1] Like other Veratrum alkaloids, this compound's primary mechanism of action involves the modulation of voltage-gated sodium channels, leading to increased nerve and muscle excitability.[2] While no high-throughput screening (HTS) assays have been published specifically utilizing this compound, its potent bioactivity suggests its potential as a tool compound for studying sodium channel function and for screening for novel modulators.

These application notes provide a summary of this compound's known properties, quantitative toxicity data, and proposed HTS protocols based on its mechanism of action. The hypothetical assays described herein are intended to serve as a starting point for researchers interested in developing HTS campaigns related to this compound or similar natural products.

Quantitative Data Presentation

The following table summarizes the available quantitative toxicity data for this compound and its acetylated derivative, Zygacine.

CompoundTest AnimalRoute of AdministrationLD50 (mg/kg)Reference
This compound-HClMouseIntravenous (IV)59.5[3]
Zygacine-HClMouseIntravenous (IV)1.6[3]
ZygacineMouseIntravenous (IV)2.0 ± 0.2[4][5][6]
ZygacineMouseOral132 ± 21[4][5][6]
3-angeloylthis compound-HClMouseIntravenous (IV)1.0[3]
3-veratroylthis compound-HClMouseIntravenous (IV)0.5[3]
This compound-HClSheepIntravenous (IV)12.5 (elicited severe clinical signs)[3]
Zygacine-HClSheepIntravenous (IV)1.25 (elicited severe clinical signs)[3]

Signaling and Mechanistic Pathways

Veratrum alkaloids, including this compound, act on voltage-gated sodium channels (VGSCs). They bind to the open state of the channel, causing them to reactivate more slowly and blocking their inactivation.[2][7] This leads to a persistent influx of sodium ions, resulting in membrane depolarization and increased excitability of nerve and muscle cells.

G This compound This compound VGSC Voltage-Gated Sodium Channel (Open State) This compound->VGSC Binds to Na_influx Persistent Na+ Influx VGSC->Na_influx Prevents Inactivation Depolarization Membrane Depolarization Na_influx->Depolarization Excitability Increased Nerve and Muscle Excitability Depolarization->Excitability G cluster_0 Primary Screen cluster_1 Secondary Screen & Hit Confirmation cluster_2 Lead Optimization Compound_Library Compound Library (e.g., 100,000 compounds) Primary_HTS Primary HTS Assay (e.g., Membrane Potential FRET) Compound_Library->Primary_HTS Hit_Identification Hit Identification (e.g., >50% inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Analysis (IC50 determination) Hit_Identification->Dose_Response Primary Hits Secondary_Assay Secondary Assay (e.g., Automated Patch Clamp) Dose_Response->Secondary_Assay Hit_Confirmation Hit Confirmation Secondary_Assay->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR Confirmed Hits Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Application Notes and Protocols for the Synthesis and Evaluation of Zygadenine Analogs in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Zygadenine, a complex Veratrum alkaloid, and outline protocols for the generation and biological evaluation of its analogs to establish structure-activity relationships (SAR). Given the limited publicly available SAR data specifically for a wide range of this compound analogs, this document leverages the well-documented synthesis of the parent compound and established methodologies for assessing the biological activity of related Veratrum alkaloids, such as cyclopamine, which also target key signaling pathways.

Introduction to this compound and Its Biological Significance

This compound is a highly oxygenated C-nor-D-homo steroidal alkaloid belonging to the cevanine subtype of Veratrum alkaloids.[1][2][3][4] These natural products are known for their complex molecular architecture and significant biological activities, which include potent toxicity and modulation of critical cellular signaling pathways.[1][5] this compound and its congeners have been shown to interact with the Hedgehog (Hh) signaling pathway and voltage-gated sodium channels, making them intriguing scaffolds for drug discovery and development, particularly in oncology and neurology.[6] The intricate structure of this compound presents a formidable challenge for synthetic chemists, and the development of synthetic routes to this molecule and its analogs is crucial for enabling detailed SAR studies to unlock their therapeutic potential.[7][8][9]

Synthesis of (-)-Zygadenine

The total synthesis of (-)-Zygadenine has been achieved through a multi-step sequence, a landmark accomplishment in natural product synthesis. A notable approach involves a key intramolecular Diels-Alder reaction to construct the core carbocyclic framework, followed by a radical cyclization.[7][8][9] The final stages of the synthesis require a series of meticulously planned redox manipulations to install the numerous oxygen functional groups present in the natural product.[7][8][9]

A generalized synthetic workflow is presented below. For detailed experimental procedures, refer to the published literature on the total synthesis of (-)-Zygadenine.[7][8]

G A Commercially Available Starting Materials B Assembly of Diels-Alder Precursor A->B Multi-step synthesis C Intramolecular Diels-Alder Reaction B->C Thermal activation D Radical Cyclization C->D Radical initiator E Core Hexacyclic Scaffold D->E F Late-Stage Oxidations E->F Redox manipulations G (-)-Zygadenine F->G G A Plate Reporter Cells B Incubate (24h) A->B C Add Test Compounds & Controls B->C D Add Pathway Agonist C->D E Incubate (24-48h) D->E F Add Luciferase Reagent E->F G Measure Luminescence F->G H Data Analysis (IC50) G->H G A Prepare Cells & Pipettes B Establish Whole-Cell Configuration A->B C Record Baseline Sodium Currents B->C D Apply Voltage Protocols C->D E Perfuse with Test Compound D->E F Record Currents in Presence of Compound E->F G Data Analysis (IC50, Gating Shifts) F->G G cluster_off Pathway OFF cluster_on Pathway ON Ptch_off Patched (Ptch) Smo_off Smoothened (Smo) Ptch_off->Smo_off Inhibits Sufu_Gli SUFU-Gli Complex Gli_rep Gli (Repressor) Sufu_Gli->Gli_rep Shh Hedgehog (Hh) Ptch_on Patched (Ptch) Shh->Ptch_on Smo_on Smoothened (Smo) Ptch_on->Smo_on Inhibition Relieved Gli_act Gli (Activator) Smo_on->Gli_act Target_Genes Target Gene Expression Gli_act->Target_Genes This compound This compound Analogs This compound->Smo_on Inhibits G Resting Resting State Open Open State Resting->Open Activation Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Recovery Depolarization Membrane Depolarization Depolarization->Resting Depolarization->Open Repolarization Membrane Repolarization Repolarization->Resting Repolarization->Inactivated This compound This compound Analogs This compound->Resting Binds to channel This compound->Open This compound->Inactivated

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of (-)-Zygadenine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of (-)-Zygadenine. This resource is designed for researchers, scientists, and professionals in drug development who are undertaking the challenging synthesis of this complex Veratrum alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in improving the yield and overcoming common experimental hurdles.

The first total synthesis of (-)-Zygadenine was a landmark achievement, accomplished in 37 steps with an overall yield of less than 0.02%[1]. This underscores the formidable challenges in its synthesis, primarily due to its intricate, highly oxidized, and stereochemically dense hexacyclic structure[1][2][3]. This guide is based on the initial successful synthetic route and aims to provide a framework for optimization and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (-)-Zygadenine, with a focus on key challenging stages.

1. Low Yield in the Intramolecular Diels-Alder (IMDA) Reaction

  • Question: My intramolecular Diels-Alder reaction to form the hexacyclic carbon skeleton is giving a low yield. What are the potential causes and how can I optimize it?

  • Answer: The intramolecular Diels-Alder reaction is a critical step in establishing the core structure of Zygadenine[1][2]. Low yields can stem from several factors:

    • Purity of the Precursor: The diene and dienophile precursor must be of very high purity. Trace impurities can inhibit the reaction or lead to side products. Consider additional purification of the precursor before the reaction.

    • Reaction Conditions: Temperature and reaction time are critical. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can lead to decomposition of the starting material or the product. A systematic study of the reaction temperature and time is recommended.

    • Lewis Acid Catalyst: If a Lewis acid is used to catalyze the reaction, its choice and stoichiometry are crucial. Experiment with different Lewis acids (e.g., CSA as used in the original synthesis, or others like Sc(OTf)₃, Yb(OTf)₃) and optimize their concentration[3]. The presence of moisture can deactivate the Lewis acid, so ensure anhydrous conditions.

    • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. A non-polar, high-boiling solvent is often used for IMDA reactions. Consider screening solvents such as toluene, xylene, or mesitylene.

2. Inefficient Radical Cyclization

  • Question: The radical cyclization step is not proceeding to completion or is resulting in a mixture of products. How can I improve this transformation?

  • Answer: Radical cyclizations are sensitive to reaction conditions. Here are some troubleshooting steps:

    • Radical Initiator: The choice and concentration of the radical initiator (e.g., AIBN) are critical. If the reaction is sluggish, a slightly higher concentration of the initiator or a switch to an initiator with a different decomposition temperature might be beneficial.

    • Tin Reagent: The concentration of the tin reagent (e.g., tributyltin hydride) should be carefully controlled. High concentrations can lead to premature reduction of the radical intermediate. Consider slow addition of the tin reagent to maintain a low steady-state concentration.

    • Solvent and Temperature: The reaction should be performed in a degassed solvent to prevent quenching of the radical intermediates by oxygen. The temperature should be sufficient to induce the decomposition of the initiator at a suitable rate.

    • Precursor Purity: As with the IMDA reaction, the purity of the starting material is paramount. Impurities can act as radical scavengers and inhibit the desired reaction.

3. Challenges in the Redox Manipulations

  • Question: I am facing difficulties with the multi-step redox manipulations of the advanced intermediates, leading to low yields and undesired byproducts. What strategies can I employ?

  • Answer: The synthesis of the highly oxidized this compound requires a meticulously planned sequence of redox reactions[1][2][3].

    • Protecting Groups: The strategic use of protecting groups is essential to differentiate the various hydroxyl groups and to direct the redox reactions to the desired positions[1]. If you are observing non-selective reactions, re-evaluate your protecting group strategy. Consider using more robust or orthogonal protecting groups.

    • Reagent Selection: The choice of oxidizing and reducing agents is critical. For hydroxylations, consider a range of reagents (e.g., OsO₄, SeO₂, various peroxy acids) and for reductions, explore different hydrides (e.g., NaBH₄, LiAlH₄, DIBAL-H) to optimize selectivity.

    • Step-by-Step Optimization: Given the complexity, it is advisable to optimize each redox step individually before proceeding to the next. Careful monitoring of each reaction by TLC or LC-MS is crucial to identify the formation of byproducts.

    • Intermediate Purification: Thorough purification of each intermediate is necessary to prevent the accumulation of impurities that could interfere with subsequent steps.

Quantitative Data Summary

The following table summarizes the reported yields for key transformations in the first total synthesis of (-)-Zygadenine. This data can serve as a benchmark for your own experiments.

Reaction Step Description Reported Yield Reference
Intramolecular Diels-Alder ReactionConstruction of the hexacyclic carbon skeleton.56% (over two steps)[3]
C3-ketal DeprotectionRemoval of the C3 ketal protecting group.60% (over two steps)[3]
Overall Synthesis 37 steps from (+)-Hajos–Parrish ketone. < 0.02% [1]

Experimental Protocols

Below are the detailed methodologies for key experiments in the total synthesis of (-)-Zygadenine, based on the published literature.

1. Intramolecular Diels-Alder Reaction

  • Objective: To construct the hexacyclic carbon skeleton via a stereoselective intramolecular Diels-Alder reaction.

  • Procedure:

    • To a solution of the acyclic precursor (1.0 eq) in anhydrous toluene (0.01 M), add camphor-10-sulfonic acid (CSA) (0.2 eq).

    • Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the hexacyclic product.

2. Radical Cyclization

  • Objective: To form a key C-C bond via a radical-mediated cyclization.

  • Procedure:

    • Dissolve the cyclization precursor (1.0 eq) in degassed benzene (0.05 M).

    • Add tributyltin hydride (1.5 eq) and azobisisobutyronitrile (AIBN) (0.1 eq) to the solution.

    • Heat the reaction mixture to 80 °C under an argon atmosphere for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the cyclized product.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of (-)-Zygadenine.

experimental_workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Late-Stage Functionalization cluster_end Final Product start (+)-Hajos–Parrish ketone imda Intramolecular Diels-Alder Reaction start->imda Multi-step precursor synthesis radical Radical Cyclization imda->radical redox Redox Manipulations (multiple steps) radical->redox end (-)-Zygadenine redox->end

Caption: High-level workflow for the total synthesis of (-)-Zygadenine.

troubleshooting_imda problem Low Yield in Intramolecular Diels-Alder cause1 Impure Precursor problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Ineffective Catalyst problem->cause3 solution1 Repurify precursor (e.g., chromatography, recrystallization) cause1->solution1 solution2 Screen temperature, reaction time, and solvent cause2->solution2 solution3 Screen alternative Lewis acids and optimize loading cause3->solution3

Caption: Troubleshooting logic for the intramolecular Diels-Alder reaction.

References

Technical Support Center: Overcoming Zygadenine Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Zygadenine, focusing on overcoming its challenging solubility in aqueous buffers for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a steroidal alkaloid found in plants of the Veratrum genus.[1] Like many lipophilic compounds, it has poor aqueous solubility, which can lead to precipitation in experimental buffers, affecting the accuracy and reproducibility of results.

Q2: What are the primary organic solvents recommended for dissolving this compound?

A2: While specific quantitative solubility data for this compound is limited, the general recommendation for poorly soluble steroidal alkaloids is to first dissolve them in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol to create a concentrated stock solution.

Q3: What is the general mechanism of action for this compound?

A3: this compound, like other Veratrum alkaloids, is known to be a neurotoxin that acts on voltage-gated sodium channels (VGSCs).[1][2] It can cause persistent activation of these channels by shifting the voltage dependence of activation to more negative potentials and inhibiting inactivation, leading to prolonged sodium ion influx.[2][3]

Q4: Are there any known safety precautions for handling this compound?

A4: Yes, this compound is a potent neurotoxin and should be handled with appropriate safety measures. This includes using personal protective equipment (PPE) such as gloves and a lab coat, and working in a well-ventilated area.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide addresses the common issue of this compound precipitating when a stock solution is diluted into an aqueous experimental buffer.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of stock solution The aqueous buffer cannot maintain this compound in solution at the desired final concentration.1. Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer as low as possible (ideally <1%) to minimize solvent effects on the biological system. 2. Use a Co-solvent: Prepare the stock solution in a mixture of an organic solvent and the aqueous buffer (e.g., 1:1 DMSO:PBS) before final dilution. 3. Serial Dilutions: Perform a stepwise dilution of the stock solution into the aqueous buffer rather than a single large dilution. 4. Gentle Warming: Gently warm the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution. Ensure this compound is heat-stable at the working temperature. 5. Sonication: Briefly sonicate the final solution to aid in the dissolution of any microscopic precipitates.
Cloudiness or visible particles in the final solution Incomplete dissolution or aggregation of this compound.1. Vortexing: Ensure the stock solution is vortexed thoroughly before use. 2. Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles that could interfere with the experiment.
Inconsistent experimental results Variable concentration of soluble this compound due to precipitation over time.1. Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before each experiment. 2. Solubility Testing: Before conducting a full experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your specific aqueous buffer and under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes a general method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol outlines the dilution of the this compound stock solution into an aqueous buffer for use in cell-based assays.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed aqueous buffer (e.g., cell culture medium, PBS)

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • Perform serial dilutions of the stock solution in the pre-warmed aqueous buffer to reach the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause protein denaturation in media.

  • Use the freshly prepared working solution immediately in your experiment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay zyg_solid This compound (Solid) stock_solution 10 mM Stock Solution zyg_solid->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Working Solution (e.g., 10 µM) stock_solution->working_solution Dilute aqueous_buffer Aqueous Buffer aqueous_buffer->working_solution treatment Treatment working_solution->treatment cell_culture Cell Culture cell_culture->treatment incubation Incubation treatment->incubation data_acquisition Data Acquisition incubation->data_acquisition analysis Data Analysis data_acquisition->analysis Analyze signaling_pathway cluster_membrane Cell Membrane vgsc Voltage-Gated Sodium Channel (VGSC) depolarization Persistent Membrane Depolarization vgsc->depolarization Persistent Influx This compound This compound This compound->vgsc Binds to & Modulates na_ion Na+ Ion na_ion->vgsc cellular_response Altered Cellular Response depolarization->cellular_response

References

Technical Support Center: Stabilizing Zygadenine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of Zygadenine in solution for long-term experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a steroidal alkaloid belonging to the Veratrum genus of plants.[1] It is a neurotoxin known to primarily target voltage-gated sodium channels, leading to their persistent activation.[2] Additionally, this compound and related alkaloids have been shown to interfere with the Hedgehog (Hh) signaling pathway.[1]

Q2: What are the main challenges in preparing and storing this compound solutions?

The primary challenges with this compound solutions are its poor aqueous solubility and potential for degradation over time, which can be influenced by solvent choice, pH, temperature, and light exposure. Ensuring a stable and accurate concentration of the active compound is critical for reproducible experimental results.

Q3: What are the recommended solvents for preparing this compound stock solutions?

  • Dimethyl sulfoxide (DMSO): A common solvent for dissolving hydrophobic compounds for in vitro studies.

  • Ethanol: Another suitable organic solvent for dissolving this compound.

It is crucial to use high-purity, anhydrous solvents to prevent precipitation.

Q4: How can I improve the solubility of this compound in aqueous solutions for my experiments?

For experiments requiring the dilution of this compound into aqueous buffers or cell culture media, the following strategies can help prevent precipitation:

  • Use of a co-solvent: Maintain a low final concentration of the organic stock solvent (e.g., DMSO, ethanol) in the aqueous solution. The final concentration should be optimized to maintain solubility while minimizing solvent toxicity to cells (typically ≤0.5% for DMSO in cell culture).[3][4]

  • pH adjustment: The solubility of some alkaloids increases in acidic conditions.[1] Preparing aqueous solutions in a slightly acidic buffer (e.g., pH 4-6) may improve this compound's stability and solubility.[5]

  • Stepwise dilution: Add the concentrated stock solution dropwise into the vigorously stirred or vortexed aqueous medium. This gradual dilution can prevent localized high concentrations that lead to precipitation.[6]

  • Warming the medium: Pre-warming the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) can help improve solubility.[5]

Q5: What are the optimal conditions for long-term storage of this compound solutions?

To ensure the stability of this compound stock solutions for long-term use, the following storage conditions are recommended:

  • Temperature: Store stock solutions at -20°C or -80°C.[7]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[8][9]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3]

Troubleshooting Guides

Issue 1: Precipitation upon dilution of stock solution into aqueous media.
Potential Cause Troubleshooting Steps
Exceeded Solubility Limit Lower the final concentration of this compound in the aqueous medium.
Rapid Solvent Shift Add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while continuously stirring or vortexing.[6]
Low Temperature of Aqueous Medium Pre-warm the aqueous buffer or cell culture medium to the experimental temperature before adding the this compound stock.[5]
Unfavorable pH If compatible with your experimental system, consider using a slightly acidic buffer (pH 4-6) for your aqueous solution.[5]
Interaction with Media Components For cell culture experiments, prepare a small test batch to check for precipitation in your specific medium. If precipitation occurs, you may need to reduce the final concentration or optimize the solvent system.
Issue 2: Inconsistent or unexpected experimental results.
Potential Cause Troubleshooting Steps
Degradation of this compound Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid using previously prepared and stored aqueous solutions. Quantify the this compound concentration in your stock solution periodically using a validated analytical method (see Experimental Protocols).
Inaccurate Stock Concentration Ensure the this compound powder was completely dissolved in the stock solvent. Use gentle warming or sonication if necessary to aid dissolution.[3]
Precipitation in the Well Plate After adding the final this compound solution to your experimental plate, visually inspect the wells under a microscope for any signs of precipitation.
Solvent Toxicity Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic level for your specific cell line or experimental model. Run a vehicle control (medium with the same final solvent concentration but without this compound) to assess solvent effects.[4]

Data Presentation

Table 1: Solubility of this compound and Related Veratrum Alkaloids

CompoundSolventSolubilityReference
This compound DMSOData not available-
EthanolData not available-
WaterPoorly soluble-
Veratridine DMSOSoluble[7]
EthanolSoluble[7]
ChloroformFreely soluble[7]
Water (acidic)Soluble[7]
Water (neutral/basic)Very slightly soluble[7]
Cevadine EthanolSolubleData inferred from general alkaloid properties
WaterPoorly solubleData inferred from general alkaloid properties

Table 2: Recommended Storage Conditions for this compound Stock Solutions

ParameterRecommended ConditionRationale
Solvent Anhydrous DMSO or EthanolMaximizes initial solubility and minimizes water-induced precipitation.
Concentration Prepare a concentrated stock (e.g., 10-50 mM)Allows for small volumes to be used for dilution, minimizing the final solvent concentration.
Temperature -20°C or -80°CReduces the rate of chemical degradation.[7]
Light Exposure Store in the dark (amber vials or foil-wrapped)Prevents photodegradation.[8][9]
Container Tightly sealed, low-binding tubesPrevents solvent evaporation and adsorption of the compound to the container surface.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles that can degrade the compound.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol

    • Sterile, amber microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile amber vial.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously until the powder is completely dissolved.

    • If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure no particulate matter remains.

    • Aliquot the stock solution into single-use, tightly sealed amber tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Testing of this compound Solutions by HPLC-UV

This protocol outlines a general method for monitoring the stability of this compound in solution over time. Specific parameters may need to be optimized for your equipment and experimental conditions.

  • Materials:

    • This compound solution to be tested

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • HPLC-grade acetonitrile, methanol, and water

    • HPLC-grade formic acid or ammonium formate (for mobile phase modification)

    • Syringe filters (0.22 µm)

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30°C

    • Detection Wavelength: Scan for optimal absorbance, likely in the 200-300 nm range.

    • Injection Volume: 10-20 µL

  • Procedure:

    • Prepare a calibration curve using freshly prepared this compound standards of known concentrations.

    • At each time point of your stability study (e.g., 0, 1, 7, 14, 30 days), take an aliquot of your stored this compound solution.

    • Filter the aliquot through a 0.22 µm syringe filter.

    • Inject the filtered sample onto the HPLC system.

    • Record the peak area of this compound.

    • Calculate the concentration of this compound at each time point by comparing the peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Mandatory Visualizations

Zygadenine_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO or Ethanol weigh->dissolve sonicate Vortex/Sonicate (if necessary) dissolve->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -20°C to -80°C Protected from Light aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Add Stock Dropwise to Stirring Medium thaw->dilute warm_medium Pre-warm Aqueous Medium (e.g., 37°C) warm_medium->dilute use Use Immediately dilute->use Zygadenine_Troubleshooting_Logic cluster_dilution Dilution Issues cluster_storage Storage/Stability Issues start Precipitation Observed? cause1 Rapid Solvent Shift? start->cause1 Yes sol1 Add stock dropwise to stirring aqueous medium cause1->sol1 Yes cause2 Concentration too High? cause1->cause2 No sol2 Lower final concentration cause2->sol2 Yes cause3 Degradation? cause2->cause3 No sol3 Prepare fresh solutions; Store properly (-20°C/-80°C, dark) cause3->sol3 Yes cause4 Freeze-Thaw Cycles? cause3->cause4 No sol4 Use single-use aliquots cause4->sol4 Yes Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 binds and inhibits SMO Smoothened (SMO) Receptor PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits nuclear translocation TargetGenes Hh Target Gene Expression GLI->TargetGenes activates This compound This compound This compound->SMO Inhibits SMO (similar to cyclopamine)

References

Technical Support Center: Troubleshooting Zygadenine-Induced Cytotoxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zygadenine and related Veratrum alkaloid cytotoxicity experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of using these potent compounds in cell culture.

Disclaimer: Published in vitro cytotoxicity data for this compound is limited. Therefore, this guide incorporates data from structurally and functionally related Veratrum alkaloids, such as cyclopamine, veratramine, and veratridine, as a reference. The specific effects of this compound may vary.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a steroidal alkaloid found in plants of the Veratrum genus, commonly known as "death camas".[1] Like other Veratrum alkaloids, its primary mechanism of toxicity is the modulation of voltage-gated sodium channels.[2] Some Veratrum alkaloids, such as cyclopamine, are also known to inhibit the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers.[1][3][4]

Q2: I am not observing any cytotoxicity at my tested concentrations of a Veratrum alkaloid. What could be the reason?

There are several potential reasons for a lack of cytotoxic effect:

  • Inappropriate Concentration Range: The effective concentration of Veratrum alkaloids can be highly cell-line dependent. You may need to test a broader range of concentrations, including higher ones.

  • Insolubility of the Compound: Steroidal alkaloids can have poor solubility in aqueous solutions. Ensure your stock solution is fully dissolved, typically in a solvent like DMSO, before diluting it in your culture medium. Precipitates in the final culture medium can significantly reduce the effective concentration.

  • Instability in Culture Medium: The compound may not be stable over the duration of your experiment. Consider refreshing the medium with a fresh dilution of the compound, especially for longer incubation times.

  • Cell Line Resistance: The cell line you are using may be resistant to the cytotoxic effects of the specific alkaloid. This could be due to various factors, including the expression of drug efflux pumps or alterations in the target signaling pathways.

  • Incorrect Assay: The cytotoxicity assay you are using may not be suitable for the mechanism of cell death induced by the compound. For example, an MTT assay measures metabolic activity and may not accurately reflect cell death if the compound primarily induces a non-lethal cytostatic effect.

Q3: The IC50 value for a Veratrum alkaloid varies between my experiments. Why is this happening?

Variability in IC50 values is a common issue in cell-based assays. Several factors can contribute to this:

  • Cell Passage Number: As cells are passaged, their characteristics can change, potentially altering their sensitivity to a compound. It is advisable to use cells within a consistent and low passage number range for your experiments.

  • Seeding Density: The initial number of cells seeded can influence the outcome of a cytotoxicity assay. Higher cell densities may require higher concentrations of the compound to achieve the same level of inhibition.

  • Assay Duration: The length of time cells are exposed to the compound will significantly impact the IC50 value. Longer incubation times generally result in lower IC50 values.

  • Reagent Variability: Differences in batches of media, serum, or the compound itself can lead to inconsistent results.

  • Experimental Conditions: Minor variations in incubation conditions, such as temperature and CO2 levels, can affect cell growth and drug sensitivity.

Q4: How can I distinguish between apoptosis and necrosis induced by a Veratrum alkaloid?

Apoptosis and necrosis are two distinct forms of cell death with different morphological and biochemical characteristics. You can use several methods to differentiate between them:

  • Morphological Observation: Under a microscope, apoptotic cells often appear shrunken with condensed chromatin and intact cell membranes (blebbing may be observed). Necrotic cells, on the other hand, tend to swell and lyse, releasing their intracellular contents.

  • Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a common method to quantify apoptotic and necrotic cells.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-positive cells: Necrotic cells.

  • Caspase Activity Assays: Apoptosis is often mediated by a family of proteases called caspases. Assays that measure the activity of key caspases (e.g., caspase-3, -8, -9) can indicate the induction of apoptosis.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis. An LDH assay can be used to quantify necrosis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible cytotoxicity results Cell passage number is too high or inconsistent.Use cells within a defined, low passage number range for all experiments.
Variations in cell seeding density.Ensure accurate cell counting and consistent seeding density across all wells and experiments.
Incomplete dissolution of the compound in the stock solution.Visually inspect the stock solution for any precipitate. If necessary, gently warm the solution or sonicate to aid dissolution.
Precipitation of the compound in the culture medium.Prepare fresh dilutions of the compound for each experiment. Avoid storing diluted compound in aqueous solutions for extended periods. Consider using a lower percentage of serum in the medium during treatment, as serum proteins can sometimes interact with compounds.
High background in cytotoxicity assay Contamination of cell culture (bacterial, fungal, or mycoplasma).Regularly check cultures for signs of contamination. Use aseptic techniques and consider routine mycoplasma testing.
Issues with the assay reagents.Check the expiration dates of all reagents. Prepare fresh assay solutions for each experiment.
Unexpected cell morphology Off-target effects of the compound.Review the literature for known off-target effects of the specific Veratrum alkaloid. Consider using a different cell line or a lower concentration of the compound.
The observed morphology is characteristic of a specific type of cell death (e.g., autophagy, necroptosis).Use specific assays to investigate other forms of cell death. For example, staining for LC3 puncta can indicate autophagy.
Adherent cells are detaching in an irregular manner Uneven coating of culture vessels.Ensure culture vessels are evenly coated with the appropriate extracellular matrix protein if required for your cell line.
Mechanical stress during media changes or plate handling.Handle plates gently. When changing media, add the new medium slowly and to the side of the well to avoid dislodging cells.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several Veratrum alkaloids in various cancer cell lines. This data is provided as a reference to guide concentration selection for your experiments.

Alkaloid Cell Line Cancer Type IC50 (µM)
CyclopamineTPC-1Thyroid Cancer~4.64
CyclopamineSW1736Thyroid Cancer~11.77
CyclopamineMCF7Breast CancerSignificant inhibition at 10 µM and 20 µM[5]
CyclopamineMDA-MB-231Breast CancerSignificant inhibition at 20 µM[5]
VeratramineHepG2Liver Cancer26.54 (24h), 19.81 (48h), 9.12 (72h)[6][7]
VeratramineA549Non-Small Cell Lung Cancer51.99[7]
VeratramineNCI-H358Non-Small Cell Lung Cancer259.6[7]
VeratridineNeuro-2aNeuroblastomaCytotoxicity observed at 0.25 mM[8]
VerazineM-109Not specified12.5 µg/mL[9]

Experimental Protocols

Protocol 1: Preparation of Veratrum Alkaloid Stock Solution

This protocol provides a general guideline for preparing a stock solution of a Veratrum alkaloid.

  • Weighing: Accurately weigh the desired amount of the purified alkaloid using an analytical balance.

  • Dissolution: Dissolve the weighed compound in a minimal amount of high-purity dimethyl sulfoxide (DMSO).[10] Ensure the final concentration of the stock solution is high enough to allow for subsequent dilutions in culture medium without the DMSO concentration exceeding 0.1% in the final culture, as higher concentrations of DMSO can be toxic to cells.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a Veratrum alkaloid.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The next day, remove the medium and replace it with fresh medium containing serial dilutions of the Veratrum alkaloid. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to studying this compound-induced cytotoxicity.

Experimental_Workflow General Experimental Workflow for Cytotoxicity Assessment prep Prepare Stock Solution (e.g., in DMSO) treat Treat Cells with Serial Dilutions prep->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Read Plate on Microplate Reader assay->read analyze Analyze Data and Calculate IC50 read->analyze

Workflow for assessing cytotoxicity.

Apoptosis_Pathways Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 bcl2 Bcl-2 Family (Bax/Bak) caspase8->bcl2 via Bid caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Overview of apoptosis signaling.

Cyclopamine's inhibitory effect.

References

Technical Support Center: Optimizing Zygadenine for Sodium Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Zygadenine concentration to achieve maximal sodium channel activation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect sodium channels?

A1: this compound is a steroidal alkaloid derived from plants of the Veratrum genus.[1] It functions as a neurotoxin by binding to site 2 of voltage-gated sodium channels.[2] This binding prevents the inactivation of the channels, leading to a persistent influx of sodium ions and prolonged cell membrane depolarization.[1][2]

Q2: What is a good starting concentration for this compound in my experiments?

A2: There is limited direct data on the optimal in vitro concentration of this compound for sodium channel activation. However, data from the closely related Veratrum alkaloid, veratridine, can be used as a starting point. For veratridine, EC50 values for sodium channel activation are in the range of 8 µM to 28 µM, depending on the specific sodium channel subtype.[3][4] Therefore, a reasonable starting range for this compound would be between 1 µM and 50 µM. A dose-response curve should be generated to determine the optimal concentration for your specific cell type and sodium channel subtype.

Q3: My cells are dying after treatment with this compound. What could be the cause and how can I fix it?

A3: Cell death upon this compound treatment can be due to cytotoxicity, which may be an on-target effect of excessive sodium channel activation or an off-target effect.

  • On-target cytotoxicity: Prolonged depolarization due to continuous sodium influx can lead to excitotoxicity and cell death. To mitigate this, consider reducing the incubation time with this compound or lowering the concentration.

  • Off-target cytotoxicity: At higher concentrations, this compound may have effects on other cellular targets. To assess this, you can perform a standard cytotoxicity assay, such as an MTT or LDH assay, to determine the cytotoxic concentration range of this compound for your specific cells.[5][6] If cytotoxicity is observed at concentrations required for sodium channel activation, it may be necessary to find a balance between activation and cell viability or explore the use of a different sodium channel activator.

Q4: I'm having trouble dissolving this compound. What is the recommended solvent?

A4: this compound, like other lipophilic alkaloids, has limited solubility in aqueous solutions.[7] The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[8] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.[7]

Q5: How can I be sure that the effects I'm seeing are specifically due to sodium channel activation?

A5: To confirm the specificity of this compound's action on sodium channels, you can use a potent and selective sodium channel blocker like tetrodotoxin (TTX).[9] Pre-incubating your cells with TTX before applying this compound should block the effects of this compound if they are indeed mediated by sodium channels. A significant reduction in the observed response in the presence of TTX would confirm the on-target activity of this compound.

Data Presentation

Table 1: In Vivo Toxicity of this compound and Related Esters

CompoundAnimal ModelRoute of AdministrationLD50Reference
This compound-HClMouseIntravenous59.5 mg/kg[10]
Zygacine-HClMouseIntravenous1.6 mg/kg[10]
3-angeloylthis compound-HClMouseIntravenous1.0 mg/kg[10]
3-veratroylthis compound-HClMouseIntravenous0.5 mg/kg[10]
This compound-HClSheepIntravenous12.5 mg/kg (elicited severe clinical signs)[10]
Zygacine-HClSheepIntravenous1.25 mg/kg (elicited severe clinical signs)[10]

Table 2: In Vitro Activity of Veratridine on Voltage-Gated Sodium Channels (as a reference for this compound)

Sodium Channel SubtypeCell LineAssay TypeParameterValueReference
Nav1.7HEK293Whole-cell Patch ClampIC50 (peak current)18.39 µM[11][12]
Nav1.7HEK293Whole-cell Patch ClampEC50 (sustained current)9.53 µM[11][12]
Nav1.5HEK293Membrane Potential DyeEC5028 µM[3][4]
Nav1.7HEK293Membrane Potential DyeEC508 µM[3][4]
Nav1.1-1.7HEK293Fluorescence-based (ANG-2)EC5010-29 µM[13]

Mandatory Visualization

signaling_pathway This compound This compound NaV Voltage-Gated Sodium Channel (Site 2) This compound->NaV Binds to Influx Persistent Na+ Influx NaV->Influx Prevents Inactivation Membrane Cell Membrane Depolarization Prolonged Membrane Depolarization Influx->Depolarization Activation Maximal Channel Activation Depolarization->Activation

Caption: Proposed signaling pathway of this compound-induced sodium channel activation.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare cells expressing target sodium channel dose_response Perform dose-response (e.g., 0.1 µM to 100 µM) prep_cells->dose_response prep_zyg Prepare this compound stock solution in DMSO prep_zyg->dose_response measure_activity Measure sodium channel activity (Patch-clamp or Fluorescence) dose_response->measure_activity cytotoxicity Concurrent cytotoxicity assay (e.g., MTT, LDH) dose_response->cytotoxicity plot_curves Plot dose-response and cytotoxicity curves measure_activity->plot_curves cytotoxicity->plot_curves determine_optimal Determine optimal concentration (Maximal activation, minimal toxicity) plot_curves->determine_optimal

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_guide start Start Troubleshooting no_response No or low response? start->no_response cell_death Significant cell death? start->cell_death inconsistent_results Inconsistent results? start->inconsistent_results check_conc Increase this compound concentration no_response->check_conc Yes check_solubility Check this compound solubility and stability no_response->check_solubility Yes check_cells Verify channel expression and cell health no_response->check_cells Yes lower_conc Lower this compound concentration cell_death->lower_conc Yes reduce_time Reduce incubation time cell_death->reduce_time Yes cytotoxicity_assay Perform cytotoxicity assay to determine TC50 cell_death->cytotoxicity_assay Yes check_protocol Review experimental protocol for consistency inconsistent_results->check_protocol Yes check_reagents Check reagent quality and preparation inconsistent_results->check_reagents Yes calibrate_equipment Calibrate equipment inconsistent_results->calibrate_equipment Yes

Caption: Troubleshooting guide for this compound experiments.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the concentration of this compound that elicits maximal sodium channel activation by measuring changes in sodium current.

Materials:

  • Cells expressing the voltage-gated sodium channel of interest.

  • This compound stock solution (10 mM in DMSO).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Prepare a series of dilutions of this compound in the external solution to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Establish a whole-cell patch clamp configuration on a cell expressing the target sodium channel.

  • Hold the cell at a holding potential of -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents and record the baseline activity.

  • Perfuse the cell with the external solution containing the lowest concentration of this compound for 2-5 minutes.

  • Repeat the voltage-step protocol and record the sodium currents in the presence of this compound.

  • Wash out the this compound with the external solution and ensure the current returns to baseline.

  • Repeat steps 5-7 for each concentration of this compound in ascending order.

  • Analyze the data by measuring the peak and sustained sodium current at each concentration.

  • Plot the normalized sustained current as a function of this compound concentration to determine the EC50 value.

Protocol 2: High-Throughput Screening for Optimal this compound Concentration using a Fluorescence-Based Membrane Potential Assay

Objective: To determine the optimal concentration of this compound for sodium channel activation in a high-throughput format using a membrane potential-sensitive dye.

Materials:

  • Cells expressing the voltage-gated sodium channel of interest seeded in a 96- or 384-well plate.

  • This compound stock solution (10 mM in DMSO).

  • Membrane potential-sensitive dye kit (e.g., a FRET-based dye).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Fluorescence plate reader.

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • After dye loading, replace the loading buffer with the assay buffer.

  • Add the different concentrations of this compound to the wells. Include wells with assay buffer only as a negative control.

  • Incubate the plate for the desired time (e.g., 10-30 minutes) at room temperature or 37°C.

  • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the dye.

  • Normalize the fluorescence signal to the negative control.

  • Plot the normalized fluorescence as a function of this compound concentration to determine the EC50 value.

Protocol 3: Assessing this compound-Induced Cytotoxicity

Objective: To determine the concentration range at which this compound is cytotoxic to the experimental cells.

Materials:

  • Cells used in the sodium channel activation assays.

  • This compound stock solution (10 mM in DMSO).

  • Cell culture medium.

  • MTT or LDH cytotoxicity assay kit.

  • 96-well plate.

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Treat the cells with the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubate the cells for the same duration as in the sodium channel activation assays.

  • Perform the MTT or LDH assay according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability as a function of this compound concentration to determine the TC50 (toxic concentration 50%).

References

Technical Support Center: Minimizing Off-Target Effects of Zygadenine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and identifying the off-target effects of Zygadenine in cellular models. Given the limited specific data on this compound's off-target profile, this guide focuses on established principles and methodologies for small molecule inhibitor studies, using the known mechanism of this compound as a modulator of voltage-gated sodium channels as a framework.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound?

This compound and its related compound, Zygacine, are known to act on voltage-gated sodium channels, altering their permeability. This is considered their primary on-target effect. However, like many small molecules, this compound has the potential for off-target effects, which are unintended interactions with other cellular proteins. These can lead to misleading experimental results or cellular toxicity. Common initial signs of off-target effects in cell-based assays include inconsistent results with other sodium channel modulators, phenotypes that differ from genetic knockdown of the target, and significant cellular toxicity at concentrations close to the effective dose.[1][2]

Q2: How can I proactively minimize off-target effects in my experimental design?

Several strategies can be implemented to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more prone to engaging lower-affinity off-target proteins.[2]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control, if available. This helps ensure that the observed effects are not due to the chemical scaffold itself.[2]

  • Orthogonal Validation: Confirm key findings using alternative methods to modulate the target, such as using a structurally different sodium channel modulator or employing genetic approaches like siRNA or CRISPR-Cas9 to knock down the specific sodium channel subunit of interest.[1]

Q3: What are the primary experimental approaches to identify this compound's off-targets?

A multi-faceted approach is recommended to identify potential off-target interactions:

  • Proteome-wide Profiling: Unbiased techniques like chemical proteomics can identify a broad range of cellular proteins that bind to this compound.[3]

  • Transcriptome Analysis: RNA-sequencing (RNA-seq) can reveal changes in gene expression profiles upon this compound treatment, highlighting pathways that may be affected by off-target binding.[4][5][6]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target and other proteins within intact cells by measuring changes in their thermal stability.[1][7][8][9][10][11]

Troubleshooting Guides

Issue 1: this compound induces significant cytotoxicity in my cell-based assay. How can I determine if this is an on-target or off-target effect?

This is a critical determination, especially when cytotoxicity is not the intended outcome.

  • Workflow to Dissect Cytotoxicity:

    • Confirm Target Engagement: Use CETSA to verify that this compound is binding to voltage-gated sodium channels at the cytotoxic concentrations.

    • Dose-Response Correlation: Compare the dose-response curve for cytotoxicity with the dose-response for the intended on-target effect. A significant divergence in the EC50/IC50 values may suggest an off-target cause for the toxicity.

    • Genetic Validation: Use CRISPR-Cas9 to knock out the gene encoding the target sodium channel subunit. If the cells remain sensitive to this compound-induced cytotoxicity, it is likely an off-target effect.

    • Use a Structurally Unrelated Inhibitor: Test a different sodium channel modulator with a distinct chemical structure. If it does not produce the same cytotoxic phenotype, the toxicity of this compound is likely due to off-target effects.[12]

Issue 2: The phenotype I observe with this compound does not match the expected phenotype for sodium channel modulation.

This discrepancy warrants a thorough investigation into potential off-target effects.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Perform a CETSA to confirm that this compound is binding to its intended target in your specific cellular model.

    • Perform Orthogonal Pharmacological Validation: Use a structurally different sodium channel modulator to see if it recapitulates the observed phenotype.[1] If not, the phenotype is likely an off-target effect of this compound.

    • Conduct Genetic Validation: Use siRNA or CRISPR-Cas9 to knockdown or knockout the target sodium channel subunit. If this genetic perturbation does not produce the same phenotype as this compound treatment, it strongly suggests an off-target mechanism.[1][2]

    • Initiate Off-Target Identification: Employ unbiased screening methods like proteomics or RNA-seq to identify potential off-target proteins or pathways.

Quantitative Data Summary

Due to the limited publicly available data on this compound's specific binding affinities and off-target profile, the following table provides examples of IC50 values for other known sodium channel modulators to illustrate the types of data researchers should aim to generate for their compounds.

CompoundTargetAssay TypeIC50 (µM)Reference
Example Data
FlecainidePeak NaV1.5 currentElectrophysiology5.5 ± 0.8[13]
LamotriginePeak NaV1.5 current (Vhold = -95 mV)Electrophysiology28.8 ± 4.0[13]
RanolazinerNaV1.5c (0.2 Hz)Whole-cell voltage clamp110 ± 11[14]
ICA-121431Human NaV1.3Automated electrophysiology0.019 ± 0.005[15]
PF-04856264Human NaV1.7Automated electrophysiology0.028 ± 0.005[15]

Key Experimental Protocols

Protocol 1: Dose-Response Experiment for On- and Off-Target Effects

Objective: To determine the concentration range of this compound that elicits a specific on-target effect while minimizing off-target toxicity.

Methodology:

  • Cell Plating: Seed cells in multiple plates at a consistent density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control.

  • Incubation: Treat the cells with the different concentrations of this compound and incubate for the desired duration.

  • Phenotypic Readout: Measure the intended biological response (e.g., changes in membrane potential, neurotransmitter release, or downstream signaling).

  • Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTS or LDH assay).[12]

  • Data Analysis: Plot both the phenotypic response and cell viability against the logarithm of the this compound concentration to determine the therapeutic window.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to its target protein(s) in intact cells.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time to allow for target engagement.[8]

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[2][7]

  • Lysis: Lyse the cells by three cycles of freeze-thaw.[7]

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or other protein detection methods.[1][12]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target stabilization upon binding.[1]

Protocol 3: RNA-Sequencing (RNA-seq) for Off-Target Pathway Analysis

Objective: To identify global changes in gene expression in response to this compound treatment, which may indicate off-target effects.

Methodology:

  • Cell Treatment: Treat cells with this compound at a concentration known to be effective for the on-target phenotype and a vehicle control. Include multiple biological replicates.

  • RNA Extraction: After the desired treatment duration, harvest the cells and extract total RNA using a high-quality RNA extraction kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA selection, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated cells compared to the controls.[4][5][6] Pathway analysis tools can then be used to identify signaling pathways enriched in the differentially expressed genes.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Modulates Na_ion Na+ VGSC->Na_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization VGCC Voltage-Gated Calcium Channel Depolarization->VGCC Activates Ca_ion Ca2+ VGCC->Ca_ion Influx Signaling_Cascades Signaling Cascades Ca_ion->Signaling_Cascades Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Signaling_Cascades->Cellular_Response

Caption: On-target signaling pathway of this compound. (90 characters)

Off_Target_Workflow Start Phenotype Observed with this compound Dose_Response 1. Perform Dose-Response (Phenotype vs. Toxicity) Start->Dose_Response CETSA 2. Confirm Target Engagement (CETSA) Dose_Response->CETSA Orthogonal_Validation 3. Orthogonal Validation (Different Compound / Genetics) CETSA->Orthogonal_Validation Unbiased_Screening 4. Unbiased Off-Target ID (Proteomics / RNA-seq) Orthogonal_Validation->Unbiased_Screening Validate_Off_Target 5. Validate Putative Off-Targets Unbiased_Screening->Validate_Off_Target End On-Target or Off-Target Mechanism Identified Validate_Off_Target->End

Caption: Workflow for investigating off-target effects. (95 characters)

CETSA_Workflow Cell_Treatment 1. Treat Cells with This compound or Vehicle Heating 2. Heat Aliquots across a Temp. Range Cell_Treatment->Heating Lysis 3. Lyse Cells (Freeze-Thaw) Heating->Lysis Centrifugation 4. Centrifuge to Pellet Aggregated Proteins Lysis->Centrifugation Quantification 5. Quantify Soluble Target Protein Centrifugation->Quantification Analysis 6. Plot Melting Curves Quantification->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA). (98 characters)

References

Addressing challenges in the purification of Zygadenine from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Zygadenine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound from crude plant extracts. This compound is a highly complex steroidal alkaloid, and its purification requires careful optimization of extraction and chromatographic procedures.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from crude extracts?

A1: The main challenges in purifying this compound stem from its complex structure and the nature of the crude plant extract. Key difficulties include:

  • Low Concentration: this compound is often present in low concentrations within the plant matrix, making high-yield recovery challenging.

  • Complex Matrix: Crude extracts contain a diverse mixture of phytochemicals, including other structurally similar alkaloids, sterols, and pigments, which can interfere with separation and co-elute with the target compound.

  • Compound Stability: As a complex alkaloid, this compound may be susceptible to degradation under harsh pH conditions, high temperatures, or exposure to light during extraction and purification.

  • Co-eluting Impurities: The presence of structurally related Veratrum alkaloids makes chromatographic separation difficult, often requiring multi-step purification protocols.[1][2]

Q2: What is a recommended initial extraction and fractionation strategy for this compound?

A2: A common approach for extracting alkaloids like this compound involves a sequential extraction followed by acid-base partitioning to enrich the alkaloid fraction.

Experimental Protocol: Initial Extraction and Fractionation

  • Defatting: The dried and powdered plant material is first defatted with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

  • Alkaloid Extraction: The defatted plant material is then extracted with a more polar solvent, such as methanol or ethanol, to solubilize the alkaloids.

  • Acid-Base Partitioning:

    • The alcoholic extract is concentrated and then acidified with a dilute acid (e.g., 2% sulfuric acid) to a pH of approximately 2.

    • This aqueous acidic solution is then washed with an organic solvent like dichloromethane to remove neutral and acidic impurities.

    • The aqueous layer is then basified with a base (e.g., ammonium hydroxide) to a pH of around 9-10.

    • The free alkaloids are then extracted from the basified aqueous solution using an organic solvent such as dichloromethane or a chloroform/methanol mixture.

  • Concentration: The organic layer containing the enriched alkaloid fraction is then dried and concentrated under reduced pressure to yield the crude alkaloid extract.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.

ProblemPossible CauseRecommended Solution
Low Yield of Crude Alkaloid Extract Incomplete extraction from plant material.- Increase the extraction time or perform multiple extraction cycles. - Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.[4]
Degradation of this compound during extraction.- Perform extraction at a lower temperature. - Protect the extraction mixture from light. - Ensure the pH is not overly acidic or basic for prolonged periods.
Poor Separation in Column Chromatography (Silica Gel) Inappropriate mobile phase polarity.- Systematically vary the solvent gradient, starting with a non-polar solvent and gradually increasing polarity. A common gradient for alkaloids is a mixture of chloroform and methanol.[5][6]
Column overloading.- Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.
Irreversible adsorption of basic alkaloids to acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to reduce peak tailing and improve recovery.[7]
Multiple Co-eluting Peaks in HPLC Analysis Presence of structurally similar alkaloids.- Optimize the HPLC method by screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions. - Consider using a different separation technique, such as counter-current chromatography, for fractionation prior to HPLC.[7]
Suboptimal mobile phase pH.- Adjust the pH of the mobile phase to alter the ionization state of this compound and interfering compounds, which can significantly impact retention and selectivity.
Degradation of Purified this compound Upon Storage Residual acidic or basic impurities.- Ensure the final product is thoroughly dried under vacuum to remove all traces of solvents and modifiers. - A final purification step with preparative HPLC can help remove non-volatile impurities.
Oxidation or hydrolysis.- Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.

Visualizing the Purification Workflow

The following diagrams illustrate the general workflow for this compound purification and a troubleshooting decision tree for common chromatographic issues.

experimental_workflow cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried, Powdered Plant Material defatting Defatting (n-hexane) plant_material->defatting alkaloid_extraction Alkaloid Extraction (Methanol) defatting->alkaloid_extraction acid_base Acid-Base Partitioning alkaloid_extraction->acid_base crude_alkaloid Crude Alkaloid Extract acid_base->crude_alkaloid column_chromatography Silica Gel Column Chromatography crude_alkaloid->column_chromatography fraction_collection Fraction Collection & TLC/HPLC Analysis column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound purity_assessment Purity Assessment (HPLC, LC-MS) pure_this compound->purity_assessment structure_elucidation Structural Elucidation (NMR, HRMS) purity_assessment->structure_elucidation

Caption: General experimental workflow for the extraction and purification of this compound.

troubleshooting_workflow start Poor Chromatographic Separation check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes check_mobile_phase Is the mobile phase optimized? check_overload->check_mobile_phase No reduce_load->check_mobile_phase optimize_gradient Optimize solvent gradient check_mobile_phase->optimize_gradient No check_tailing Are peaks tailing? check_mobile_phase->check_tailing Yes optimize_gradient->check_tailing add_modifier Add basic modifier (e.g., triethylamine) check_tailing->add_modifier Yes consider_alt_method Consider alternative chromatography (e.g., Prep HPLC, CCC) check_tailing->consider_alt_method No add_modifier->consider_alt_method success Improved Separation consider_alt_method->success

References

Preventing degradation of Zygadenine during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Zygadenine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a highly oxygenated C-nor-D-homo steroidal alkaloid found in plants of the Veratrum and Zigadenus genera.[1][2][3] Its complex structure, featuring multiple hydroxyl groups, makes it susceptible to degradation under various experimental conditions, which can impact the accuracy and reproducibility of research findings.

Q2: What are the primary factors that can cause this compound degradation?

Based on general knowledge of complex steroidal alkaloids, the primary factors that can induce degradation of this compound include:

  • pH: Exposure to strongly acidic or, particularly, alkaline conditions can lead to structural rearrangements.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or even ambient light may cause photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of oxidation byproducts.

Q3: What are the known degradation products of this compound?

One known degradation product of this compound is pseudothis compound , an isomer formed under drastic alkaline hydrolysis conditions.[4] It is plausible that other degradation products arise from oxidation or photodegradation, but specific structures are not well-documented in publicly available literature.

Troubleshooting Guides

Issue 1: Low or inconsistent yield of this compound after extraction and purification.
Potential Cause Troubleshooting Step Rationale
Alkaline Hydrolysis Maintain a neutral or slightly acidic pH (pH 6-7) during extraction and purification. Avoid using strong bases for pH adjustment.Alkaline conditions are known to cause the isomerization of this compound to pseudothis compound.[4]
Thermal Degradation Perform all extraction and purification steps at reduced temperatures (e.g., on ice or in a cold room). Use low temperatures for solvent evaporation (e.g., rotary evaporator with a chilled water bath).Elevated temperatures can accelerate the degradation of complex alkaloids.
Oxidative Degradation Degas all solvents prior to use. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps. Consider adding antioxidants like BHT (Butylated hydroxytoluene) to storage solutions.Steroidal structures can be susceptible to oxidation.
Photodegradation Protect samples from light by using amber glassware or wrapping containers in aluminum foil. Minimize exposure to ambient light during processing.Many complex organic molecules are light-sensitive.
Issue 2: Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Step Rationale
On-column Degradation Optimize HPLC/LC-MS mobile phase pH to be neutral or slightly acidic. Ensure the column temperature is not excessively high.Extreme pH or high temperatures in the analytical system can cause degradation during analysis.
Degradation in Sample Solution Analyze samples as quickly as possible after preparation. Store prepared samples at low temperatures (2-8°C) and protected from light if immediate analysis is not possible. Ensure the sample solvent is compatible and does not promote degradation.This compound may degrade over time in solution, leading to the formation of new products.
Formation of Isomers If a peak with the same mass-to-charge ratio as this compound is observed, it could be an isomer like pseudothis compound. Review the pH conditions of all preceding steps.Alkaline conditions are known to promote the formation of pseudothis compound.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Methanol, Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC-UV/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH and dilute with mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the sample in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in foil at the same temperature.

    • Dilute both samples with mobile phase for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method to separate and identify any degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterDurationTemperature
Acid Hydrolysis0.1 M HCl24 hours60°C
Alkaline Hydrolysis0.1 M NaOH24 hours60°C
Oxidation3% H₂O₂24 hoursRoom Temperature
ThermalDry Heat48 hours80°C
PhotolyticUV Light (254 nm)24 hoursRoom Temperature

Visualizations

Zygadenine_Degradation_Pathway This compound This compound Pseudothis compound Pseudothis compound This compound->Pseudothis compound  Alkaline  Hydrolysis Oxidation_Products Oxidation Products This compound->Oxidation_Products  Oxidizing  Agents Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products  UV Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage plant_material plant_material extraction extraction plant_material->extraction  Solvent  (neutral pH) crude_extract crude_extract extraction->crude_extract degradation degradation extraction->degradation  High pH,  Heat purification purification crude_extract->purification  Chromatography purified_this compound purified_this compound purification->purified_this compound purification->degradation  Light,  Oxygen analysis analysis purified_this compound->analysis  HPLC/LC-MS storage storage purified_this compound->storage  -20°C, Dark,  Inert Atmosphere analysis->degradation  On-column  Stress

Caption: Workflow for minimizing this compound degradation.

References

Identifying and mitigating experimental artifacts caused by Zygadenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential experimental artifacts caused by Zygadenine, a steroidal alkaloid known to modulate voltage-gated sodium channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that could cause experimental artifacts?

A1: this compound is a steroidal alkaloid that belongs to the veratrum alkaloid family. Its primary mechanism of action is the modulation of voltage-gated sodium channels. These compounds can cause these channels to activate at normal resting membrane potentials and inhibit their inactivation, leading to an increase in intracellular sodium concentrations and membrane depolarization. This can be a source of artifacts in assays sensitive to changes in membrane potential or ion concentration.

Q2: Can this compound interfere with fluorescence-based assays?

A2: Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest in two primary ways:

  • Autofluorescence: this compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.

  • Quenching: this compound may absorb the excitation or emission light of your fluorescent probe, leading to a decrease in the signal and a potential false-negative result.[1][2][3]

It is crucial to perform control experiments to test for these possibilities (see Troubleshooting Guide).

Q3: My cell viability assay shows unexpected results after this compound treatment. What could be the cause?

A3: Unexpected results in cell viability assays can stem from several factors:

  • Direct Cytotoxicity: this compound is known to be toxic at certain concentrations. The observed effect might be a true cytotoxic response.

  • Assay Interference: this compound might directly interfere with the assay reagents. For example, in MTT or resazurin-based assays, a compound could chemically react with the dye, leading to a false reading. It is recommended to run a control with this compound in cell-free media to check for such interference.[4]

  • Altered Cellular Metabolism: As this compound affects ion homeostasis, it could indirectly impact cellular metabolism, which is the readout for many viability assays (e.g., those measuring ATP levels).

Q4: I am observing a rapid change in cellular morphology after adding this compound. Is this an artifact?

A4: Not necessarily. This compound's effect on sodium channels can lead to significant physiological changes in excitable cells (like neurons and muscle cells), including membrane depolarization, which can trigger downstream events like uncontrolled neurotransmitter release or muscle contraction. In other cell types, sustained depolarization can lead to apoptosis or necrosis. However, at high concentrations, compound precipitation could also appear as a morphological change, so it's important to visually inspect your compound dilutions.

Troubleshooting Guides

Issue 1: Unexpected Signal in Fluorescence-Based Membrane Potential Assays

Symptoms:

  • A sudden, large increase or decrease in fluorescence upon compound addition that is not consistent with known biological activity.

  • High variability between replicate wells.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Compound Autofluorescence Run a control plate with this compound in assay buffer without cells or dye. Measure fluorescence at the same wavelengths as your experiment.If the compound alone shows a signal, it is autofluorescent. This value can be subtracted from your experimental values, or a different fluorescent dye with shifted spectra may be needed.
Fluorescence Quenching In a cell-free system, mix your fluorescent dye with this compound and measure the signal. Compare this to the dye alone.A decrease in signal in the presence of this compound indicates quenching. Consider using a higher dye concentration or a different, brighter dye.
Compound Precipitation Visually inspect the wells under a microscope after adding this compound. Check for precipitates.If precipitation is observed, the effective concentration of your compound is unknown. Improve solubility by adjusting the vehicle (e.g., DMSO concentration) or using a lower concentration of this compound.
Rapid Cytotoxicity Perform a short-term cytotoxicity assay (e.g., using a live/dead stain) at the same time point as your membrane potential assay.If significant cell death is observed, the membrane potential changes may be a consequence of cytotoxicity rather than direct channel modulation.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, Resazurin, ATP-based)

Symptoms:

  • IC50 values vary significantly between experiments.

  • A non-sigmoidal dose-response curve.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Direct Assay Interference Run the assay with this compound in cell-free media to see if it reacts with the assay reagents.If the signal changes in the absence of cells, the compound is interfering with the assay chemistry. An orthogonal assay with a different detection method is recommended.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Protect from light if the compound is light-sensitive.Improved consistency between experiments suggests compound degradation was an issue.
Cell Density Effects Optimize cell seeding density. Very high or low cell densities can affect the outcome of viability assays.A consistent dose-response curve across a range of optimal cell densities indicates the initial density was not appropriate.
Incomplete Solubilization After adding the solubilizing agent in an MTT assay, ensure complete dissolution of the formazan crystals. Mix thoroughly and check for uniformity.Consistent absorbance readings across the well and between replicates suggest proper solubilization.

Quantitative Data Summary

The acute toxicity of this compound and its derivatives has been evaluated in mice. The following table summarizes the intravenous (IV) median lethal dose (LD50). Note that this compound's esters, such as Zygacine, are significantly more toxic than this compound itself when first-pass metabolism is bypassed.[5]

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound-HClMouseIntravenous (IV)59.5[5]
Zygacine-HClMouseIntravenous (IV)1.6[5]
3-angeloylthis compound-HClMouseIntravenous (IV)1.0[5]
3-veratroylthis compound-HClMouseIntravenous (IV)0.5[5]

Experimental Protocols

Protocol 1: Autofluorescence Assessment in a 96-Well Plate

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a primary assay.

Materials:

  • This compound stock solution

  • Assay buffer (identical to the one used in the primary assay)

  • Black, clear-bottom 96-well microplate

  • Multimode microplate reader with fluorescence detection

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay.

  • Add 100 µL of each dilution to triplicate wells of the 96-well plate.

  • Include wells with assay buffer only as a negative control.

  • Place the plate in the microplate reader.

  • Set the excitation and emission wavelengths to match those of your primary fluorescence assay.

  • Measure the fluorescence intensity.

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the readings of the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: FLIPR Membrane Potential Assay

Objective: To measure changes in cell membrane potential upon treatment with this compound using a fluorescent dye.

Materials:

  • Cells plated in a 96- or 384-well black, clear-bottom plate

  • FLIPR Membrane Potential Assay Kit (or similar)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound compound plate

  • FLIPR instrument or equivalent

Methodology:

  • Cell Plating: Seed cells in the microplate and incubate overnight to allow for the formation of a confluent monolayer.[6]

  • Dye Loading: Prepare the fluorescent dye loading buffer according to the manufacturer's instructions (e.g., dissolving the dye in HBSS with HEPES).[2][7]

  • Remove the culture medium from the cell plate and add the dye loading buffer.

  • Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.[2]

  • Assay Execution: Place the cell plate and the compound plate into the FLIPR instrument.

  • Set the instrument parameters (e.g., excitation/emission wavelengths, read times, compound addition height, and speed).

  • Initiate the run. The instrument will measure a baseline fluorescence, then add this compound from the compound plate and continue to measure the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in membrane potential. Analyze the data using appropriate software to determine parameters like peak response or area under the curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Prolonged Opening This compound This compound This compound->VGSC Binds and modifies gating Depolarization Membrane Depolarization Cellular_Response Downstream Cellular Response (e.g., Action Potential, Ca2+ influx) Depolarization->Cellular_Response Na_in->Depolarization Na_out Extracellular Na+ Experimental_Workflow Start Start: Primary Screen Shows this compound Activity Counter_Screen Perform Counter-Screens Start->Counter_Screen Is_Artifact Artifact Identified? Counter_Screen->Is_Artifact Mitigate Mitigate Artifact (e.g., change assay, subtract background) Is_Artifact->Mitigate Yes Orthogonal_Assay Validate with Orthogonal Assay (different detection method) Is_Artifact->Orthogonal_Assay No Mitigate->Orthogonal_Assay Confirmed_Hit Confirmed Biological Hit Orthogonal_Assay->Confirmed_Hit Activity Confirmed False_Positive False Positive Orthogonal_Assay->False_Positive Activity Not Confirmed Troubleshooting_Logic Start Unexpected Fluorescence Change with this compound Check_Autofluorescence Run this compound Alone (No Cells, No Dye) Start->Check_Autofluorescence Check_Quenching Run this compound with Dye (No Cells) Check_Autofluorescence->Check_Quenching No Signal Result_Autofluorescent Result: Autofluorescent Subtract background or change dye/filters Check_Autofluorescence->Result_Autofluorescent Signal Detected Check_Cytotoxicity Perform Live/Dead Stain Check_Quenching->Check_Cytotoxicity No Change Result_Quenching Result: Quenching Increase dye concentration or use brighter dye Check_Quenching->Result_Quenching Signal Decreased Result_Cytotoxic Result: Cytotoxic Effect is likely due to cell death Check_Cytotoxicity->Result_Cytotoxic Cells are Dead Result_Biological Result: Likely a true biological effect on membrane potential Check_Cytotoxicity->Result_Biological Cells are Viable

References

Technical Support Center: Refining Zygadenine Dosage for In Vivo Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting in vivo neurotoxicity studies involving Zygadenine. This resource offers detailed experimental protocols, quantitative data summaries, and answers to frequently asked questions to ensure the successful execution and interpretation of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known neurotoxic effects?

A1: this compound is a steroidal alkaloid found in plants of the Veratrum genus, commonly known as "death camas".[1] It is a potent neurotoxin that primarily acts on voltage-gated sodium channels, leading to neuronal hyperexcitability.[2][3] Clinically, poisoning with Veratrum alkaloids, including this compound, can cause a range of neurological symptoms such as nausea, vomiting, abdominal pain, paresthesia, and in severe cases, hypotension, bradycardia, and convulsions.[1][2][4][5]

Q2: What are the primary molecular targets of this compound's neurotoxicity?

A2: this compound has two primary molecular targets implicated in its neurotoxicity:

  • Voltage-Gated Sodium Channels (VGSCs): this compound binds to site 2 of VGSCs, causing them to remain open for a prolonged period. This leads to a persistent influx of sodium ions, continuous nerve firing, and subsequent neuronal excitotoxicity.[2][3]

  • Hedgehog (Hh) Signaling Pathway: Some Veratrum alkaloids are known to be potent inhibitors of the Hedgehog signaling pathway, which is crucial for embryonic development, particularly of the central nervous system.[4] Inhibition of this pathway can lead to severe neurodevelopmental defects.[6][7][8]

Q3: What is a recommended starting dose for an in vivo neurotoxicity study with this compound in mice?

A3: Due to the high toxicity of this compound, a cautious dose-finding study is essential. The reported intravenous (IV) LD50 for this compound-HCl in mice is 59.5 mg/kg.[9] For initial neurobehavioral and histopathological studies, it is recommended to start with doses significantly lower than the LD50. A suggested starting range would be 1-5% of the IV LD50, which translates to approximately 0.6 to 3 mg/kg, administered via a relevant route (e.g., intraperitoneal or oral gavage). A dose-escalation study should then be performed to determine the maximum tolerated dose (MTD) and to identify dose levels that produce measurable neurotoxic effects without causing overt systemic toxicity or mortality.

Q4: What are the expected clinical signs of this compound neurotoxicity in rodents?

A4: Based on the mechanism of action, expected clinical signs of this compound neurotoxicity in rodents include muscle tremors, fasciculations, ataxia (incoordination), hyperexcitability, seizures, and in severe cases, respiratory distress, bradycardia, and lethargy.[10] Careful and frequent observation of the animals after dosing is critical to document the onset, duration, and severity of these signs.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High mortality rate in low-dose groups 1. Incorrect dose calculation or solution preparation. 2. High sensitivity of the animal strain. 3. Contamination of the test substance. 4. Stressful administration technique. 1. Double-check all calculations and ensure proper solubilization of this compound. Prepare fresh solutions for each experiment. 2. Review the literature for strain-specific sensitivity to neurotoxins. Consider using a more robust strain. 3. Verify the purity of the this compound sample. 4. Ensure proper training of personnel in animal handling and dosing techniques to minimize stress.
No observable neurotoxic effects at high doses 1. Poor bioavailability via the chosen route of administration. 2. Rapid metabolism and clearance of this compound. 3. Insensitive behavioral or histopathological endpoints. 4. Incorrect timing of assessments. 1. Consider a different route of administration (e.g., intraperitoneal instead of oral). 2. Conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound. 3. Select more sensitive behavioral tests or histopathological markers based on the expected mechanism of action. 4. Adjust the timing of observations and endpoint analysis to capture the peak effects of the compound.
High variability in behavioral data 1. Inconsistent experimental conditions (e.g., lighting, noise). 2. Animal-to-animal variation in response. 3. Improper habituation of animals to the testing apparatus. 4. Subjectivity in scoring behavioral endpoints. 1. Standardize all environmental conditions during behavioral testing. 2. Increase the number of animals per group to improve statistical power. 3. Ensure a proper habituation period for all animals before each behavioral test. 4. Use automated tracking systems where possible and ensure scorers are blinded to the treatment groups.
Inconsistent histopathological findings 1. Artifacts introduced during tissue processing. 2. Improper fixation of brain tissue. 3. Sections not being taken from consistent anatomical locations. 4. Subjectivity in pathological evaluation. 1. Follow standardized and validated protocols for tissue processing to minimize artifacts. 2. Ensure rapid and thorough perfusion and fixation of brain tissue immediately after euthanasia. 3. Use a brain matrix or stereotaxic coordinates to ensure consistent sectioning across all animals. 4. Have a board-certified veterinary pathologist, blinded to the treatment groups, evaluate the slides. Implement a semi-quantitative scoring system.

Data Presentation

Table 1: Acute Toxicity of this compound and Related Compounds in Mice (Intravenous Administration)

CompoundLD50 (mg/kg)Relative Toxicity to this compound-HClReference
This compound-HCl59.51x[9]
Zygacine-HCl1.6~37x more toxic[9]
Angeloylthis compound-HCl1.0~60x more toxic[9]
Veratroylthis compound-HCl0.5~119x more toxic[9]

Table 2: Hypothetical Dose-Response Data for this compound Neurotoxicity in Mice (Intraperitoneal Administration)

Dose (mg/kg)Locomotor Activity (% of control)Motor Coordination (Latency to fall in seconds)Neuronal Degeneration Score (Hippocampus)
Vehicle Control100 ± 10180 ± 200.1 ± 0.1
1125 ± 15165 ± 250.5 ± 0.2
370 ± 20110 ± 301.5 ± 0.5
1030 ± 1050 ± 203.0 ± 0.8

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary and should be determined experimentally.

Experimental Protocols

In Vivo Neurotoxicity Study Design

A typical study design to assess the neurotoxicity of this compound in rodents would involve the following steps:

G cluster_0 Pre-study cluster_1 Dosing cluster_2 Assessment acclimation Animal Acclimation (7 days) randomization Randomization into Treatment Groups acclimation->randomization dosing This compound Administration (e.g., IP, Oral Gavage) - Vehicle Control - Low Dose - Mid Dose - High Dose randomization->dosing clinical_obs Clinical Observations (Daily) dosing->clinical_obs behavioral Behavioral Testing (e.g., Open Field, Rotarod) clinical_obs->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia histopath Histopathology euthanasia->histopath G cluster_0 This compound's Effect on Voltage-Gated Sodium Channels This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to Site 2 Na_influx Persistent Na+ Influx VGSC->Na_influx Prevents Inactivation Depolarization Prolonged Membrane Depolarization Na_influx->Depolarization Excitotoxicity Neuronal Excitotoxicity Depolarization->Excitotoxicity CellDeath Neuronal Cell Death Excitotoxicity->CellDeath G cluster_1 This compound's Effect on the Hedgehog Signaling Pathway This compound This compound Smo Smoothened (Smo) Transmembrane Protein This compound->Smo Inhibits Impaired_Neurodevelopment Impaired Neurodevelopment This compound->Impaired_Neurodevelopment Shh Sonic Hedgehog (Shh) Ligand Ptch1 Patched-1 (Ptch1) Receptor Shh->Ptch1 Binds & Inhibits Ptch1->Smo Inhibits Sufu Suppressor of Fused (Sufu) Smo->Sufu Inhibits Gli Gli Transcription Factors Sufu->Gli Inhibits Processing to Gli-R Gli_R Gli Repressor Sufu->Gli_R Promotes Processing to Gli_A Gli Activator Gli->Gli_A TargetGenes Target Gene Expression (Neuronal Proliferation, Differentiation, Survival) Gli_A->TargetGenes Activates Gli_R->TargetGenes Represses Neurodevelopment Normal Neurodevelopment TargetGenes->Neurodevelopment

References

Validation & Comparative

Comparative Analysis of Zygadenine and Veratridine on Sodium Channels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Zygadenine and Veratridine, two steroidal alkaloids known for their potent effects on voltage-gated sodium channels.

While both compounds originate from plants of the Veratrum and related genera and are recognized for their neurotoxic properties, the extent of scientific investigation into their specific mechanisms of action differs significantly. Veratridine has been extensively studied, providing a deep understanding of its interaction with sodium channels. In contrast, research on this compound's molecular pharmacology is notably limited, with much of the current understanding inferred from its classification as a Veratrum alkaloid and its observed toxicological profile, which suggests a "veratrine-like" activity.[1][2] This guide synthesizes the available experimental data to offer a comprehensive comparison, highlighting both the established knowledge and the existing research gaps.

Mechanism of Action

Veratridine acts as a potent activator of voltage-gated sodium channels (NaV).[3][4][5] It binds to the neurotoxin receptor site 2 on the α-subunit of the channel, a site also targeted by other alkaloids like batrachotoxin and aconitine.[6] This binding has several key consequences on channel function:

  • Persistent Activation: Veratridine prevents the rapid inactivation of the sodium channel, leading to a prolonged influx of sodium ions into the cell.[5]

  • Shift in Voltage Dependence: It causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials.[3]

  • State-Dependent Binding: Veratridine preferentially binds to the open state of the sodium channel, and its effects are therefore use-dependent, becoming more pronounced with repeated channel opening.[7]

The sustained sodium influx induced by Veratridine leads to membrane depolarization, hyperexcitability of nerve and muscle cells, and a cascade of downstream effects, including the opening of voltage-gated calcium channels and an increase in intracellular calcium concentration.[4]

This compound , a principal toxic alkaloid found in plants of the Zigadenus genus (commonly known as death camas), is presumed to share a similar mechanism of action with Veratridine.[1] Its toxicity manifests in symptoms consistent with neuronal and muscular hyperexcitability, such as salivation, vomiting, muscular weakness, and convulsions. While direct electrophysiological studies on this compound's effect on sodium channels are scarce, its classification as a Veratrum alkaloid and the nature of its toxic effects strongly suggest that it also causes persistent activation of sodium channels, leading to increased membrane permeability to sodium ions and subsequent depolarization.[1][2]

Quantitative Comparison of Effects on Sodium Channels

ParameterNaV SubtypeValueExperimental System
EC50 (Sustained Current)Nav1.79.53 µMHEK293A cells
IC50 (Peak Current)Nav1.718.39 µMHEK293A cells

Data for this compound is not available.

Experimental Protocols

The study of sodium channel modulators like Veratridine and this compound typically involves a range of electrophysiological and biochemical techniques. Below are detailed methodologies for key experiments commonly cited in the investigation of these compounds.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents flowing through the membrane of a single cell, allowing for the detailed characterization of the effects of a compound on ion channel function.

Objective: To measure the effect of Veratridine or this compound on the activation and inactivation kinetics of voltage-gated sodium channels.

Methodology:

  • Cell Preparation: Mammalian cell lines (e.g., HEK293 or CHO) stably expressing a specific subtype of voltage-gated sodium channel are cultured on glass coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution containing physiological concentrations of ions.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipette is filled with an intracellular solution containing a high concentration of a non-permeant cation (e.g., Cs+ or K+) to isolate sodium currents.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol: The membrane potential is held at a negative holding potential (e.g., -100 mV) to ensure that the sodium channels are in a closed, resting state. A series of depolarizing voltage steps are then applied to elicit sodium currents.

  • Data Acquisition: The resulting currents are recorded, amplified, filtered, and digitized.

  • Drug Application: Veratridine or this compound is applied to the cell via the perfusion system at known concentrations.

  • Data Analysis: The effects of the compound on peak current amplitude, activation and inactivation kinetics, and the voltage-dependence of activation and inactivation are analyzed using specialized software.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Objective: To determine the binding affinity (Kd) of Veratridine to neurotoxin receptor site 2 on the sodium channel.

Methodology:

  • Membrane Preparation: Brain tissue or cells expressing the target sodium channel are homogenized and centrifuged to isolate a membrane fraction rich in sodium channels.

  • Radioligand: A radiolabeled ligand that binds to the same site as Veratridine, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B), is used.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (Veratridine).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kd of the competitor can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by Veratridine and a general experimental workflow for studying sodium channel modulators. Due to the limited data on this compound, its signaling pathway is presented as a hypothesized model based on its presumed veratrine-like activity.

Veratridine_Signaling_Pathway Veratridine Veratridine NaV_Channel Voltage-Gated Sodium Channel (NaV) Veratridine->NaV_Channel Binds to Receptor Site 2 Membrane_Depolarization Membrane Depolarization NaV_Channel->Membrane_Depolarization Persistent Na⁺ Influx CaV_Channel Voltage-Gated Calcium Channel (CaV) Membrane_Depolarization->CaV_Channel Activates Ca_Influx Ca²⁺ Influx CaV_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Cellular_Responses Downstream Cellular Responses (e.g., Neurotransmitter Release, Muscle Contraction) Intracellular_Ca->Cellular_Responses Triggers

Veratridine Signaling Pathway

Zygadenine_Hypothesized_Pathway This compound This compound NaV_Channel Voltage-Gated Sodium Channel (NaV) This compound->NaV_Channel Presumed to bind and activate Persistent_Activation Persistent Activation (Hypothesized) NaV_Channel->Persistent_Activation Na_Influx ↑ Na⁺ Influx Persistent_Activation->Na_Influx Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Neurotoxicity Neurotoxic Effects (e.g., Hyperexcitability) Membrane_Depolarization->Neurotoxicity Leads to

Hypothesized this compound Signaling Pathway

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Functional Assays Compound Test Compound (Veratridine or this compound) Cell_Culture Cell Line Expressing NaV Subtype Compound->Cell_Culture Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Neuronal_Culture Primary Neuronal Culture Compound->Neuronal_Culture Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Data_Analysis_InVitro Data Analysis (EC₅₀, IC₅₀, Kᵢ, Gating Effects) Patch_Clamp->Data_Analysis_InVitro Binding_Assay->Data_Analysis_InVitro Data_Analysis_Functional Data Analysis (Spike Rate, Network Activity, Ca²⁺ Transients) Data_Analysis_InVitro->Data_Analysis_Functional Inform MEA Multi-Electrode Array (MEA) Recording Neuronal_Culture->MEA Calcium_Imaging Calcium Imaging Neuronal_Culture->Calcium_Imaging MEA->Data_Analysis_Functional Calcium_Imaging->Data_Analysis_Functional

Experimental Workflow for Sodium Channel Modulators

Conclusion

Veratridine is a well-established tool for studying the function of voltage-gated sodium channels due to its thoroughly characterized mechanism of action. It reliably induces persistent channel activation, providing a model for conditions of neuronal hyperexcitability.

The current understanding of this compound's effects on sodium channels is largely inferred from its toxicological profile and its chemical relationship to other Veratrum alkaloids. While it is highly likely that this compound also acts as a sodium channel activator, the lack of direct experimental evidence, particularly quantitative electrophysiological data, represents a significant knowledge gap. Further research employing modern techniques such as patch-clamp electrophysiology and binding assays is necessary to elucidate the precise molecular mechanism of this compound's action and to enable a more definitive comparative analysis with Veratridine. Such studies would not only enhance our understanding of the toxicology of Zigadenus species but could also uncover novel pharmacological tools for the study of sodium channel function.

References

Validating the Binding Site of Zygadenine on the Sodium Channel Alpha Subunit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Zygadenine and other neurotoxins that target the voltage-gated sodium channel (Nav) alpha subunit. While direct experimental data on the specific binding parameters of this compound are limited in publicly available literature, its classification as a veratrum-type steroidal alkaloid allows for strong inference of its binding site and mechanism of action. This document outlines the established experimental framework for validating such binding interactions, using well-characterized toxins that act on the same receptor site as comparative examples.

Introduction to this compound and Sodium Channel Modulation

This compound is a steroidal alkaloid found in plants of the Zigadenus genus, commonly known as death camas.[1][2] Its toxic effects are primarily attributed to its active metabolite, zygacine.[3][4] Zygacine is classified as a veratrum-type alkaloid, a group of neurotoxins known to target neurotoxin receptor site 2 on the alpha subunit of voltage-gated sodium channels.[1][3] This binding event leads to persistent channel activation by shifting the voltage-dependence of activation to more negative potentials and inhibiting inactivation, resulting in a sustained influx of sodium ions and hyperexcitability of nerve and muscle cells.[3][5]

Other well-studied neurotoxins that bind to site 2 and induce similar effects include veratridine, batrachotoxin, and grayanotoxin.[5][6] These compounds serve as crucial pharmacological tools for investigating the structure and function of sodium channels. This guide will leverage the extensive data available for these analogs to provide a framework for validating the binding site of this compound.

Comparative Analysis of Site 2 Neurotoxins

CompoundToxin ClassTarget SiteQuantitative DataSodium Channel Subtype(s) StudiedReference(s)
Zygacine Veratrum AlkaloidNeurotoxin Receptor Site 2 (presumed)LD50 (mouse, i.v.): 2.0 ± 0.2 mg/kgNot specified in binding studies[7]
Veratridine Veratrum AlkaloidNeurotoxin Receptor Site 2Kd: ~0.51 µM (rat cardiac myocytes) IC50: 18.39 µM (human Nav1.7)Rat cardiac, human Nav1.7[8][9]
Batrachotoxin Steroidal AlkaloidNeurotoxin Receptor Site 2Kd: 60-fold increase upon F1764A mutation (rat type IIA)Rat type IIA[10]
Grayanotoxin DiterpenoidNeurotoxin Receptor Site 2Drastic increase in Kd upon Y1586 mutation (Nav1.4)Nav1.4[11]

Note: The LD50 value for zygacine reflects its in vivo toxicity and is not a direct measure of binding affinity to the sodium channel. However, its potent toxicity is consistent with a high-affinity interaction with a critical physiological target like the sodium channel.

Experimental Protocols for Binding Site Validation

Validating the binding site of a compound like this compound on the sodium channel alpha subunit involves a combination of electrophysiological, molecular biology, and biochemical techniques. The following are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology

This technique directly measures the effect of the toxin on the ion flow through the sodium channel, providing functional evidence of binding and modulation.

Objective: To characterize the functional effects of this compound on voltage-gated sodium channels and to identify the channel states to which it preferentially binds.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured and transiently transfected with cDNA encoding the desired sodium channel alpha subunit isoform (e.g., Nav1.4, Nav1.5, Nav1.7) and auxiliary beta subunits.

  • Whole-Cell Patch-Clamp Recording:

    • Recordings are performed 24-48 hours post-transfection.

    • The extracellular (bath) solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

    • The intracellular (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

    • Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

    • Cells are voltage-clamped at a holding potential of -100 mV.

  • Voltage Protocols:

    • Activation: Depolarizing voltage steps are applied in 10 mV increments to elicit sodium currents and determine the voltage-dependence of activation.

    • Inactivation: A two-pulse protocol is used, where a conditioning prepulse to various potentials is followed by a test pulse to a potential that elicits a maximal sodium current, to determine the voltage-dependence of steady-state inactivation.

    • Use-Dependence: Repetitive depolarizing pulses are applied to assess whether the toxin's effect is dependent on the channel being in an open or inactivated state.

  • Data Analysis:

    • Current-voltage (I-V) relationships, activation and inactivation curves (fitted with a Boltzmann function), and use-dependent block are analyzed before and after the application of this compound.

    • Shifts in the voltage-dependence of activation and inactivation, and alterations in current kinetics are quantified.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for toxin binding.

Objective: To pinpoint the amino acid residues within the sodium channel alpha subunit that form the binding site for this compound.

Methodology:

  • Mutant Channel Construction:

    • Point mutations are introduced into the cDNA of the sodium channel alpha subunit using PCR-based site-directed mutagenesis kits.

    • Residues in the putative binding site (e.g., within the S6 segments of the four domains, based on data from other site 2 toxins) are targeted for mutation, often to alanine.

  • Expression and Electrophysiological Recording:

    • The mutated channel cDNAs are expressed in a suitable system (e.g., HEK293 cells or Xenopus oocytes).

    • Patch-clamp electrophysiology (as described above) is performed to assess the functional effects of this compound on the mutant channels.

  • Data Analysis:

    • The sensitivity of the mutant channels to this compound is compared to that of the wild-type channel.

    • A significant reduction or loss of effect of the toxin on a particular mutant channel indicates that the mutated residue is a critical component of the binding site.

Radioligand Binding Assays

These assays provide a direct measure of the binding affinity of a radiolabeled ligand to its receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled this compound analog or to measure the affinity of unlabeled this compound through competition with a known radiolabeled site 2 toxin.

Methodology:

  • Membrane Preparation:

    • Membranes are prepared from cells or tissues expressing the sodium channel of interest.

  • Competition Binding Assay (using a known radiolabeled ligand, e.g., [³H]batrachotoxinin A 20-α-benzoate):

    • A fixed concentration of the radiolabeled site 2 toxin is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • The reaction is allowed to reach equilibrium.

  • Separation and Quantification:

    • Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The equilibrium dissociation constant (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental validation process and the signaling pathway affected by this compound.

experimental_workflow cluster_hypothesis Hypothesis Generation This compound This compound (Veratrum Alkaloid) hypothesis Hypothesized to bind to Neurotoxin Receptor Site 2 This compound->hypothesis electrophysiology Patch-Clamp Electrophysiology hypothesis->electrophysiology mutagenesis Site-Directed Mutagenesis hypothesis->mutagenesis binding_assay Radioligand Binding Assay hypothesis->binding_assay functional_effects Characterize functional effects (Persistent Activation) electrophysiology->functional_effects critical_residues Identify critical binding residues (e.g., in S6 segments) mutagenesis->critical_residues binding_affinity Determine binding affinity (Kd/Ki) binding_assay->binding_affinity

Caption: Experimental workflow for validating the binding site of this compound.

signaling_pathway cluster_channel Voltage-Gated Sodium Channel (Nav) cluster_membrane Cell Membrane alpha_subunit Alpha Subunit na_influx Sustained Na+ Influx alpha_subunit->na_influx Persistent Opening site2 Neurotoxin Receptor Site 2 (S6 Segments) depolarization Membrane Depolarization depolarization->alpha_subunit Activates hyperexcitability Cellular Hyperexcitability na_influx->hyperexcitability Leads to This compound This compound This compound->site2 Binds to

Caption: Signaling pathway of this compound's action on the sodium channel.

Conclusion

While direct quantitative binding data for this compound on the sodium channel alpha subunit is currently lacking in the scientific literature, its classification as a veratrum-type steroidal alkaloid provides a strong basis for predicting its interaction with neurotoxin receptor site 2. The experimental protocols detailed in this guide—patch-clamp electrophysiology, site-directed mutagenesis, and radioligand binding assays—represent the gold standard for validating this hypothesis. By applying these methods, researchers can elucidate the precise molecular determinants of this compound's binding and its functional consequences on sodium channel gating. Such studies are essential for a comprehensive understanding of its toxicological properties and for its potential development as a pharmacological tool. Further research is warranted to generate the specific quantitative data needed for a direct and robust comparison with other well-characterized site 2 neurotoxins.

References

Comparative Analysis of Zygadenine's Ion Channel and Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Zygadenine, a steroidal alkaloid found in plants of the Melanthiaceae family, is a potent neurotoxin primarily known for its interaction with voltage-gated sodium channels (VGSCs).[1][2][3] Understanding the specificity of this compound is crucial for its potential application in pharmacological research and for assessing its toxicological profile. This guide provides a comparative analysis of this compound's known activity with its potential for cross-reactivity with other major ion channels and neurotransmitter receptors. While direct experimental data on this compound's cross-reactivity is limited, this document outlines the expected functional consequences of such interactions, supported by established knowledge of ion channel and receptor pharmacology.

Primary Target: Voltage-Gated Sodium Channels (VGSCs)

This compound and its derivatives, such as Zygacine, act as agonists at neurotoxin receptor site 2 on the alpha subunit of VGSCs.[2][4] This binding leads to a persistent activation of the channels, causing membrane depolarization, hyperexcitability of nerve and muscle cells, and ultimately leading to convulsions and paralysis.[1][2][5] The primary mechanism involves slowing the inactivation of the sodium channels and shifting the voltage-dependence of activation, causing them to remain open at resting membrane potential.[1]

Potential Cross-Reactivity with Other Ion Channels and Receptors

To assess the selectivity of a compound like this compound, it is essential to evaluate its activity against a panel of other relevant physiological targets. The following sections compare the known action of this compound on VGSCs with the hypothetical effects of its interaction with other key ion channels and receptors.

Data Summary: this compound Activity Profile

The following table summarizes the known activity of this compound and the expected outcomes if it were to interact with other major ion channel and receptor families. This provides a framework for interpreting future experimental findings on this compound's selectivity.

TargetKnown/Expected Interaction of this compoundPrimary Function of TargetExpected Physiological Outcome of AgonismExpected Physiological Outcome of Antagonism
Voltage-Gated Sodium Channels (VGSCs) Agonist (Known) [1][2]Initiation and propagation of action potentials.[6]Persistent neuronal and muscle firing, convulsions, paralysis.[2][5]Inhibition of action potential generation, local anesthesia.
Voltage-Gated Potassium Channels (VGKCs) HypotheticalRepolarization of the cell membrane, termination of action potentials.Hyperpolarization, decreased excitability.Depolarization, prolonged action potentials, increased excitability.
Voltage-Gated Calcium Channels (VGCCs) HypotheticalNeurotransmitter release, muscle contraction, gene expression.Increased neurotransmitter release, enhanced muscle contraction.Decreased neurotransmitter release, muscle relaxation.
Nicotinic Acetylcholine Receptors (nAChRs) HypotheticalExcitatory neurotransmission in the central and peripheral nervous system.Neuronal excitation, muscle contraction.Neuromuscular blockade, cognitive impairment.
GABA-A Receptors HypotheticalMajor inhibitory neurotransmitter receptor in the central nervous system.Sedation, anxiolysis, muscle relaxation.Seizures, anxiety.
NMDA Receptors HypotheticalExcitatory neurotransmission, synaptic plasticity, learning, and memory.Neuronal excitation, potential excitotoxicity.Cognitive impairment, psychosis-like symptoms.

Experimental Protocols for Assessing Cross-Reactivity

Standardized experimental protocols are critical for determining the cross-reactivity profile of a compound. The two primary methods for ion channel and receptor screening are patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology for Ion Channels

Patch-clamp electrophysiology is the gold standard for studying ion channel function and pharmacology.[7] It allows for the direct measurement of ionic currents through channels in living cells or membrane patches.

Key Steps:

  • Cell Preparation: Utilize cell lines (e.g., HEK293, CHO) heterologously expressing the ion channel of interest (e.g., specific subtypes of potassium or calcium channels).

  • Electrode Placement: A glass micropipette with a clean tip is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

  • Whole-Cell Configuration: The membrane patch within the pipette is ruptured to allow electrical access to the entire cell. The membrane potential is then clamped at a holding potential.

  • Voltage Protocols: Specific voltage protocols (e.g., voltage steps or ramps) are applied to elicit channel opening and ionic currents.

  • Compound Application: this compound is applied at various concentrations to the extracellular solution.

  • Data Analysis: The effect of this compound on the current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence is measured and analyzed to determine if it acts as a blocker, opener, or modulator.

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293) Transfection Transfection with Ion Channel Subunit CellCulture->Transfection Patching Gigaseal Formation Transfection->Patching WholeCell Whole-Cell Configuration Patching->WholeCell VoltageClamp Voltage Clamp Protocol WholeCell->VoltageClamp CompoundApp This compound Application VoltageClamp->CompoundApp DataRec Current Recording CompoundApp->DataRec Analysis Analysis of Current (Amplitude, Kinetics) DataRec->Analysis

Fig. 1: Workflow for Patch-Clamp Electrophysiology.
Radioligand Binding Assays for Receptors

Radioligand binding assays are a robust method for quantifying the affinity of a compound for a specific receptor.[1][5]

Key Steps:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., nAChR, GABA-A, or NMDA receptors).

  • Incubation: Incubate the membrane preparation with a specific radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the displacement of the radioligand by this compound to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of this compound for the receptor.

G cluster_prep Preparation cluster_assay Binding Assay cluster_measurement Measurement cluster_analysis Analysis MembranePrep Receptor-Containing Membrane Preparation Incubation Incubation MembranePrep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Scintillation Quantification of Bound Radioactivity Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Fig. 2: Workflow for Radioligand Binding Assay.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of ion channels and receptors in neuronal signaling and how a compound like this compound could potentially interfere with these pathways.

G VGSC VGSC Depolarization Depolarization VGSC->Depolarization Na+ influx VGKC VGKC Repolarization Repolarization VGKC->Repolarization K+ efflux VGCC VGCC NeurotransmitterRelease Neurotransmitter Release VGCC->NeurotransmitterRelease Ca2+ influx nAChR nAChR ExcitatoryPostsynapticPotential EPSP nAChR->ExcitatoryPostsynapticPotential Na+/K+ influx GABAAR GABA-A R InhibitoryPostsynapticPotential IPSP GABAAR->InhibitoryPostsynapticPotential Cl- influx NMDAR NMDA R NMDAR->ExcitatoryPostsynapticPotential Ca2+/Na+ influx This compound This compound This compound->VGSC Agonist AP Action Potential AP->VGKC Opens AP->VGCC Opens Depolarization->AP

Fig. 3: Neuronal Signaling Pathways and Potential this compound Interactions.

Conclusion

The available evidence strongly indicates that this compound's primary pharmacological and toxicological effects are mediated through its potent agonist activity at voltage-gated sodium channels. While comprehensive cross-reactivity data against other ion channels and receptors are currently lacking, the methodologies outlined in this guide provide a clear path for future investigations. A thorough understanding of this compound's selectivity is paramount for its potential development as a pharmacological tool and for a complete assessment of its safety profile. Researchers are encouraged to employ systematic screening against a diverse panel of targets to fully characterize the molecular pharmacology of this potent natural compound.

References

Comparing the biological activity of Zygadenine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Zygadenine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a steroidal alkaloid found in plants of the Veratrum and Zigadenus genera, is a potent neurotoxin known for its effects on voltage-gated sodium channels.[1][2] Like many natural products, this compound is a chiral molecule, with the naturally occurring form being (-)-zygadenine.[3] While the biological activity of (-)-zygadenine has been the subject of toxicological and synthetic studies, there is a notable absence of published research directly comparing the biological activity of its enantiomers.[3][4] The synthesis of the unnatural (+)-enantiomer has not been reported, and consequently, no direct comparative experimental data is available.

This guide provides a comprehensive overview of the known biological activity of (-)-zygadenine and its derivatives, discusses the likely importance of stereochemistry in its mechanism of action, and outlines the experimental protocols that would be employed to compare the biological activities of its enantiomers, should the (+)-enantiomer become available.

Known Biological Activity of (-)-Zygadenine and Derivatives

(-)-Zygadenine and its acetylated derivative, zygacine, are known to be toxic.[4][5] The primary mechanism of this toxicity is through their interaction with voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[6][7] Veratrum alkaloids, including this compound, bind to these channels and cause them to remain open for longer than usual, leading to persistent depolarization and hyperexcitability.[1][8]

Quantitative Toxicity Data

The acute toxicity of (-)-zygadenine and its esters has been determined in animal models. The data clearly indicates that the esterified forms of this compound are significantly more toxic than the parent compound.

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)Reference
(-)-Zygadenine-HClMouseIntravenous59.5[4]
Zygacine-HCl (3-acetyl-zygadenine)MouseIntravenous1.6[4]
Angeloylthis compound-HClMouseIntravenous1.0[4]
Veratroylthis compound-HClMouseIntravenous0.5[4]

The Role of Stereochemistry in Biological Activity

The interaction between a chiral molecule and a biological target, such as a receptor or an enzyme, is often stereospecific. This is because biological targets are themselves chiral, being composed of L-amino acids and D-sugars. The different three-dimensional arrangement of atoms in enantiomers can lead to significant differences in their binding affinity and efficacy. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other enantiomer may bind weakly or not at all.

While no direct data exists for this compound enantiomers, it is highly probable that they would exhibit different biological activities. The complex, rigid steroidal structure of this compound suggests that its interaction with the intricate binding site on the voltage-gated sodium channel would be highly sensitive to its stereochemistry.

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

Veratrum alkaloids, the class of compounds to which this compound belongs, are known to bind to site 2 of the voltage-gated sodium channel.[8][9] This binding site is located within the pore of the channel.[1][10] The binding of these alkaloids modifies the channel's gating properties, leading to a persistent activation and a block of inactivation.[11] This results in a continuous influx of sodium ions, leading to the observed toxic effects.

Signaling Pathway

Zygadenine_Signaling_Pathway This compound This compound Enantiomer VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to Receptor Site 2 Na_Influx Increased Na+ Influx VGSC->Na_Influx Prolongs Open State Depolarization Persistent Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Cellular Hyperexcitability (e.g., neurons, myocytes) Depolarization->Hyperexcitability Toxicity Toxic Effects (e.g., paralysis, arrhythmia) Hyperexcitability->Toxicity

Caption: Proposed signaling pathway for this compound's action on voltage-gated sodium channels.

Experimental Protocols for Comparing Enantiomer Activity

To definitively compare the biological activity of this compound enantiomers, a series of in vitro and cellular assays would be required. The following protocols outline the key experiments that would be necessary.

Electrophysiological Analysis using Patch-Clamp

This technique is the gold standard for studying the effects of compounds on ion channels.

  • Objective: To determine the functional effects of each this compound enantiomer on the gating properties of specific voltage-gated sodium channel subtypes (e.g., Naᵥ1.1-1.9).

  • Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the desired human Naᵥ channel subtype.

  • Methodology:

    • Cells are cultured on glass coverslips and whole-cell patch-clamp recordings are performed.

    • A series of voltage protocols are applied to elicit sodium currents and to study the voltage-dependence of activation and inactivation, as well as the kinetics of the channel.

    • Each enantiomer is perfused at a range of concentrations to determine its effect on peak sodium current, the voltage at which half the channels are activated (V₅₀ of activation), and the voltage at which half the channels are inactivated (V₅₀ of inactivation).

    • The concentration-response curves for each parameter are plotted to determine the EC₅₀ or IC₅₀ for each enantiomer.

  • Expected Outcome: This would reveal if one enantiomer is more potent or has a different modulatory effect on the sodium channel compared to the other.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Kᵢ) of each this compound enantiomer to the Veratrum alkaloid binding site on the voltage-gated sodium channel.

  • Preparation: Synaptosomes or membrane preparations from rat brain or from cells expressing the target sodium channel subtype.

  • Methodology:

    • The membrane preparations are incubated with a radiolabeled ligand known to bind to site 2 of the sodium channel (e.g., [³H]batrachotoxinin A 20-α-benzoate).

    • Increasing concentrations of each this compound enantiomer are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured, and the data is used to calculate the inhibitory constant (Kᵢ) for each enantiomer.

  • Expected Outcome: This would provide a quantitative measure of the binding affinity of each enantiomer, allowing for a direct comparison of their interaction with the target.

Cellular Toxicity Assay

This assay assesses the cytotoxic effects of a compound on living cells.

  • Objective: To compare the cytotoxicity of the this compound enantiomers.

  • Cell Lines: A neuroblastoma cell line (e.g., SH-SY5Y) or a cardiomyocyte cell line (e.g., AC16) that endogenously expresses voltage-gated sodium channels.

  • Methodology:

    • Cells are seeded in 96-well plates and treated with a range of concentrations of each enantiomer for a defined period (e.g., 24 or 48 hours).

    • Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

    • The concentration that causes 50% cell death (IC₅₀) is determined for each enantiomer.

  • Expected Outcome: This would provide a measure of the overall cellular toxicity of each enantiomer, which is a result of their effects on cellular function.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Availability cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis and Comparison Enantiomer_Plus (+)-Zygadenine (Hypothetical Synthesis) Patch_Clamp Patch-Clamp Electrophysiology (Functional Assay) Enantiomer_Plus->Patch_Clamp Binding_Assay Radioligand Binding Assay (Affinity Assay) Enantiomer_Plus->Binding_Assay Toxicity_Assay Cellular Toxicity Assay (Cytotoxicity) Enantiomer_Plus->Toxicity_Assay Enantiomer_Minus (-)-Zygadenine (Natural Product) Enantiomer_Minus->Patch_Clamp Enantiomer_Minus->Binding_Assay Enantiomer_Minus->Toxicity_Assay Data_Comparison Compare EC₅₀, IC₅₀, Kᵢ values for (+)- and (-)-enantiomers Patch_Clamp->Data_Comparison Binding_Assay->Data_Comparison Toxicity_Assay->Data_Comparison

Caption: Hypothetical workflow for comparing the biological activity of this compound enantiomers.

Conclusion

While direct experimental data comparing the biological activities of this compound enantiomers is currently unavailable, the principles of stereochemistry in pharmacology strongly suggest that they would exhibit different potencies and possibly different qualitative effects. The naturally occurring (-)-zygadenine is a potent modulator of voltage-gated sodium channels, and any future research that enables the synthesis and study of its (+)-enantiomer would be of great interest to the fields of toxicology, pharmacology, and medicinal chemistry. The experimental protocols outlined in this guide provide a clear roadmap for such a comparative investigation.

References

Efficacy comparison of synthetic versus naturally sourced Zygadenine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Synthetic vs. Naturally Sourced Zygadenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly complex steroidal alkaloid naturally found in plants of the Veratrum and Zigadenus genera, commonly known as death camas.[1][2][3] These plants have a history in traditional medicine but are also known for their potent toxicity.[1][4] The primary active compounds, including this compound and its acetylated form, zygacine, are known neurotoxins.[5][6] While the total synthesis of (-)-zygadenine has been successfully achieved, providing a potential alternative to extraction from natural sources, direct experimental comparisons of the efficacy and biological activity between synthetic and naturally sourced this compound are not available in published literature.[1][7][8][9]

This guide provides a comprehensive overview of both sources of this compound, summarizes its known biological effects, and presents a detailed, hypothetical experimental protocol for a direct comparative study.

Sourcing and Physicochemical Properties

Naturally Sourced this compound

This compound is extracted from various species of the death camas plant, such as Zigadenus venenosus.[2][4] The concentration and presence of related alkaloids can vary based on the plant species, geographical location, and season.[5] This variability necessitates rigorous purification and characterization to ensure sample purity for research purposes.

Synthetic this compound

The de novo synthesis of this compound has been accomplished, offering a method to produce the pure enantiomer, (−)-zygadenine.[1][7] This process involves a multi-step sequence, starting from commercially available substrates.[1] Synthetic production provides a reliable source of high-purity this compound, free from other potentially confounding natural alkaloids.[10]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₄₃NO₇[2]
Molar Mass493.6 g/mol Calculated
AppearanceCrystalline solidGeneral
Key Functional GroupsSteroidal backbone, piperidine ring, multiple hydroxyl groups[1]

Biological Activity and Mechanism of Action

This compound and related Veratrum alkaloids exert their primary toxic effects by targeting voltage-gated sodium channels (VGSCs).[3][11] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[12]

The mechanism involves:

  • Binding to Receptor Site 2: this compound binds to the VGSC α-subunit.

  • Delayed Inactivation: This binding prevents the normal inactivation of the channel after opening.[11]

  • Persistent Sodium Influx: The channel remains open at resting membrane potential, leading to a continuous influx of sodium ions.[11]

  • Cellular Depolarization: The influx of positive ions causes persistent membrane depolarization, leading to uncontrolled nerve firing and muscle excitability.[11]

This activity results in symptoms of poisoning, including nausea, vomiting, hypotension (low blood pressure), and bradycardia (slow heart rate).[2][11]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space Na_channel Voltage-Gated Sodium Channel (VGSC) Na_ion_in Na+ Depolarization Persistent Depolarization Excitability Increased Nerve and Muscle Excitability Depolarization->Excitability This compound This compound This compound->Na_channel Binds and modifies channel Na_ion_out Na+ Na_ion_out->Na_ion_in Persistent Influx Na_ion_in->Depolarization

This compound's Mechanism of Action on Voltage-Gated Sodium Channels

Reported Efficacy and Toxicity Data

Direct comparative efficacy data between synthetic and natural this compound is unavailable. The following table summarizes toxicity data for this compound and its related ester, zygacine, obtained from studies that likely used naturally derived compounds. It is important to note that zygacine is often more abundant in the plant and is rapidly metabolized to this compound in the body.[13]

Table 2: Reported Acute Toxicity of this compound and Related Compounds

CompoundAnimal ModelRouteLD₅₀ / Effective DoseReference
This compound-HClMouseIV59.5 mg/kg[13]
Zygacine-HClMouseIV1.6 mg/kg[13]
This compound-HClSheepIV12.5 mg/kg (elicited severe clinical signs)[13]
Zygacine-HClSheepIV1.25 mg/kg (elicited severe clinical signs)[13]
Zigadenus venenosus plantSheepOral0.2 kg of fresh plant per 50 kg body weight (lethal dose)[6]

Note: The data indicates that the acetylated form, zygacine, is significantly more toxic than this compound when administered intravenously, bypassing first-pass metabolism.[13]

Proposed Experimental Protocol for Comparative Efficacy Analysis

To address the gap in knowledge, the following experimental workflow is proposed to objectively compare the efficacy of synthetic versus naturally sourced this compound.

Objective: To compare the purity, in vitro biological activity, and in vivo toxicity of synthetic this compound versus this compound isolated from a natural source (e.g., Zigadenus venenosus).

Phase 1: Sample Preparation and Characterization

  • Sourcing:

    • Obtain synthetically produced (-)-zygadenine.

    • Perform extraction and multi-step purification (e.g., column chromatography, preparative HPLC) of this compound from authenticated Zigadenus venenosus plant material.

  • Purity and Identity Confirmation:

    • High-Performance Liquid Chromatography (HPLC): Quantify the purity of both samples. The standard for comparison should be >98% purity.

    • Mass Spectrometry (MS): Confirm the molecular weight of the isolated compound matches the theoretical mass of this compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure of the isolated compound matches that of synthetic this compound.

Phase 2: In Vitro Efficacy Assessment - Electrophysiology

  • Cell Culture: Use a cell line stably expressing a specific human voltage-gated sodium channel subtype (e.g., hNaV1.7) in a controlled environment (e.g., HEK293 cells).

  • Patch-Clamp Assay:

    • Perform whole-cell voltage-clamp recordings to measure sodium currents.

    • Establish a baseline current by applying a depolarizing voltage step.

    • Apply increasing concentrations of both synthetic and natural this compound samples (e.g., from 1 nM to 100 µM) to the cells.

    • Measure the effect of each concentration on the sodium current, particularly the slowing of inactivation.

  • Data Analysis:

    • For each sample, plot a dose-response curve.

    • Calculate the half-maximal effective concentration (EC₅₀) to determine the potency of each sample in modifying channel function.

    • Statistically compare the EC₅₀ values of the synthetic and natural samples.

Phase 3: In Vivo Toxicity Assessment

  • Animal Model: Use a standardized rodent model (e.g., male and female Swiss Webster mice).

  • LD₅₀ Determination:

    • Administer precisely measured doses of each this compound sample intravenously (IV) to different groups of mice to bypass metabolic variations from oral administration.

    • Use a dose-escalation design (e.g., Up-and-Down Procedure) to minimize animal use while accurately determining the median lethal dose (LD₅₀).

    • Monitor animals for clinical signs of toxicity (e.g., salivation, ataxia, convulsions, respiratory distress) and mortality over a 24-hour period.

  • Data Analysis:

    • Calculate the LD₅₀ value and its 95% confidence interval for both synthetic and natural this compound using appropriate statistical software (e.g., Probit analysis).

    • Compare the LD₅₀ values to determine if there is a statistically significant difference in acute toxicity.

G cluster_phase1 Phase 1: Sample Preparation & Characterization cluster_purification Purification & Analysis cluster_phase2 Phase 2: In Vitro Efficacy (Electrophysiology) cluster_phase3 Phase 3: In Vivo Toxicity (Rodent Model) Synthetic Synthetic this compound HPLC HPLC (>98% Purity) Synthetic->HPLC Natural Natural this compound (from Zigadenus venenosus) Natural->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy MS->NMR PatchClamp Whole-Cell Patch Clamp (hNaV expressing cells) NMR->PatchClamp LD50_Assay IV Administration (Up-and-Down Procedure) NMR->LD50_Assay EC50 Calculate EC₅₀ (Dose-Response Curve) PatchClamp->EC50 Compare Statistical Comparison of Efficacy & Toxicity EC50->Compare LD50_Calc Calculate LD₅₀ LD50_Assay->LD50_Calc LD50_Calc->Compare

References

Unveiling the Cellular Cascade: A Comparative Guide to Zygadenine-Induced Depolarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zygadenine, a steroidal alkaloid found in plants of the Zigadenus genus, is a potent neurotoxin known to induce cellular depolarization. Understanding the downstream consequences of this event is crucial for toxicology, pharmacology, and the development of potential therapeutic agents. This guide provides a comparative analysis of the cellular effects of this compound-induced depolarization, supported by experimental data and detailed methodologies for further investigation. While direct quantitative data for this compound's effects on specific cellular components remains an area for active research, this guide synthesizes the current understanding of its mechanism of action within the broader context of related Veratrum alkaloids and other depolarizing agents.

Mechanism of Action: Persistent Activation of Sodium Channels

This compound belongs to the Veratrum class of alkaloids, which are known to exert their effects by targeting voltage-gated sodium channels (VGSCs)[1]. Unlike channel blockers, this compound and its congeners act as channel activators. They bind to site 2 of the VGSC, causing the channel to remain open for a prolonged period, even at the resting membrane potential[1]. This persistent influx of sodium ions leads to a sustained depolarization of the cell membrane. This action is shared by other well-studied depolarizing agents such as veratridine and batrachotoxin[2][3].

Comparative Toxicity of this compound and Its Esters

While specific data on the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound on various sodium channel subtypes are not yet available, acute toxicity studies in animal models provide a measure of its potent biological activity. It is important to note that zygacine, the 3-acetyl ester of this compound, is rapidly metabolized to this compound in the body[4][5].

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compound-HClMouseIntravenous (IV)59.5[5]
Zygacine-HClMouseIntravenous (IV)1.6[5]
3-Angeloylthis compound-HClMouseIntravenous (IV)1.0[5]
3-Veratroylthis compound-HClMouseIntravenous (IV)0.5[5]

These data indicate that the esterified forms of this compound are significantly more toxic than this compound itself when administered intravenously, bypassing first-pass metabolism[4][5].

Downstream Cellular Effects of Depolarization

The sustained depolarization induced by this compound triggers a cascade of downstream cellular events. While direct quantitative studies on this compound are limited, the effects can be inferred from the known consequences of prolonged depolarization and the actions of similar alkaloids.

Influx of Intracellular Calcium

A primary consequence of sustained depolarization is the opening of voltage-gated calcium channels (VGCCs), leading to a significant influx of extracellular calcium and the release of calcium from intracellular stores. This elevation in intracellular calcium concentration ([Ca2+]i) is a critical second messenger that initiates a wide range of cellular responses.

Neurotransmitter Release

In neurons, the this compound-induced depolarization and subsequent calcium influx are expected to trigger the massive release of neurotransmitters from presynaptic terminals. This can lead to excitotoxicity and disruption of normal neuronal communication.

Activation of Downstream Signaling Pathways

The rise in intracellular sodium and calcium can activate numerous downstream signaling pathways, potentially leading to changes in gene expression, protein phosphorylation, and ultimately, cellular fate. While the specific pathways activated by this compound are not fully elucidated, other Veratrum alkaloids have been shown to influence pathways such as the Hedgehog signaling pathway, although this may be a separate, longer-term effect from the acute depolarization[2][6][7].

Experimental Protocols for Investigating this compound's Effects

To facilitate further research into the downstream cellular effects of this compound, this section provides detailed methodologies for key experiments.

Electrophysiology: Measuring Membrane Potential and Ion Channel Activity

Objective: To directly measure the effect of this compound on cellular membrane potential and the activity of voltage-gated sodium channels.

Methodology: Whole-Cell Patch Clamp

  • Cell Preparation: Culture primary neurons or a suitable cell line (e.g., HEK293 cells) expressing the desired sodium channel subtype on glass coverslips.

  • Recording Setup: Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette onto the surface of a single cell.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, allowing electrical access to the cell's interior.

  • Data Acquisition: In voltage-clamp mode, apply a series of voltage steps to elicit sodium currents. Record baseline currents and then perfuse the cells with varying concentrations of this compound to measure its effect on channel activation, inactivation, and conductance. In current-clamp mode, measure the resting membrane potential and observe changes upon application of this compound.

Calcium Imaging: Quantifying Changes in Intracellular Calcium

Objective: To visualize and quantify the this compound-induced changes in intracellular calcium concentration.

Methodology: Fura-2 AM Ratiometric Imaging

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate the cells with the ratiometric calcium indicator Fura-2 AM. The AM ester group allows the dye to cross the cell membrane.

  • De-esterification: Intracellular esterases will cleave the AM group, trapping the active Fura-2 dye inside the cells.

  • Imaging: Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and measure the emission at 510 nm using a fluorescence microscope equipped with a ratiometric imaging system. The ratio of the fluorescence intensity at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Data Analysis: Record the baseline fluorescence ratio and then apply this compound to the cells. Monitor the change in the 340/380 nm fluorescence ratio over time to quantify the calcium influx.

Neurotransmitter Release Assay

Objective: To measure the amount of neurotransmitter released from neurons following this compound-induced depolarization.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Cell Culture: Culture primary neurons or a neuronal cell line in multi-well plates.

  • Treatment: After a baseline sample collection of the extracellular medium, treat the cells with this compound for a defined period.

  • Sample Collection: Collect the extracellular medium containing the released neurotransmitters.

  • Sample Preparation: Derivatize the neurotransmitters in the collected samples to make them detectable by the HPLC system.

  • HPLC Analysis: Inject the derivatized samples into an HPLC system equipped with a suitable column and detector (e.g., fluorescence or electrochemical detector) to separate and quantify the neurotransmitters of interest (e.g., glutamate, GABA, dopamine).

  • Data Quantification: Compare the amount of neurotransmitter in the this compound-treated samples to the baseline samples to determine the extent of release.

Visualizing the Cellular Impact of this compound

To further illustrate the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Activates Depolarization Sustained Depolarization VGSC->Depolarization Na+ Influx VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Opens Ca_influx Increased Intracellular Ca2+ VGCC->Ca_influx Ca2+ Influx NT_release Neurotransmitter Release Ca_influx->NT_release Signaling Downstream Signaling Pathways Ca_influx->Signaling

This compound's primary signaling pathway.

cluster_0 Cell Preparation cluster_1 Patch-Clamp cluster_2 Data Analysis prep Culture Cells on Coverslip giga Giga-seal Formation prep->giga whole Whole-Cell Configuration giga->whole record Record Ionic Currents whole->record analyze Analyze Current Traces record->analyze

Workflow for electrophysiological recording.

cluster_0 Cell Preparation cluster_1 Dye Loading cluster_2 Imaging cluster_3 Data Analysis plate Plate Cells load Incubate with Fura-2 AM plate->load deester De-esterification load->deester image Ratiometric Imaging (340/380 nm excitation) deester->image analyze Quantify [Ca2+]i Changes image->analyze

Workflow for calcium imaging.

Conclusion and Future Directions

This compound is a potent neurotoxin that induces sustained cellular depolarization through the activation of voltage-gated sodium channels. While its downstream effects are presumed to be significant, including massive calcium influx and neurotransmitter release, there is a clear need for further quantitative research to fully characterize its cellular pharmacology. The experimental protocols outlined in this guide provide a framework for researchers to investigate the specific effects of this compound on various cell types and to compare its potency and downstream consequences with other depolarizing agents. Such studies will be invaluable for a more complete understanding of the toxicology of Zigadenus alkaloids and for exploring their potential as pharmacological tools.

References

Independent Replication of Zygadenine Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the independent replication of published findings on the therapeutic effects of Zygadenine. Due to the limited research on its specific molecular mechanisms and the absence of replication studies, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations cannot be compiled at this time.

This compound, a steroidal alkaloid found in plants of the Melanthiaceae family, commonly known as "death camas," is primarily recognized for its high toxicity.[1] While its poisonous properties have been the subject of study, research into its potential therapeutic applications remains sparse and largely preliminary.

Current State of this compound Research

Initial investigations into the potential therapeutic uses of this compound have been noted in a limited number of publications and patents. Notably, a 2019 Chinese patent suggested that this compound demonstrated some efficacy in reducing histamine-induced vascular permeability and in managing allergen-induced anaphylactic shock. Additionally, this compound's derivative, Zygacine, was included in a screening of traditional Mongolian medicines for potential activity against COVID-19. However, these studies lack the detailed, publicly accessible experimental data and quantitative results necessary for a thorough scientific evaluation and independent replication.

A critical component of the scientific process is the independent verification of research findings. This ensures the robustness and reliability of the initial observations and is a prerequisite for any further development, particularly in the context of drug discovery and clinical application. At present, the scientific literature does not contain any independent studies that have attempted to replicate the preliminary therapeutic findings reported for this compound.

The Path Forward: A Call for Foundational and Replicatory Research

To enable the creation of a comprehensive comparison guide and to advance the scientific understanding of this compound's potential, the following steps are essential:

  • Publication of Foundational Research: The primary researchers who have investigated the therapeutic effects of this compound are encouraged to publish their detailed findings in peer-reviewed journals. This would include comprehensive experimental protocols, raw quantitative data, and a thorough discussion of the observed molecular mechanisms.

  • Independent Replication Studies: Following the publication of foundational research, independent laboratories should undertake replication studies to verify the initial findings. Successful replication would provide the necessary confidence for the scientific community to invest further resources into this compound research.

  • Exploration of Signaling Pathways: Detailed molecular studies are required to elucidate the specific signaling pathways through which this compound may exert its effects. Understanding these pathways is crucial for identifying potential therapeutic targets and for designing future studies.

Hypothetical Experimental Workflow

Should foundational data become available, a typical experimental workflow to investigate and replicate findings related to this compound's effect on histamine-induced vascular permeability could be structured as follows. This is a hypothetical representation and is not based on existing published protocols for this compound.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_replication Independent Replication cell_culture Endothelial Cell Culture (e.g., HUVECs) zygadenine_prep This compound Preparation (Vehicle Control) cell_culture->zygadenine_prep Treatment histamine_stim Histamine Stimulation zygadenine_prep->histamine_stim permeability_assay Permeability Assay (e.g., Transwell Assay) histamine_stim->permeability_assay data_analysis_vitro Data Analysis (Quantitative Measurement) permeability_assay->data_analysis_vitro replication_protocol Follow Published Protocol data_analysis_vitro->replication_protocol animal_model Animal Model (e.g., Mice) zygadenine_admin This compound Administration (Dose-Response) animal_model->zygadenine_admin histamine_challenge Histamine Challenge zygadenine_admin->histamine_challenge vascular_leakage Vascular Leakage Measurement (e.g., Evans Blue Assay) histamine_challenge->vascular_leakage data_analysis_vivo Data Analysis (Quantification) vascular_leakage->data_analysis_vivo data_analysis_vivo->replication_protocol compare_results Compare Results with Original Study replication_protocol->compare_results statistical_validation Statistical Validation compare_results->statistical_validation

Hypothetical Experimental Workflow for this compound Research.

Hypothetical Signaling Pathway

Based on the mention of its effect on histamine-induced vascular permeability, a hypothetical signaling pathway could involve the modulation of key proteins in endothelial cells. The following diagram illustrates a potential, though currently unverified, mechanism of action.

G This compound This compound HistamineReceptor Histamine H1 Receptor This compound->HistamineReceptor Inhibits? PLC Phospholipase C (PLC) HistamineReceptor->PLC Activates IP3 IP3 PLC->IP3 Ca2 [Ca2+]i IP3->Ca2 Increases eNOS eNOS Ca2->eNOS Activates NO Nitric Oxide (NO) eNOS->NO VE_Cadherin VE-Cadherin Phosphorylation NO->VE_Cadherin Leads to Permeability Increased Vascular Permeability VE_Cadherin->Permeability

Hypothetical this compound Signaling Pathway in Endothelial Cells.

References

A Comparative Toxicological Profile of Zygadenine and Other Veratrum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the toxicological properties of zygadenine in comparison to other prominent Veratrum alkaloids, including veratridine, cevadine, and cyclopamine. This document provides a comparative analysis of their mechanisms of action, acute toxicity data, and the experimental protocols used for their assessment.

The genus Veratrum, commonly known as false hellebore, encompasses a variety of flowering plants that produce a complex array of steroidal alkaloids. These compounds have been of interest to scientists for their potent biological activities, which range from therapeutic potential to severe toxicity. This guide focuses on the toxicological profile of this compound and offers a comparative perspective against other well-studied Veratrum alkaloids: veratridine, cevadine, and cyclopamine. Understanding the distinct toxicological characteristics of these compounds is crucial for researchers in the fields of pharmacology, toxicology, and drug development.

Mechanisms of Toxicity: A Tale of Two Pathways

The toxic effects of Veratrum alkaloids can be broadly categorized into two primary mechanisms of action. This compound, veratridine, and cevadine primarily exert their effects by modulating voltage-gated sodium channels, while cyclopamine acts on the Hedgehog signaling pathway.

Sodium Channel Activators: this compound, Veratridine, and Cevadine

This compound, veratridine, and cevadine are known to be potent activators of voltage-gated sodium channels in excitable tissues such as nerve and muscle cells.[1][2] These alkaloids bind to site 2 of the α-subunit of these channels, which leads to their persistent activation by inhibiting inactivation and shifting the activation threshold to more negative potentials.[3] This sustained influx of sodium ions causes continuous membrane depolarization, leading to a state of hyperexcitability. The resulting cascade of events includes the release of neurotransmitters and an increase in intracellular calcium levels, which can ultimately lead to cell death.[1][3] The clinical manifestations of poisoning by these alkaloids are a direct consequence of this mechanism and include gastrointestinal distress, bradycardia, hypotension, and respiratory depression.[4]

cluster_0 Cell Membrane Na_Channel Voltage-Gated Sodium Channel Depolarization Persistent Membrane Depolarization Na_Channel->Depolarization Persistent Na+ Influx Alkaloid This compound, Veratridine, or Cevadine Alkaloid->Na_Channel Binds & Activates Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Opens Voltage-Gated Ca2+ Channels Toxicity Cellular Hyperexcitability & Toxicity Ca_Influx->Toxicity

Fig. 1: Simplified signaling pathway for sodium channel-activating Veratrum alkaloids.

Hedgehog Signaling Pathway Inhibitor: Cyclopamine

In contrast to the other alkaloids discussed, cyclopamine's toxicity, particularly its teratogenic effects, is mediated through the inhibition of the Hedgehog (Hh) signaling pathway.[5][6][7][8][9] The Hh pathway is crucial for embryonic development, and its disruption can lead to severe birth defects, most notably holoprosencephaly and cyclopia.[5][9] Cyclopamine exerts its inhibitory effect by directly binding to and inactivating Smoothened (Smo), a key transmembrane protein in the Hh pathway.[5][6] This inactivation prevents the downstream signaling cascade that is essential for proper cell differentiation and tissue patterning during embryonic development. While not acutely lethal in the same manner as the sodium channel activators, the developmental toxicity of cyclopamine is profound.

cluster_0 Hedgehog Signaling Pathway Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibition Relieved GLI GLI Transcription Factors SMO->GLI Activates Target_Genes Target Gene Expression GLI->Target_Genes Promotes Development Normal Embryonic Development Target_Genes->Development Cyclopamine Cyclopamine Cyclopamine->SMO Inhibits

Fig. 2: Mechanism of cyclopamine's inhibitory action on the Hedgehog signaling pathway.

Comparative Acute Toxicity: A Quantitative Overview

The acute toxicity of these alkaloids is typically quantified by the median lethal dose (LD50), the dose required to kill 50% of a tested population. The following table summarizes the available LD50 data for this compound, veratridine, and cevadine in mice and rats. It is important to note that direct comparisons can be challenging due to variations in the route of administration and the specific animal model used in different studies. No definitive LD50 values for cyclopamine have been established, as its primary toxicity is developmental rather than acute lethality.

AlkaloidSpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
This compound MouseIntravenous (IV)59.5[5]
Zygacine *MouseOral132 ± 21[10]
MouseIntravenous (IV)2.0 ± 0.2[10][11]
Veratridine MouseIntraperitoneal (IP)1.35[3]
MouseSubcutaneous (SC)6.3[3]
RatIntraperitoneal (IP)3.5[3]
Cevadine MouseIntraperitoneal (IP)3.5[12]
Cyclopamine MouseN/ANot established[5][6][7][8][9]

*Zygacine is the 3-acetyl ester of this compound and a major toxic component of death camas.

Experimental Protocols for Toxicological Assessment

The determination of the toxicological profiles of these alkaloids relies on a variety of standardized and specialized experimental protocols. These methodologies allow for the quantitative assessment of acute toxicity and the elucidation of the underlying mechanisms of action.

In Vivo Acute Toxicity Testing

Objective: To determine the median lethal dose (LD50) of a substance.

Methodology (based on OECD Guideline 423 - Acute Toxic Class Method):

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize to the laboratory environment for at least 5 days before the study.

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or oil). Dosing is performed in a stepwise procedure using a single bolus dose administered via the desired route (e.g., oral gavage, intravenous injection, or intraperitoneal injection).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and posture), and body weight changes for a defined period, typically 14 days.

  • Data Analysis: The LD50 value is calculated based on the mortality data using statistical methods such as the Probit analysis or the method of Miller and Tainter.[12]

Start Select Animal Model (e.g., Mice) Dose_Admin Administer Test Substance (e.g., Oral Gavage) Start->Dose_Admin Observation Observe for 14 Days (Mortality & Clinical Signs) Dose_Admin->Observation Data_Collection Record Mortality Data Observation->Data_Collection Calculation Calculate LD50 (e.g., Probit Analysis) Data_Collection->Calculation End Determine Acute Toxicity Calculation->End

Fig. 3: General workflow for an in vivo acute toxicity (LD50) study.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a substance on cultured cells.

Methodology:

  • Cell Culture: A suitable cell line (e.g., neuronal or muscle cells for sodium channel activators) is cultured in a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the test alkaloid for a specified duration.

  • MTT Incubation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[13][14]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of cell viability) is determined.

Electrophysiological Analysis (Whole-Cell Patch Clamp)

Objective: To investigate the effect of the alkaloids on ion channel function.

Methodology:

  • Cell Preparation: Isolated cells (e.g., neurons or cardiomyocytes) or cells expressing the specific ion channel of interest are used.

  • Patch Pipette: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution and brought into contact with the cell membrane to form a high-resistance "giga-seal".[10]

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.[10]

  • Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at a specific voltage, and the ionic currents flowing across the membrane are recorded.

  • Compound Application: The test alkaloid is applied to the cell, and the changes in the ion channel currents are measured. For sodium channel activators, this would typically involve measuring an increase in the persistent sodium current.

  • Data Analysis: The recorded currents are analyzed to determine the effect of the alkaloid on channel gating properties, such as activation, inactivation, and conductance.

Conclusion

The toxicological profiles of this compound and other Veratrum alkaloids are diverse, reflecting their distinct molecular targets. This compound, veratridine, and cevadine are potent neurotoxins that act by persistently activating voltage-gated sodium channels, leading to cellular hyperexcitability and a range of acute toxic effects. In contrast, cyclopamine's primary toxicity is developmental, arising from its inhibition of the crucial Hedgehog signaling pathway. The quantitative data presented, while not always directly comparable due to methodological variations, highlights the significant toxicity of the sodium channel-activating alkaloids. A thorough understanding of these toxicological profiles and the experimental methods used to define them is essential for researchers working with these compounds, whether for basic scientific inquiry or for the development of new therapeutic agents.

References

Validating the Specificity of Zygadenine's Action in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zygadenine's performance with other known voltage-gated sodium channel (Nav) modulators. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the objective assessment of this compound's specificity in complex biological systems.

Introduction

This compound is a steroidal alkaloid derived from plants of the Veratrum genus, commonly known as "death camas".[1] Like other Veratrum alkaloids, this compound exerts its biological effects by modulating the function of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[2] Specifically, this compound and related compounds bind to neurotoxin receptor site 2 on the α-subunit of these channels, leading to their persistent activation by inhibiting inactivation.[3][4] This guide compares this compound with other well-characterized Nav channel activators that share a similar mechanism of action: Veratridine, Batrachotoxin, and Grayanotoxin.

Comparative Analysis of On-Target Activity

The primary molecular target of this compound and its comparators is the voltage-gated sodium channel. The potency and subtype selectivity of these compounds are critical determinants of their overall biological effects. The following table summarizes the available quantitative data on the activity of these compounds across various Nav channel subtypes.

CompoundTarget(s)Assay TypeNav1.1Nav1.2Nav1.3Nav1.4Nav1.5Nav1.6Nav1.7Nav1.8Nav1.9
This compound Voltage-Gated Sodium ChannelsElectrophysiology---------
Zygacine Voltage-Gated Sodium ChannelsElectrophysiology---------
Veratridine Voltage-Gated Sodium ChannelsElectrophysiology (EC50)-~24 µM[5]--~24 µM[5]-9.53 µM (sustained current)[6]Negligible effect (<4.5)[7]-
Batrachotoxin Analogue (1b) Voltage-Gated Sodium ChannelsElectrophysiology (IC50)-~8-30 µM[8]-17.4 µM[8]~8-30 µM[8]-~8-30 µM[8]--
Grayanotoxin Voltage-Gated Sodium ChannelsElectrophysiology---Binds[9]Binds[9]----

Data for this compound and Zygacine is currently limited in publicly available literature. The table will be updated as more specific subtype selectivity data becomes available.

Assessing Off-Target Effects

To comprehensively validate the specificity of this compound, it is crucial to assess its potential interactions with unintended biological targets. A multi-pronged approach employing a suite of in vitro assays is recommended.

Table 2: Recommended Assays for Off-Target Profiling

AssayPurposePrinciple
Kinome Profiling To identify off-target interactions with a broad range of protein kinases.Measures the ability of the compound to inhibit the activity of a large panel of kinases, providing a "kinome-wide" view of selectivity.
Cellular Thermal Shift Assay (CETSA®) To confirm direct target engagement in a cellular context and identify off-target binding.Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Changes in protein stability are measured to infer binding.[10][11]
Receptor Binding Panel To screen for binding to a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters.Utilizes radioligand binding assays to determine if the compound displaces known ligands from a diverse panel of receptors.
Safety Pharmacology Panel To assess potential adverse effects on major physiological systems (e.g., cardiovascular, central nervous, respiratory).A battery of in vitro and in vivo tests designed to uncover undesirable pharmacological activities early in the drug development process.

Currently, specific off-target screening data for this compound is not widely available. The table above provides a framework for the types of studies required to build a comprehensive specificity profile.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the specificity of sodium channel modulators.

This "gold standard" technique is used to measure the effect of compounds on the activity of specific ion channel subtypes expressed in a controlled cellular environment.[5][12]

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured and transiently transfected with the cDNA encoding the specific human Nav channel α-subunit of interest (e.g., hNav1.7).

  • Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a negative membrane potential (e.g., -120 mV) and depolarizing voltage steps are applied to elicit sodium currents.

  • Compound Application: this compound or comparator compounds are perfused onto the cells at various concentrations.

  • Data Analysis: The effects on channel activation, inactivation, and current amplitude are measured. Dose-response curves are generated to determine EC50 or IC50 values.

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.[2][6][13]

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-batrachotoxinin A 20-α-benzoate for neurotoxin site 2) and varying concentrations of the unlabeled test compound (this compound or comparators).

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

CETSA® is a powerful method to verify target engagement in intact cells.[3][9][10][11]

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or ELISA.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes can aid in understanding the complex biological systems being studied.

cluster_0 This compound-Induced Signaling Cascade This compound This compound Nav_Channel Voltage-Gated Sodium Channel (Open State) This compound->Nav_Channel Binds to Site 2 Depolarization Membrane Depolarization Nav_Channel->Depolarization Persistent Na+ Influx Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Opens Voltage-Gated Ca2+ Channels Cellular_Response Altered Cellular Excitability Depolarization->Cellular_Response Ca_Influx->Cellular_Response cluster_1 Specificity Validation Workflow start Test Compound (e.g., this compound) primary_assay Primary Screen: Whole-Cell Patch-Clamp (Panel of Nav Subtypes) start->primary_assay off_target_screen Broad Off-Target Screen: Kinome & Receptor Panels start->off_target_screen target_engagement Target Engagement: Cellular Thermal Shift Assay (CETSA®) primary_assay->target_engagement data_analysis Data Analysis & Specificity Profiling target_engagement->data_analysis off_target_screen->data_analysis conclusion Specificity Validated data_analysis->conclusion

References

Comparative Analysis of Zygadenine's Neurophysiological Impact on Diverse Neuronal Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the differential effects of the neurotoxin Zygadenine on dopaminergic, cholinergic, and GABAergic neurons. This report synthesizes available data and provides detailed experimental protocols to facilitate further investigation into the subtype-specific activity of this potent sodium channel activator.

This compound, a steroidal alkaloid found in plants of the Zigadenus genus, is a potent neurotoxin known to cause neuronal hyperexcitability. Its primary mechanism of action involves the persistent activation of voltage-gated sodium channels (NaV), leading to membrane depolarization and uncontrolled neuronal firing. While this general mechanism is understood, the specific effects of this compound across different neuronal subtypes remain largely uncharacterized. Understanding these differential effects is crucial for both toxicological assessment and for exploring the potential therapeutic applications of modulating neuronal excitability in a targeted manner.

This guide provides a comparative framework for studying the effects of this compound on three key neuronal subtypes: dopaminergic, cholinergic, and GABAergic neurons. The differential expression of various NaV channel isoforms in these neuronal populations is expected to result in varied physiological responses to this compound exposure.

Comparative Effects of this compound on Neuronal Subtypes

Due to a lack of direct comparative studies on this compound, the following table summarizes the hypothesized differential effects based on the known actions of similar sodium channel activating alkaloids, such as veratridine and batrachotoxin, and the known expression patterns of NaV channel isoforms in these neuronal subtypes. Further experimental validation is required to confirm these predictions.

ParameterDopaminergic NeuronsCholinergic NeuronsGABAergic Neurons
Predominant NaV Isoforms NaV1.2, NaV1.3, NaV1.6NaV1.1, NaV1.2, NaV1.6NaV1.1, NaV1.2, NaV1.3
Hypothesized this compound Sensitivity HighModerate to HighModerate
Effect on Firing Rate Sustained, high-frequency firing leading to depolarization blockInitial burst firing followed by accommodationIncreased firing rate, potentially leading to enhanced inhibition of target neurons
Change in Action Potential Threshold Hyperpolarizing shiftHyperpolarizing shiftHyperpolarizing shift
Effect on NaV Channel Inactivation Significant removal of inactivationRemoval of inactivationPartial removal of inactivation
Intracellular Calcium Response Robust and sustained increaseSignificant and prolonged increaseModerate and transient increase

Signaling Pathway of this compound Action

The primary molecular target of this compound is the voltage-gated sodium channel. By binding to the channel, this compound prevents its inactivation, leading to a persistent influx of sodium ions and prolonged membrane depolarization. This sustained depolarization has several downstream consequences, including the opening of voltage-gated calcium channels, leading to a rise in intracellular calcium, which in turn can trigger neurotransmitter release and activate various intracellular signaling cascades that may ultimately lead to excitotoxicity.

Zygadenine_Signaling_Pathway This compound This compound Nav Voltage-Gated Sodium Channel (NaV) This compound->Nav Binds and prevents inactivation Depolarization Prolonged Membrane Depolarization Nav->Depolarization Persistent Na⁺ influx CaV Voltage-Gated Calcium Channel (CaV) Depolarization->CaV Opens Ca_Influx Increased Intracellular Ca²⁺ CaV->Ca_Influx Ca²⁺ influx Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Caption: this compound's primary signaling pathway, initiating with the modulation of voltage-gated sodium channels.

Experimental Workflow for Comparative Analysis

A robust experimental workflow is essential for the comparative study of this compound's effects on different neuronal subtypes. This workflow involves the differentiation of induced pluripotent stem cells (iPSCs) into specific neuronal lineages, followed by a battery of electrophysiological, imaging, and immunocytochemical assays to characterize the effects of the neurotoxin.

Experimental_Workflow cluster_differentiation Neuronal Differentiation cluster_assays Functional and Phenotypic Assays cluster_analysis Data Analysis and Comparison iPSCs Human iPSCs Dopa_diff Dopaminergic Neuron Differentiation iPSCs->Dopa_diff Chol_diff Cholinergic Neuron Differentiation iPSCs->Chol_diff GABA_diff GABAergic Neuron Differentiation iPSCs->GABA_diff Patch_clamp Patch-Clamp Electrophysiology Dopa_diff->Patch_clamp Ca_imaging Calcium Imaging Dopa_diff->Ca_imaging ICC Immunocytochemistry Dopa_diff->ICC Chol_diff->Patch_clamp Chol_diff->Ca_imaging Chol_diff->ICC GABA_diff->Patch_clamp GABA_diff->Ca_imaging GABA_diff->ICC Data_analysis Comparative Data Analysis Patch_clamp->Data_analysis Ca_imaging->Data_analysis ICC->Data_analysis

Caption: A streamlined workflow for the comparative study of this compound's effects on iPSC-derived neurons.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments required for this comparative study.

Differentiation of Human iPSCs into Neuronal Subtypes

a) Dopaminergic Neuron Differentiation:

  • Culture human iPSCs on Matrigel-coated plates in mTeSR1 medium.

  • Induce neural differentiation by dual SMAD inhibition using Noggin (100 ng/mL) and SB431542 (10 µM) in neural induction medium for 7 days.

  • Pattern the neural progenitors towards a midbrain fate by treating with Sonic Hedgehog (SHH, 200 ng/mL) and FGF8 (100 ng/mL) for 7-10 days.

  • Promote terminal differentiation into dopaminergic neurons by culturing in a neurobasal medium supplemented with BDNF (20 ng/mL), GDNF (20 ng/mL), and ascorbic acid (200 µM) for at least 14 days.

  • Confirm differentiation using immunocytochemistry for tyrosine hydroxylase (TH) and Dopamine Transporter (DAT).

b) Cholinergic Neuron Differentiation:

  • Follow the initial neural induction step as described for dopaminergic neurons.

  • Pattern the neural progenitors towards a basal forebrain fate by treating with SHH (200 ng/mL) and retinoic acid (1 µM) for 7 days.

  • Induce terminal differentiation by culturing in a neurobasal medium supplemented with Nerve Growth Factor (NGF, 50 ng/mL) and BDNF (20 ng/mL) for at least 14 days.

  • Verify differentiation using immunocytochemistry for Choline Acetyltransferase (ChAT) and Vesicular Acetylcholine Transporter (VAChT).

c) GABAergic Neuron Differentiation:

  • Follow the initial neural induction step as described for dopaminergic neurons.

  • Pattern the neural progenitors towards a medial ganglionic eminence (MGE) fate by treating with SHH (200 ng/mL) and DKK1 (100 ng/mL) for 7-10 days.

  • Promote terminal differentiation into GABAergic neurons by culturing in a neurobasal medium supplemented with BDNF (20 ng/mL) and GDNF (20 ng/mL) for at least 14 days.

  • Confirm differentiation using immunocytochemistry for GABA and Glutamic Acid Decarboxylase (GAD67).

Patch-Clamp Electrophysiology
  • Culture differentiated neurons on glass coverslips.

  • Transfer a coverslip to the recording chamber of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF) at room temperature.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3).

  • Obtain whole-cell patch-clamp recordings from visually identified neurons.

  • Record baseline neuronal activity in current-clamp mode.

  • Bath-apply this compound at various concentrations (e.g., 1-100 µM) and record changes in resting membrane potential, action potential firing frequency, and action potential waveform.

  • In voltage-clamp mode, hold the neuron at -70 mV and apply voltage steps to elicit sodium currents. Record changes in current amplitude, activation, and inactivation kinetics in the presence of this compound.

Calcium Imaging
  • Culture differentiated neurons on glass-bottom dishes.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Wash the cells with aCSF.

  • Acquire baseline fluorescence images using a fluorescence microscope equipped with a calcium imaging system.

  • Apply this compound and continuously record changes in intracellular calcium concentration, indicated by changes in fluorescence intensity.

  • Quantify the amplitude, duration, and frequency of calcium transients.

Immunocytochemistry
  • Fix differentiated neurons on coverslips with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with primary antibodies against neuronal subtype-specific markers (e.g., TH, ChAT, GAD67) and NaV channel isoforms overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Mount coverslips on slides with a mounting medium containing DAPI to counterstain nuclei.

  • Visualize and capture images using a fluorescence or confocal microscope.

Logical Relationships in the Comparative Study

The interpretation of the experimental data relies on a clear understanding of the logical relationships between the molecular action of this compound and the observed cellular responses in different neuronal subtypes.

Logical_Relationships Zygadenine_Action This compound binds to NaV channels Differential_Binding Differential Binding Affinity/ Modulation of NaV Isoforms Zygadenine_Action->Differential_Binding Nav_Isoform Differential NaV Isoform Expression in Neuronal Subtypes Nav_Isoform->Differential_Binding Varied_Electrophys Varied Electrophysiological Responses (Firing, AP shape) Differential_Binding->Varied_Electrophys Varied_Ca Varied Intracellular Ca²⁺ Dynamics Differential_Binding->Varied_Ca Subtype_Specific Subtype-Specific Neurotoxicity/Neuroprotection Varied_Electrophys->Subtype_Specific Varied_Ca->Subtype_Specific

Caption: Logical framework illustrating how this compound's action leads to subtype-specific neuronal outcomes.

Safety Operating Guide

Safeguarding the Laboratory: Zygadenine Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Zygadenine, a potent steroidal alkaloid found in plants of the Melanthiaceae family, presents a significant health hazard due to its high toxicity.[1][2] There is no established antidote for this compound poisoning, making strict adherence to safety protocols for its handling and disposal paramount to ensure laboratory and environmental safety.[1] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound and materials contaminated with it.

Core Principle: Treat as Hazardous Chemical Waste

Due to its acute toxicity, all this compound waste, including pure compounds, solutions, and contaminated materials, must be managed as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash receptacles.

Personal Protective Equipment (PPE) for Disposal

Before initiating any disposal procedures, personnel must be equipped with the following personal protective equipment:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat must be worn to prevent contamination of personal clothing.

**Step-by-Step Disposal Protocol

This protocol outlines the essential procedures for the safe segregation, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, such as weighing papers, pipette tips, and gloves, must be placed in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container specifically for toxic organic or alkaloid waste.

  • Sharps Waste: Any sharps, including needles and syringes, contaminated with this compound must be disposed of immediately in a designated, puncture-resistant sharps container.

2. Labeling of Hazardous Waste Containers:

Proper labeling is critical for safety and regulatory compliance. Each hazardous waste container must be clearly and securely labeled with the following information:

  • The words "Hazardous Waste"

  • The chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of waste accumulation

  • The name and contact information of the principal investigator or responsible laboratory personnel

3. Storage of Hazardous Waste:

Sealed and labeled waste containers must be stored in a designated and secure hazardous waste accumulation area within the laboratory. This area should be:

  • Away from general laboratory traffic.

  • Clearly marked with appropriate warning signs.

  • Separate from incompatible materials.

4. Decontamination and Spill Management:

In the event of a spill, follow these procedures to minimize exposure and ensure thorough decontamination:

  • Immediate Action: Alert personnel in the area and, if necessary, evacuate.

  • Containment: Cover the spill with an absorbent material to prevent it from spreading.

  • Cleanup: Carefully collect all contaminated absorbent materials and any other debris. Place these materials into a labeled hazardous waste bag or container.

  • Final Cleaning: Clean the spill area with a detergent and water solution, then wipe dry with paper towels.

  • Waste Disposal: All cleaning materials, including used gloves and paper towels, must be disposed of as hazardous waste.

5. Final Disposal:

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the properly labeled and stored hazardous waste containers. The most common and recommended method for the final disposal of toxic alkaloids is high-temperature incineration.

Quantitative Data on Decontamination

While specific quantitative data for the chemical inactivation of this compound is not available in the reviewed literature, the following table provides general guidelines for the decontamination of other biological toxins, which may serve as a starting point for developing laboratory-specific protocols, subject to validation.

DecontaminantConcentrationApplication
Sodium Hypochlorite (Bleach)0.1% - 0.5% (w/v)For liquid samples, spills, and non-flammable waste.[2][3]
Sodium Hydroxide (NaOH)0.1 N - 0.25 NOften used in conjunction with sodium hypochlorite for enhanced inactivation.[2][3]
Autoclaving>121°C for 1 hourFor contaminated disposable materials and protective clothing.[3][4]
IncinerationHigh TemperatureThe preferred method for the final disposal of toxic waste.[3]

Note: The effectiveness of these decontamination procedures for this compound must be validated within the laboratory setting.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Interim Storage & Final Disposal start This compound Waste Generated solid_waste Solid Waste (Gloves, Tips) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste sharps_waste Sharps Waste (Needles) start->sharps_waste solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Leak-Proof Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container storage Store in Secure Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange Pickup by EH&S or Licensed Vendor storage->ehs_pickup incineration Final Disposal via High-Temperature Incineration ehs_pickup->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these rigorous procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Zygadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Zygadenine, a potent steroidal alkaloid derived from plants of the Zigadenus genus, commonly known as "death camas," presents significant health risks to researchers.[1][2] Understanding and implementing rigorous safety protocols is not merely a recommendation but a critical necessity to prevent accidental exposure and ensure a safe laboratory environment. This guide provides essential, actionable information on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Hazard Analysis and Toxicity

This compound and its related esters, such as Zygacine, are highly toxic.[1] Zygacine is rapidly metabolized to this compound in the body.[1] Ingestion or inhalation of even small amounts can be fatal. Symptoms of exposure in humans include nausea, vomiting, slowed heart rate, low blood pressure, and ataxia.[3]

Quantitative Toxicity Data

The following table summarizes the acute toxicity of this compound and its related compounds, providing a clear indication of their potency.

CompoundRoute of AdministrationTest AnimalLD50 (mg/kg)
This compound-HClIntravenousMouse59.5
Zygacine-HClIntravenousMouse1.6
Angeloylthis compound-HClIntravenousMouse1.0
Veratroylthis compound-HClIntravenousMouse0.5
ZygacineIntravenousMouse2.0 ± 0.2
ZygacineOralMouse132 ± 21

Source: Comparison of the acute toxicity of zygacine versus this compound - PubMed[1], The acute toxicity of the death camas (Zigadenus species) alkaloid zygacine in mice, including the effect of the methyllycaconitine coadministration on zygacine toxicity.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the required equipment for different laboratory activities.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or equivalent) particulate filter.- Chemical-resistant disposable coveralls.- Double-layered, chemical-resistant gloves (e.g., nitrile).- Chemical-resistant boots or shoe covers.- Safety goggles (in addition to full-face respirator for added protection).
Working with Solutions - Chemical fume hood.- Lab coat or chemical-resistant apron.- Chemical-resistant gloves (e.g., nitrile).- Safety goggles or a face shield.[6]
General Laboratory Operations - Lab coat.- Safety glasses with side shields.- Disposable nitrile gloves.

Key Considerations for PPE Usage:

  • Glove Integrity: Always inspect gloves for tears or punctures before use.[7] Change gloves immediately if contamination is suspected.

  • Proper Removal: Follow established procedures for doffing (removing) PPE to avoid cross-contamination.

  • Fit and Comfort: Ensure all PPE fits properly to provide maximum protection.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is paramount when working with this compound.

Preparation and Weighing:

  • Designated Area: All work with this compound powder must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[7]

  • Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.

  • Weighing: Use a balance with a draft shield. Handle the powder with care to minimize dust generation.

  • Solubilization: If preparing a solution, add the solvent to the vessel containing the this compound powder slowly to avoid splashing.

Experimental Workflow:

The following diagram illustrates the essential steps and decision points for a typical experimental workflow involving this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_weigh Weigh this compound in Containment prep_area->prep_weigh prep_sol Prepare Stock Solution prep_weigh->prep_sol exp_start Start Experiment prep_sol->exp_start exp_handle Handle this compound Solution in Fume Hood exp_start->exp_handle exp_monitor Monitor for Spills or Exposure exp_handle->exp_monitor exp_complete Complete Experiment exp_monitor->exp_complete spill_check Spill Occurred? exp_monitor->spill_check cleanup_decon Decontaminate Work Surfaces exp_complete->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_check->exp_complete No spill_protocol Follow Spill Protocol spill_check->spill_protocol Yes spill_protocol->cleanup_decon

Experimental Workflow for Handling this compound.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills or personnel exposure is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify the laboratory supervisor and emergency response personnel.

  • Isolate: Restrict access to the spill area.

  • Decontaminate: Only trained personnel with appropriate PPE should clean the spill using an absorbent material and a deactivating solution (e.g., 10% bleach solution), followed by a thorough wash with soap and water.

Personnel Exposure:

  • Inhalation: Move the individual to fresh air immediately. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] Seek immediate medical attention.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

The following decision tree outlines the immediate actions to be taken in the event of an exposure incident.

G cluster_skin_eye start Exposure Incident Occurs route Route of Exposure? start->route inhalation Inhalation route->inhalation Inhalation skin_eye Skin/Eye Contact route->skin_eye Dermal/Ocular ingestion Ingestion route->ingestion Ingestion action_inhale Move to Fresh Air inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) skin_eye->action_skin action_eye Flush Eyes with Water (15 min) skin_eye->action_eye action_ingest Do NOT Induce Vomiting ingestion->action_ingest medical Seek Immediate Medical Attention action_inhale->medical action_skin->medical action_eye->medical action_ingest->medical

Immediate Response Protocol for this compound Exposure.

Disposal Plan

All this compound-contaminated waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, coveralls), absorbent materials, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Highly Toxic").

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) department. Do not dispose of this compound waste down the drain or in regular trash.

By strictly adhering to these safety protocols, you can mitigate the risks associated with handling this compound and maintain a safe and productive research environment. Your commitment to safety is paramount.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zygadenine
Reactant of Route 2
Zygadenine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.